Bindschedler's green
Description
The exact mass of the compound (4-((4-(Dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-ylidene)dimethylammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N3.ClH/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4;/h5-12H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNALXNJOCZGMK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=[N+](C)C)C=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963288 | |
| Record name | 4-{[4-(Dimethylamino)phenyl]imino}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4486-05-9 | |
| Record name | Bindschedler's green | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4486-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bindschedler's green | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004486059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bindschedler's green | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-{[4-(Dimethylamino)phenyl]imino}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-[[4-(dimethylamino)phenyl]imino]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bindschedler's green chemical properties and structure
An In-Depth Technical Guide to Bindschedler's Green: Structure, Properties, and Advanced Applications
Abstract
This compound is a fascinating and historically significant indamine dye, recognized for its intense green color and potent redox-active properties. This technical guide provides a comprehensive exploration of its core chemical and physical characteristics, from its molecular structure and synthesis to its intricate redox mechanism. We delve into its spectroscopic signature, stability profile, and practical applications as a sensitive redox indicator in analytical chemistry. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique attributes of this compound in their work, offering both foundational knowledge and field-proven insights into its application.
Introduction: The Chemistry and Significance of this compound
This compound is an organic compound belonging to the indamine class of dyes. It is most notable for its function as a redox indicator, a substance that undergoes a distinct and reversible color change at a specific electrode potential.[1] Historically, it was synthesized through the oxidative coupling of N,N-dimethyl-p-phenylenediamine and N,N-dimethylaniline.[2] The molecule exists in two primary forms: a colorless, reduced "leuco" base and an intensely colored, oxidized cationic form.[1][2] This reversible transformation is the cornerstone of its utility in various analytical and industrial processes, including colorimetric assays and as an intermediate in the synthesis of more complex dyes like methylene blue.[1][3]
Molecular Structure and Synthesis
The functionality of this compound is intrinsically linked to its molecular architecture. Understanding the structure of both its reduced and oxidized forms is critical to appreciating its chemical behavior.
The Leuco and Oxidized Forms
The colorless precursor is This compound leuco base , chemically named N1-(4-(Dimethylamino)phenyl)-N4,N4-dimethylbenzene-1,4-diamine.[4] This reduced form is a complex aromatic amine. Upon oxidation, it loses two electrons and a proton to form the vibrant green, cationic species. This oxidized form possesses a quinonediimine structure, which features an extended conjugated system of double bonds across the molecule. This extensive conjugation is responsible for its ability to absorb light in the visible spectrum, specifically in the near-infrared region, giving rise to its characteristic deep green color.[2][5]
Diagram: Redox Transformation of this compound
Caption: Reversible oxidation of the colorless leuco base to the conjugated, green cationic form.
Synthesis Pathway: Oxidative Coupling
The classical synthesis of this compound involves the oxidative coupling of anilines.[6][7] A common laboratory-scale synthesis proceeds via the reaction of N,N-dimethylaniline with a suitable oxidant in the presence of a second aromatic amine. A general mechanism involves the nucleophilic attack of an aniline derivative onto a partially protonated amine group of another, facilitated by an oxidant like potassium dichromate in an acidic medium.[7]
Another established route involves the condensation of benzaldehyde with N,N-dimethylaniline to produce the leuco base of a related dye, malachite green, which can then be oxidized.[8] This highlights a general principle: the formation of a triphenylmethane or diphenylamine backbone followed by oxidation to create the conjugated, colored dye.
Physicochemical and Redox Properties
The utility of this compound in research and development hinges on its distinct physicochemical properties, summarized in the table below.
Table 1: Core Properties of this compound and its Leuco Base
| Property | This compound (Oxidized Form) | This compound Leuco Base | Reference(s) |
| Chemical Name | N-[4-[[4-(dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-ylidene]-N-methylmethanaminium | N1-(4-(Dimethylamino)phenyl)-N4,N4-dimethylbenzene-1,4-diamine | [4] |
| Molecular Formula | C₁₆H₂₀N₃⁺ (Cation) | C₁₆H₂₁N₃ | [1] |
| Molecular Weight | 254.36 g/mol (Cation) | 255.37 g/mol | [1] |
| Appearance | Deep green solid/solution | White to gray/reddish crystalline powder | [1][2] |
| Melting Point | Not applicable (salt) | 119 - 123 °C | [1][9] |
| Key Spectroscopic Data | λmax ≈ 725 nm (in water) | N/A (colorless) | [2] |
| Molar Extinction Coeff. (ε) | ~100,000 L mol⁻¹ cm⁻¹ | N/A | [2] |
Redox Behavior and Standard Potential
This compound is a classic example of an organic redox system.[2] The transition between the leuco and colored forms is a reversible two-electron process. As a redox indicator, its color change occurs over a specific range of solution potential.[10][11]
From an experimental standpoint, the E° value could be determined empirically. This is typically achieved through potentiometric titration or cyclic voltammetry, where the potential of a solution containing the indicator is measured against a standard reference electrode (like SHE or Ag/AgCl) as it is titrated with a strong oxidizing or reducing agent.[8] The midpoint of the potential change corresponds to the formal potential of the indicator under the specific experimental conditions (e.g., pH, solvent).[10]
Stability and Degradation Pathways
A crucial consideration for any application is the stability of the compound. The indamine dye system, while brilliantly colored, is known for its hydrolytic instability under both acidic and alkaline conditions.[2]
-
Acidic Hydrolysis : In the presence of acid, this compound degrades relatively easily. The primary degradation products are p-benzoquinone and N,N-dimethylaniline.[2] This pathway represents a significant limitation for its use in strongly acidic environments.
-
Alkaline Hydrolysis : Under alkaline conditions, the molecule undergoes a successive loss of its dimethylamine groups. It first converts to the dye Phenol Blue and subsequently to an indophenol.[2]
Solutions of the dye are also sensitive to the choice of solvent. For instance, solutions in dichloromethane can degrade within hours, likely due to trace acidic impurities, while methanolic solutions are comparatively more stable.[2] The solid, oxidized form is best stored under refrigeration to prevent degradation into brown, undefined products.[2] The leuco base is sensitive to air and light and should be stored under an inert atmosphere.[9]
Diagram: Degradation Pathways of this compound
Caption: Major hydrolytic degradation pathways for this compound in acidic and alkaline media.
Applications in Analytical Chemistry
The intense color and redox activity of this compound make it a valuable reagent in analytical chemistry, particularly in colorimetric and titrimetric methods.
This compound and Green Analytical Chemistry (GAC)
The principles of Green Analytical Chemistry (GAC) advocate for the development of analytical methods that are safer, generate less waste, and are more energy-efficient.[6][13][14] The use of this compound can align with GAC principles in several ways:
-
Miniaturization and High Sensitivity : The high molar extinction coefficient of the dye means that only a very small amount is needed to produce a strong, measurable color.[2] This allows for the development of microscale and high-throughput assays, which drastically reduce the consumption of reagents and solvents, and minimize waste generation.[15]
-
Enzymatic Assays : this compound and its analogs can be used in assays coupled to oxidoreductase enzymes.[16] Enzymes are considered green catalysts as they are biodegradable, operate under mild conditions (neutral pH, ambient temperature), and are highly specific, reducing the need for harsh chemical reagents.[16][17]
-
Replacement of Hazardous Reagents : In specific applications, colorimetric methods using reagents like this compound can replace older methods that required toxic heavy metals or large volumes of hazardous organic solvents.[9]
Experimental Protocol: Spectrophotometric Determination of Sulfite
This protocol provides a representative example of how this compound can be used for the quantitative determination of a reducing analyte, such as sulfite, in an aqueous sample. The method is based on the reduction (and color fading) of the dye by the analyte. While this specific protocol is adapted from methods using similar dyes like malachite green, it illustrates the core principles of application.[2]
I. Reagents and Equipment
-
This compound Stock Solution (e.g., 100 mg/L in deionized water)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.0)
-
Sulfite Standard Solutions (prepared fresh from sodium sulfite)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
II. Methodology
-
Preparation of Calibration Curve: a. Prepare a series of sulfite standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/L) by diluting a stock sulfite solution with deionized water. b. Pipette 5.0 mL of each standard into a separate 25 mL volumetric flask. c. Add 10.0 mL of the phosphate buffer to each flask. d. Add 2.0 mL of the this compound stock solution to each flask. e. Dilute to the mark with deionized water, mix well, and allow the reaction to proceed for a set time (e.g., 15 minutes) at room temperature.
-
Spectrophotometric Measurement: a. Set the spectrophotometer to measure absorbance at the λmax of this compound (~725 nm). b. Zero the instrument using the "0 mg/L sulfite" standard as the blank. c. Measure the absorbance of each of the remaining standards. d. Plot a calibration curve of Absorbance vs. Sulfite Concentration.
-
Sample Analysis: a. Prepare the unknown sample using the same procedure as the standards (steps 1b-1e). b. Measure the absorbance of the sample solution. c. Determine the concentration of sulfite in the sample by interpolating its absorbance on the calibration curve.
III. Causality and Self-Validation
-
Why Phosphate Buffer? The reaction rate and the stability of the dye are pH-dependent. A buffer is essential to ensure consistent and reproducible reaction conditions for both standards and samples.[2]
-
Why a Calibration Curve? The relationship between absorbance and concentration is defined by the Beer-Lambert Law. A calibration curve validates this linear relationship within the desired concentration range and accounts for any matrix effects or non-idealities in the system.
-
Why a Fresh Sulfite Standard? Sulfite solutions are prone to oxidation by atmospheric oxygen. Fresh standards are critical for accuracy.
Conclusion
This compound remains a compound of significant interest due to its potent chromophoric and redox properties. While its application requires careful consideration of its stability, particularly its sensitivity to pH and solvent choice, its utility as a highly sensitive indicator is well-established. Its high extinction coefficient makes it an excellent candidate for modern analytical methods that align with the principles of Green Analytical Chemistry, promoting miniaturization and reduced reagent consumption. This guide has provided the structural, chemical, and practical foundation for professionals to understand and effectively apply this compound in their scientific endeavors.
References
-
Raslan, M. A., et al. (1999). Light absorption and stability properties of some near-IR indamine dyes related to this compound. Dyes and Pigments, 42(1), 29-34. [Link]
- Al-Sabti, R. S. (2011). Synthesis and Characterization of some Anilines Oxidative Coupling Products. Tikrit Journal of Pure Science, 16(2).
- Abdullah, K. A. (2011). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-N, N-dimethyl aniline. Arabian Journal of Chemistry.
- Horner, L., & Schwenk, E. (1950). OXIDATION OF N,N-DIMETHYLANILINE: I.THE REACTION WITH BENZOYL PEROXIDE. Canadian Journal of Research, 28b(10), 633-644.
- Mishra, S. K., et al. (2009). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 21(6), 4157-4164.
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ChemWhat. (n.d.). This compound Leuco Base CAS#: 637-31-0. Retrieved January 21, 2026, from [Link]
- Google Patents. (2020). WO2020250186A1 - Novel improved method for synthesizing diaminophenothiazine compounds.
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Harvey, D. (2013). Selecting an Indicator for a Redox Titration. Chemistry LibreTexts. [Link]
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Harvey, D. (2020). 9.4: Redox Titrations. Chemistry LibreTexts. [Link]
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Food Science. (n.d.). Spectrophotometric Determination of Food Sulfite with Malachite Green. Retrieved January 21, 2026, from [Link]
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Koel, M. (2007). Application of the principles of Green Chemistry in Analytical Chemistry. Pure and Applied Chemistry, 79(11), 1935-1942. [Link]
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Carolina Biological Supply Company. (2022). Titrations: Techniques and Calculations. Retrieved January 21, 2026, from [Link]
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International Science Community Association. (2020). Green chemistry aspects in Analytical Chemistry applications. Retrieved January 21, 2026, from [Link]
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Kobayashi, S., Uyama, H., & Kimura, S. (2016). Enzymes as Green Catalysts for Precision Macromolecular Synthesis. Chemical Reviews, 116(4), 1954-2028. [Link]
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PubChem. (n.d.). Leucomalachite green. Retrieved January 21, 2026, from [Link]
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eCampusOntario Pressbooks. (n.d.). Appendix: Standard Reduction Potentials by Value. Retrieved January 21, 2026, from [Link]
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Reymond, J. L., Fluxà, V. S., & Maillard, N. (2009). Enzyme assays. Chemical Communications, (1), 34-46. [Link]
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Wikipedia. (n.d.). Crystal violet. Retrieved January 21, 2026, from [Link]
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YouTube. (2022). Titration procedure (Step by step). Retrieved January 21, 2026, from [Link]
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Gaki, E., et al. (2024). Natural Silicates Encapsulated Enzymes as Green Biocatalysts for Degradation of Pharmaceuticals. Molecules, 29(3), 698. [Link]
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Turlejski, J., et al. (2005). Experimental determination and calculations of redox potential descriptors of compounds directed against retroviral zinc fingers: Implications for rational drug design. Biochemical and Biophysical Research Communications, 329(1), 1-8. [Link]
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National Center for Biotechnology Information. (2018). Malachite Green and Leucomalachite Green. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 119. [Link]
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California State University, Stanislaus. (n.d.). Standard Reduction Potentials of Half-Cells. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2023). Standard Potentials. Retrieved January 21, 2026, from [Link]
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YouTube. (2024). Back Titration Practicals, detailed Lab Experiment and Calculations (SHS CHEMISTRY). Retrieved January 21, 2026, from [Link]
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Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved January 21, 2026, from [Link]
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Bindschedler's Green: A Technical Guide to its Mechanism of Action as a Redox Indicator
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Bindschedler's green and its function as a redox indicator. This document delves into the core principles of its mechanism of action, supported by structural diagrams, and provides practical insights into its application in experimental settings.
Introduction: The Chemistry of a Chromatic Transition
This compound is an organic compound that belongs to the diphenylamine class of dyes. Its utility as a redox indicator stems from a distinct and reversible color change upon oxidation and reduction. The molecule exists in two primary forms: a reduced, colorless "leuco" form and an oxidized, intensely colored green form. This transition makes it a valuable tool for visually determining the endpoint of redox titrations and for quantitative colorimetric and enzymatic assays. The leuco base of this compound is chemically known as N,N,N',N'-tetramethyldiaminodiphenylamine or bis(4-dimethylaminophenyl)amine, with the chemical formula C₁₆H₂₁N₃.[1][2]
The Core Mechanism: A Tale of Two Structures
The functionality of this compound as a redox indicator is intrinsically linked to a significant structural transformation that occurs during the transfer of electrons. This transformation is the key to its dramatic color change.
The Reduced State: The Colorless Leuco Form
In its reduced state, this compound exists as the leuco base. The central nitrogen atom in the diphenylamine structure results in a non-planar, twisted conformation. This three-dimensional structure disrupts the conjugation between the two phenyl rings. Without an extensive system of alternating double and single bonds (a chromophore), the molecule does not absorb light in the visible spectrum and thus appears colorless.
The Oxidized State: The Vibrant Green Cation
Upon oxidation, the leuco base loses electrons, leading to the formation of a planar, cationic species. This structural flattening allows for the delocalization of the positive charge across an extended π-electron system encompassing both aromatic rings and the central nitrogen atom. This extensive conjugation creates a chromophore that strongly absorbs light in the red region of the visible spectrum, resulting in the characteristic intense green color of the oxidized form.
The reversible redox reaction can be represented as follows:
Leuco-Bindschedler's Green (Colorless) ⇌ this compound Cation (Green) + ne⁻
Where 'n' represents the number of electrons transferred.
Quantitative Characteristics of this compound
For effective application, it is crucial to understand the quantitative parameters that govern the redox behavior of this compound.
Redox Potential
Spectrophotometric Properties
The distinct spectral properties of the oxidized and reduced forms of this compound allow for its use in quantitative spectrophotometric analysis. The leuco form does not absorb significantly in the visible range, while the oxidized green cation exhibits a strong absorption maximum. By analogy to similar triarylmethane dyes like malachite green, the oxidized form of this compound is expected to have a maximum absorbance (λmax) in the region of 600-650 nm. The leuco form of analogous compounds typically shows absorbance in the UV region, around 260-270 nm.
| Form | Appearance | λmax (estimated) | Molar Absorptivity (ε) |
| Reduced (Leuco) | Colorless | ~260-270 nm | Low in visible region |
| Oxidized (Cation) | Green | ~600-650 nm | High |
Note: The λmax and molar absorptivity are estimated based on analogous compounds. For high-accuracy quantitative assays, these parameters should be determined empirically under the specific experimental conditions.
Practical Applications and Experimental Protocols
This compound is a versatile indicator with applications in various redox-dependent assays.
Redox Titrations
This compound can be employed as an indicator in redox titrations where the endpoint potential aligns with its transition potential. The color change from colorless to green provides a clear visual endpoint.
Protocol: Preparation of this compound Indicator Solution (General Method)
-
Dissolution: Accurately weigh 0.1 g of this compound leuco base.
-
Solubilization: Dissolve the weighed powder in 100 mL of ethanol or a mixture of ethanol and water. Gentle warming may aid dissolution.
-
Storage: Store the indicator solution in a dark, well-sealed container to protect it from light and atmospheric oxygen, which can cause premature oxidation.
Enzymatic Assays: Determination of Peroxidase Activity
A significant application of this compound is in enzymatic assays, particularly for the determination of peroxidase activity and the quantification of hydrogen peroxide. Peroxidases catalyze the oxidation of a substrate by hydrogen peroxide. In this assay, the colorless leuco form of this compound acts as the chromogenic substrate.
Principle:
Peroxidase + H₂O₂ + Leuco-Bindschedler's Green (colorless) → Oxidized this compound (green) + H₂O
The rate of formation of the green color is directly proportional to the peroxidase activity.
Protocol: Spectrophotometric Assay of Peroxidase Activity
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a suitable concentration of phosphate buffer (e.g., 0.1 M, pH 7.0).
-
This compound Solution: Prepare a stock solution of this compound leuco base in an appropriate solvent (e.g., ethanol).
-
Hydrogen Peroxide Solution: Prepare a fresh solution of hydrogen peroxide (H₂O₂) of known concentration.
-
Enzyme Sample: Prepare dilutions of the peroxidase-containing sample in phosphate buffer.
-
-
Assay Procedure:
-
In a cuvette, combine the phosphate buffer, this compound solution, and the enzyme sample.
-
Initiate the reaction by adding the hydrogen peroxide solution.
-
Immediately start monitoring the increase in absorbance at the λmax of the oxidized this compound (e.g., 620 nm) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
The enzyme activity can be calculated using the molar absorptivity of the oxidized this compound.
-
Conclusion: A Versatile Tool in Redox Chemistry
This compound, through its distinct and reversible color change, serves as a powerful visual and spectrophotometric tool for the study of redox reactions. Its mechanism, rooted in a profound structural rearrangement between its reduced leuco and oxidized cationic forms, provides a clear illustration of the relationship between molecular structure and color. The practical applications of this compound, particularly in enzymatic assays, underscore its continued relevance in modern analytical and biochemical research. For optimal results, a thorough understanding of its chemical properties and empirical validation of its performance under specific experimental conditions are paramount.
References
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A. (n.d.). The Reaction between Peroxides and Leucomalachite Green - Catalyzed by Heme in the Presence of Organic Solvents. Acta Chemica Scandinavica. Retrieved from [Link]
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ChemWhat. (n.d.). This compound Leuco Base CAS#: 637-31-0. Retrieved from [Link]
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University of Florida. (n.d.). Procedure. Retrieved from [Link]
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-
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-
MDPI. (n.d.). Novel Plant Peroxidase Investigation for Use in Various Biochemical and Practical Applications. Retrieved from [Link]
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Oxavita. (n.d.). Investigating Mitochondrial Redox Potential with Redox-sensitive Green Fluorescent Protein Indicators*. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of 6 (green), 7b (blue), 6 + excess TFA... Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis absorption spectra of the complex salts 1 (green), 3 (blue), 6... Retrieved from [Link]
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Mettler Toledo. (n.d.). Determination of Hydrogen Peroxide Concentration. Retrieved from [Link]
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Pharmaguideline. (2010, September 27). Preparation of Indicator Solutions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Green and Simple Protocol for Extraction and Application of a Peroxidase-Rich Enzymatic Extract. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Standard Reduction Potential. Retrieved from [Link]
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YouTube. (2013, August 24). How to assay the Peroxidase activity? Retrieved from [Link]
-
Association for Biology Laboratory Education. (n.d.). A Simple, Quantitative Peroxidase Assay Demonstrating Enzyme Inhibition with L-cysteine. Retrieved from [Link]
-
Delloyd's Lab Tech Resources. (n.d.). Preparation of Titration Indicators. Retrieved from [Link]
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Wikipedia. (n.d.). Table of standard reduction potentials for half-reactions important in biochemistry. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Appendix: Standard Reduction Potentials by Value – Introductory Chemistry- 1st Canadian Edition. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 410.3: Chemical Oxygen Demand (Titrimetric, High Level for Saline Waters) by Titration. Retrieved from [Link]
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Bindschedler's Green (CAS 637-31-0): A Comprehensive Technical Guide for Advanced Research and Development
This guide provides an in-depth exploration of Bindschedler's green, a versatile diarylmethane dye, with a particular focus on its leuco base form (CAS 637-31-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical applications, offering a robust resource for leveraging this compound in various scientific endeavors.
Core Concepts: Understanding this compound and its Significance
This compound is a chemical compound widely recognized for its utility in dye chemistry and analytical processes.[1] Its significance stems from its unique redox-dependent colorimetric properties. The leuco base form, which is colorless, can be oxidized to the intensely colored green form. This reversible transformation makes it an excellent indicator in various chemical and biochemical reactions.[1] This guide will delve into the technical nuances of this compound, providing the foundational knowledge necessary for its effective application.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its successful implementation in experimental design. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 637-31-0 | [1][2][3] |
| Synonyms | Bis(4-dimethylaminophenyl)amine, Leuco this compound, N,N,N',N'-Tetramethyldiaminodiphenylamine | [1][2] |
| Molecular Formula | C16H21N3 | [1][2] |
| Molecular Weight | 255.37 g/mol | [1][2] |
| Appearance | White to gray to red powder/crystal | [1][2] |
| Melting Point | 119 - 123 °C | [1][2] |
| Purity | ≥98% (HPLC, Titration) | [1][2] |
| Storage Conditions | Room temperature, in a cool, dark place under inert gas | [2] |
| Sensitivity | Light and air sensitive | [2] |
The Underpinning Mechanism: Redox-Mediated Chromism
The utility of this compound as an indicator is rooted in its redox chemistry. The leuco form is a reduced species that, upon oxidation, undergoes a structural rearrangement to form a conjugated system responsible for the characteristic green color. This transformation involves the removal of electrons, leading to the formation of a quinoid-type structure.
The color of diarylmethane dyes like this compound is a result of electronic transitions within the molecule. Specifically, the color arises from a π to π* excitation, and in azomethine analogues like this compound, there is a significant contribution from an n to π* excitation from the azomethine lone pair.[4] This complex interplay of electronic states dictates the specific color and absorption properties of the dye.[4]
Sources
An In-Depth Technical Guide to the Physicochemical Properties of Bindschedler's Green
For Researchers, Scientists, and Drug Development Professionals
Foreword
Bindschedler's green is a fascinating indamine dye that has garnered significant interest in various scientific domains, particularly in analytical chemistry and biochemistry. Its pronounced color change upon redox reactions makes it a valuable tool for a range of applications, from spectrophotometric assays to staining in biological research. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering insights into its synthesis, spectroscopic properties, redox behavior, and practical applications. As Senior Application Scientists, our goal is to present this information in a manner that is not only technically precise but also provides a practical understanding of the causality behind its properties and experimental utility.
Molecular Identity and Structural Elucidation
This compound is the common name for the oxidized form of N,N,N',N'-tetramethyl-p-phenylenediamine, also known as Wurster's blue. The unoxidized, colorless precursor is referred to as this compound leuco base.[1][2]
Key Identifiers for this compound Leuco Base:
| Property | Value |
| Chemical Name | N,N,N',N'-Tetramethyl-p-phenylenediamine |
| Synonyms | This compound leuco base, 1,4-Bis(dimethylamino)benzene, Wurster's reagent |
| CAS Number | 100-22-1[3] |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol [3] |
| Appearance | Colorless solid[3] |
| Melting Point | 51 °C[3] |
| Boiling Point | 260 °C[3] |
The transformation from the leuco form to the colored this compound involves a one-electron oxidation, resulting in a resonance-stabilized radical cation. This structural change is the fundamental basis for its intense color and its utility as a redox indicator.
Figure 1: Redox transformation of this compound.
Synthesis and Preparation
The generation of this compound is typically achieved through the oxidation of its leuco base. This process can be carried out using various oxidizing agents. While a plethora of oxidizing agents can effect this transformation, a common and reliable method involves the use of a mild oxidant in an appropriate solvent.
Experimental Protocol: Oxidation of this compound Leuco Base
This protocol describes a general method for the preparation of a this compound solution for analytical applications. The causality behind the choice of reagents lies in the need for a controlled and reproducible oxidation to generate the colored radical cation for spectrophotometric analysis.
Materials:
-
This compound leuco base (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
An oxidizing agent (e.g., dilute hydrogen peroxide, ferric chloride, or ammonium persulfate)
-
Buffer solution (e.g., phosphate or acetate buffer, pH adjusted to the desired range for the specific application)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the leuco base: Accurately weigh a known amount of this compound leuco base and dissolve it in the chosen buffer to a final concentration of, for example, 1 mM. The leuco base is more soluble in slightly acidic to neutral buffers.
-
Prepare a dilute solution of the oxidizing agent: Prepare a fresh, dilute solution of the chosen oxidizing agent in the same buffer. The concentration will depend on the specific agent and the desired stoichiometry of the reaction.
-
Initiate the oxidation: In a cuvette, mix a specific volume of the leuco base solution with a defined volume of the oxidizing agent solution. The reaction is often rapid, and the characteristic green color will develop almost instantaneously.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and measure the absorbance at the wavelength of maximum absorption (λmax) for this compound, which is approximately 725 nm in water.
Self-Validation: The success of the synthesis is immediately evident by the appearance of the deep green color. For quantitative applications, the stability of the absorbance reading over a short period should be confirmed, as the radical cation can be susceptible to further reactions or degradation.
Spectroscopic Properties
The intense color of this compound is a direct consequence of its electronic structure. As a radical cation with an extended π-system, it exhibits strong absorption in the visible and near-infrared regions of the electromagnetic spectrum.
UV-Visible Absorption Spectrum
The most prominent feature of this compound is its strong absorption in the near-infrared region.
-
λmax: In aqueous solutions, this compound displays a maximum absorbance (λmax) at approximately 725 nm . This absorption is responsible for its characteristic deep green color.
Table of Spectroscopic Data:
| Parameter | Value | Reference |
| λmax (in water) | ~725 nm | |
| Molar Absorptivity (ε) | High (exact value not consistently reported) |
The position and intensity of the absorption maximum can be influenced by the solvent and the presence of substituents on the aromatic rings.
Figure 2: Conceptual representation of the UV-Vis absorption spectrum of this compound, highlighting its strong absorbance in the near-infrared region.
Redox Characteristics
The reversible one-electron oxidation of the leuco base to the colored radical cation is the cornerstone of this compound's utility as a redox indicator. The ease with which this transition occurs is quantified by its redox potential.
The midpoint potential for the first electron oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (the leuco base) is reported to be +0.276 V versus the Standard Hydrogen Electrode (SHE) .[3] This value indicates that the leuco base is a relatively easily oxidizable compound, making it a sensitive indicator for the presence of oxidizing agents.
Table of Redox Properties:
| Property | Value | Reference |
| Redox Transition | Leuco form ⇌ Radical Cation + e⁻ | |
| Midpoint Potential (vs. SHE) | +0.276 V | [3] |
This redox potential places this compound in a suitable range to be used as an indicator in various biochemical and chemical systems.
Stability and Solubility
A critical consideration for the practical application of this compound is its stability. The colored radical cation is known to be susceptible to hydrolytic degradation.
-
pH Stability: The stability of this compound is significantly influenced by pH. It is known to be unstable in both acidic and alkaline solutions, where it can undergo hydrolysis.[5] This instability is a crucial factor to consider when designing assays, as the pH of the reaction medium must be controlled to ensure the integrity of the chromophore during the measurement period.
-
Solubility: The leuco base of this compound is slightly soluble in cold water and more so in hot water. It is also soluble in organic solvents like alcohol and chloroform.[3] The oxidized, cationic form generally exhibits good solubility in aqueous solutions.
Applications in Research and Development
The distinct physicochemical properties of this compound make it a valuable tool in various scientific applications, particularly in the development of analytical assays.
Peroxidase and Oxidase Assays
Peroxidases and other oxidases are enzymes that catalyze oxidation-reduction reactions. The activity of these enzymes can be monitored by using a chromogenic substrate that changes color upon oxidation. This compound leuco base is an excellent substrate for such assays. In the presence of the enzyme and its co-substrate (e.g., hydrogen peroxide for peroxidases), the leuco base is oxidized to the intensely colored this compound, and the rate of color formation is directly proportional to the enzyme activity.
Experimental Protocol: General Peroxidase Assay using this compound
This protocol provides a framework for measuring peroxidase activity. The principle lies in the peroxidase-catalyzed oxidation of the leuco base by hydrogen peroxide, leading to the formation of the colored product, which is quantified spectrophotometrically.
Materials:
-
Peroxidase-containing sample (e.g., cell lysate, purified enzyme)
-
This compound leuco base solution (prepared as described in Section 2)
-
Hydrogen peroxide (H₂O₂) solution (diluted to a suitable concentration, e.g., 1 mM)
-
Phosphate buffer (pH 6.0-7.0)
-
Spectrophotometer capable of reading at ~725 nm
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine the phosphate buffer, the this compound leuco base solution, and the peroxidase-containing sample.
-
Initiate the reaction: Add the hydrogen peroxide solution to the cuvette to start the enzymatic reaction.
-
Monitor the absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at ~725 nm over time.
-
Calculate the initial rate: Determine the initial linear rate of the reaction (ΔAbs/min) from the absorbance versus time plot. This rate is proportional to the peroxidase activity in the sample.
Self-Validation: A control reaction lacking the enzyme should show no significant color development. The reaction rate should be dependent on the concentration of both the enzyme and the substrates.
Figure 3: Workflow of a peroxidase assay using this compound leuco base as the chromogenic substrate.
Determination of Hydrogen Peroxide
The same reaction principle can be adapted to quantify the concentration of hydrogen peroxide. In this case, peroxidase and the leuco base are provided in excess, and the amount of this compound formed is proportional to the initial concentration of hydrogen peroxide in the sample. This is particularly relevant in drug development and cellular biology, where the measurement of reactive oxygen species is crucial.
Conclusion
This compound stands as a versatile and powerful tool for researchers and scientists. Its well-defined redox chemistry, coupled with its strong and distinct color change, provides a robust basis for a variety of analytical methods. A thorough understanding of its physicochemical properties, including its synthesis, spectroscopic characteristics, redox potential, and stability, is paramount for its effective and reliable application in the laboratory. This guide has aimed to provide a comprehensive and practical overview of these core characteristics, empowering professionals in research and drug development to harness the full potential of this remarkable indamine dye.
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The Genesis of a Chromophore: A Technical Guide to Bindschedler's Green, its Discovery, and Historical Context
Foreword: A World Awash in Color
To comprehend the significance of Bindschedler's Green, one must first step back into the mid-19th century, a period of profound transformation in the world of color. For millennia, humanity's palette was dictated by nature; vibrant hues were painstakingly extracted from plants, insects, and minerals.[1][2] These natural dyes, often fugitive and expensive, were markers of wealth and status. The Industrial Revolution, however, brought with it an insatiable demand for textiles and, consequently, for colorants that were consistent, vibrant, and affordable. The serendipitous discovery of mauveine in 1856 by a young William Henry Perkin, during a failed attempt to synthesize quinine from coal tar derivatives, ignited a chemical revolution.[1][2][3] This discovery unlocked the immense potential of aniline, a coal tar derivative, as a versatile precursor to a dazzling array of synthetic dyes.[1] It was within this exhilarating and competitive landscape of the nascent synthetic dye industry that Swiss chemist Robert Bindschedler made his lasting contribution.
The Architect of Green: Robert Bindschedler and the Rise of the Swiss Dye Industry
Johann Robert Bindschedler (1844-1901) was a product of his time, a chemist deeply embedded in the burgeoning industrial chemistry scene of the late 19th century. Educated at the prestigious Polytechnikum in Zurich, Bindschedler rapidly ascended in the chemical industry. He was a key figure at the chemical company Bindschedler & Busch in Basel, a firm that would later evolve into a cornerstone of the Swiss chemical giant, Ciba. In 1883, a chemist named Alfred Kern, working at Bindschedler & Busch, first synthesized Crystal Violet, another significant triarylmethane dye.[4] This environment of intense innovation and commercial drive set the stage for the discovery of new and valuable dyestuffs.
While the exact "eureka" moment of this compound's discovery is not as famously documented as that of mauveine, its creation was a logical progression in the exploration of aniline derivatives. The synthesis, which involves the oxidative coupling of N,N-dimethylaniline and its derivatives, was a testament to the systematic investigation of the chromophoric potential of these readily available chemical building blocks.
The Chemistry of this compound: From Precursors to a Stable Chromophore
This compound is an indamine dye, chemically known as [4-(4-Dimethylamino-phenylimino)-cyclohexa-2,5-dienyliden]-dimethyl-ammoniumchlorid. Its vibrant green color arises from a conjugated system that absorbs light in the red region of the visible spectrum, with a maximum absorbance around 727 nm. The synthesis of this dye is a fascinating journey through reactive intermediates and the principles of oxidative coupling.
Core Reactants and Their Transformation
The synthesis of this compound can be achieved through two primary routes:
-
Condensation of N,N-Dimethylaniline with 4-Nitroso-N,N-dimethylaniline.
-
Oxidative coupling of N,N-Dimethylaniline with 4-Amino-N,N-dimethylaniline (p-aminodimethylaniline).
The second route, involving oxidative coupling, provides a clearer illustration of the underlying chemical principles and is the focus of this guide. The key players in this synthesis are:
-
N,N-Dimethylaniline: An aniline derivative that acts as a nucleophile.
-
4-Amino-N,N-dimethylaniline: The other aromatic amine that undergoes oxidation.
-
An Oxidizing Agent: Historically, agents like sodium dichromate in an acidic medium were used.
The overall transformation can be visualized as the formation of a nitrogen-carbon bond between the two aniline derivatives, leading to the extended conjugated system of the indamine dye.
A Mechanistic Deep Dive: The Role of Radical Cations
The formation of this compound is not a simple one-step reaction. It proceeds through a complex mechanism involving radical cations, which are highly reactive species with an unpaired electron. A critical intermediate in this process is a Wurster's Red-type radical cation, formed by the one-electron oxidation of 4-Amino-N,N-dimethylaniline.
The proposed mechanistic pathway can be outlined as follows:
-
Oxidation of 4-Amino-N,N-dimethylaniline: The oxidizing agent removes one electron from the more electron-rich 4-Amino-N,N-dimethylaniline, forming a resonance-stabilized radical cation (Wurster's Red). This intermediate possesses a characteristic deep red or violet color.
-
Electrophilic Attack: The Wurster's Red radical cation is a potent electrophile. It readily attacks the electron-rich para-position of a molecule of N,N-dimethylaniline.
-
Formation of the Leuco Base: This coupling reaction forms the colorless "leuco" base of this compound, which is Bis(4-dimethylaminophenyl)amine. The term "leuco" is derived from the Greek word "leukos," meaning white, and refers to the colorless, reduced form of a dye.
-
Oxidation to this compound: The leuco base is then oxidized, losing two electrons and a proton, to form the final, intensely colored this compound cation.
The pH of the reaction medium is a critical parameter, influencing the stability of the intermediates and the overall reaction rate.
Diagram of the Proposed Mechanistic Pathway for this compound Synthesis
Caption: Proposed reaction mechanism for the formation of this compound.
A Glimpse into the 19th-Century Laboratory: A Reconstructed Historical Synthesis Protocol
While the original publication by Robert Bindschedler detailing the precise synthesis of his eponymous green dye could not be located in the searched archives, we can reconstruct a plausible 19th-century protocol based on the common practices of the era for indamine dye synthesis. This protocol is designed to be self-validating, where observable changes guide the chemist.
Experimental Protocol: Oxidative Coupling Synthesis of this compound
Materials:
-
4-Amino-N,N-dimethylaniline
-
N,N-Dimethylaniline
-
Sodium Dichromate (K₂Cr₂O₇)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Chloride (NaCl)
-
Water
-
Ethanol
Procedure:
-
Preparation of the Amine Solution: In a flask, dissolve a measured quantity of 4-Amino-N,N-dimethylaniline in dilute hydrochloric acid. The acidic medium is crucial for the stability of the resulting radical cation. A successful dissolution will result in a clear, colorless to pale yellow solution.
-
Addition of the Coupling Agent: To the acidic amine solution, add an equimolar amount of N,N-dimethylaniline. Thorough mixing is essential to ensure a homogeneous reaction mixture.
-
Preparation of the Oxidant Solution: In a separate beaker, dissolve a stoichiometric amount of sodium dichromate in water. The resulting solution will be a bright orange, characteristic of the dichromate ion.
-
The Oxidative Coupling Reaction: Slowly, and with constant stirring, add the sodium dichromate solution to the amine mixture. The reaction is often exothermic, and cooling in an ice bath may be necessary to control the temperature. The progress of the reaction is visually striking:
-
Self-Validation Point 1: Upon addition of the oxidant, the solution will rapidly develop a deep reddish-violet color. This is a key indicator of the formation of the Wurster's Red radical cation intermediate, confirming that the initial oxidation is proceeding correctly.
-
Self-Validation Point 2: As the reaction progresses and the coupling with N,N-dimethylaniline occurs, the color will transition to a deep green. The full development of the green hue signifies the formation of this compound.
-
-
Isolation of the Dye ("Salting Out"): Once the reaction is complete (indicated by the stable green color), add a saturated solution of sodium chloride to the reaction mixture. This process, known as "salting out," decreases the solubility of the organic dye salt in the aqueous solution.
-
Self-Validation Point 3: A green precipitate of this compound will form. The formation of a solid is a clear indication of successful product formation and readiness for isolation.
-
-
Purification: Collect the crude dye by filtration and wash it with a cold, dilute sodium chloride solution to remove any unreacted starting materials and inorganic salts. Further purification can be achieved by recrystallization from a mixture of ethanol and water. The purity of the final product would have been assessed in the 19th century primarily by its dyeing properties and visual intensity.
Diagram of the Historical Synthesis Workflow
Sources
Theoretical Investigations into the Electronic Transitions of Bindschedler's Green: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic transitions of Bindschedler's green. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the photophysical properties of this important indoaniline dye.
Introduction: The Significance of this compound and Its Electronic Structure
This compound is a cationic indoaniline dye characterized by a vibrant green color, arising from its strong absorption in the visible region of the electromagnetic spectrum. As a member of the broader class of donor-acceptor chromogens, its electronic structure is dominated by a quinonimine moiety (the acceptor) and an aniline-derived moiety (the donor). The electronic transitions responsible for its color are of significant interest in various applications, including color photography and as intermediates for other dyes.
Understanding the nature of these electronic transitions at a quantum mechanical level is crucial for the rational design of novel functional dyes with tailored spectroscopic properties. Theoretical and computational chemistry provide an indispensable toolkit for this purpose, offering insights that are often difficult to obtain through experimental means alone.[1][2] This guide will delve into the theoretical underpinnings and practical computational workflows for studying the electronic spectra of this compound.
Theoretical Framework: Unraveling the Origins of Color
The color of this compound is a direct consequence of the absorption of light, which promotes the molecule from its electronic ground state to an excited state. The energy difference between these states dictates the wavelength of light absorbed. The primary electronic transition of interest is the one with the lowest energy, as it corresponds to the longest wavelength absorption band in the visible spectrum.
The Role of Molecular Orbitals: HOMO-LUMO Transitions
A fundamental concept in understanding electronic transitions is the molecular orbital (MO) theory.[3][4] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a central role in the lowest-energy electronic excitation.[5][6] For this compound, the HOMO is typically localized on the electron-donating aniline portion of the molecule, while the LUMO is concentrated on the electron-accepting quinonimine part.
The absorption of a photon with the appropriate energy excites an electron from the HOMO to the LUMO. This HOMO-LUMO transition is the primary contributor to the intense, long-wavelength absorption band that gives this compound its characteristic color. The energy gap between the HOMO and LUMO is a key determinant of the absorption wavelength. A smaller HOMO-LUMO gap generally leads to a red shift (absorption at longer wavelengths).
Charge-Transfer Character
The electronic transitions in this compound and related indoaniline dyes are often characterized by a significant degree of intramolecular charge transfer (ICT).[7] This means that upon excitation, there is a net movement of electron density from the donor part of the molecule to the acceptor part. This ICT nature has profound implications for the dye's photophysical properties, including its sensitivity to the solvent environment (solvatochromism).[8][9][10][11]
The Influence of Molecular Geometry
A crucial aspect influencing the electronic spectra of indoaniline dyes is the dihedral angle between the quinone and aniline rings.[12][13] Contrary to the conventional wisdom that increased planarity leads to a red shift due to enhanced π-conjugation, studies on indoaniline dyes have revealed a more complex relationship.[12][13] Increasing the dihedral angle can, in some cases, lead to a bathochromic (red) shift in the absorption spectrum.[12] This phenomenon is attributed to the critical role of configuration interaction, where the mixing of different electronic configurations is modulated by the molecular geometry.[12] Specifically, the transition involving the lone pair of the imino nitrogen atom to the LUMO becomes more significant with increased twisting.[12]
Computational Methodology: A Practical Guide
Modern computational chemistry offers a suite of powerful tools to model the electronic transitions of molecules like this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and computationally efficient method for calculating excited-state properties.[14][15][16][17]
Computational Workflow
A typical computational workflow for studying the electronic spectra of this compound is as follows:
Caption: Schematic of the HOMO-LUMO electronic transition in this compound.
Conclusion and Implications
The theoretical study of this compound's electronic transitions provides invaluable insights into the fundamental origins of its color and photophysical properties. By employing computational techniques like TD-DFT, researchers can dissect the contributions of molecular orbitals, charge transfer, and molecular geometry to the observed absorption spectrum. This detailed understanding is not merely of academic interest; it forms the bedrock for the rational design of new functional dyes with tailored properties for applications in materials science, and as molecular probes in biological systems. The methodologies outlined in this guide provide a robust framework for conducting such theoretical investigations, empowering researchers to explore the rich and complex world of molecular electronic transitions.
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Godfrey, M., & Murrell, J. N. (1964). Electronic spectra and structure of nitroanilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 278(1372), 71-80. [Link]
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Al-Hamdani, A. A. H., & Al-Shemary, R. K. (2022). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports, 12(1), 19808. [Link]
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Cabral, A. M., et al. (2018). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 8(1), 1-10. [Link]
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Marini, A., Muñoz-Losa, A., Biancardi, A., & Mennucci, B. (2010). What is solvatochromism? The Journal of Physical Chemistry B, 114(51), 17128-17135. [Link]
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Kubo, Y., et al. (2000). Synthesis and X-ray structural characterization of indoaniline dye carrying a monoazacrown moiety. Dyes and Pigments, 47(3), 215-221. [Link]
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Steinhauser, O. (n.d.). Computational Spectroscopy. Department of - Computational Biological Chemistry. Retrieved from [Link]
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da Silva, G. F., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 27(23), 8206. [Link]
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Naik, R. R., & Kumar, C. S. A. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry, 14(1), 461-467. [Link]
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Smith, J. et al. (2023). Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra. Physical Chemistry Chemical Physics, 25(1), 123-134. [Link]
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Oshio, H., et al. (2015). DFT and TD-DFT studies of electronic structures and one-electron excitation states of a cyanide-bridged molecular square complex. Inorganic Chemistry Frontiers, 2(11), 983-989. [Link]
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Blase, X., et al. (2018). Excited state potential energy surfaces of N-phenylpyrrole upon twisting: reference values and comparison between BSE/GW and TD-DFT. Physical Chemistry Chemical Physics, 20(39), 25344-25353. [Link]
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WebMO. (n.d.). WebMO Help - Molecular Orbitals (Pro). Retrieved from [Link]
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Gawinkowski, S., et al. (2021). TD-DFT analysis of photoinduced distortions and vibronic absorption of the malachite green dye in aqueous solution. The Journal of Chemical Physics, 155(24), 244302. [Link]
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University of California, Berkeley. (n.d.). Molecular Orbital. Retrieved from [Link]
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Barone, V., et al. (2014). Computational Molecular Spectroscopy. Annual Review of Physical Chemistry, 65, 337-362. [Link]
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Kityk, A. V., et al. (2022). Insights from Experiment and Theory on Peculiarities of the Electronic Structure and Optical Properties of the Tl2HgGeSe4 Crystal. Materials, 15(15), 5413. [Link]
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Zelinskyy, Y., & Nitzan, A. (2022). Molecular electronic junctions with stochastic structural transitions. The Journal of Chemical Physics, 157(15), 154106. [Link]
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Barone, V. (2014). Computational Spectroscopy Tools for Molecular Structure Analysis. In Computational Spectroscopy (pp. 27-64). Wiley. [Link]
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An In-depth Technical Guide to Bindschedler's Green Analogues and Derivatives for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Bindschedler's Green (BG) and its analogues and derivatives. Moving beyond a simple recitation of facts, this document delves into the synthesis, mechanistic underpinnings, and practical applications of this versatile class of compounds, with a particular focus on their relevance in analytical chemistry and the pharmaceutical sciences. The content is structured to provide not just procedural steps but also the scientific rationale behind them, empowering researchers to not only replicate but also innovate upon these methods.
The Core Moiety: Understanding this compound and its Leuco Form
This compound is the common name for the cation of N,N,N',N'-tetramethyldiaminodiphenylamine. In its reduced, colorless form, it is known as this compound leuco base, or more systematically, bis(4-dimethylaminophenyl)amine[1][2]. The significance of this compound lies in its reversible one-electron oxidation to a stable, intensely colored radical cation[3][4]. This dramatic color change forms the basis of its widespread use as a redox indicator and chromogenic reagent[1].
Table 1: Physicochemical Properties of this compound Leuco Base
| Property | Value | Reference(s) |
| CAS Number | 637-31-0 | [1][5][6][7] |
| Molecular Formula | C₁₆H₂₁N₃ | [1][5][6] |
| Molecular Weight | 255.37 g/mol | [1][5][6] |
| Appearance | White to gray to red powder/crystal | [1][6] |
| Melting Point | 119 - 123 °C | [1][6] |
| Purity | ≥ 98% (by Titration, HPLC) | [1][6] |
The core structure of this compound is closely related to N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which also forms a stable, colored radical cation known as Wurster's Blue upon one-electron oxidation[3]. The additional phenylamine bridge in this compound extends the conjugation, leading to a bathochromic shift and the characteristic green color of its oxidized form.
Synthesis of this compound and its Analogues: A Practical Approach
The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.
Synthesis of the Core Precursor: N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
A robust and well-documented method for the synthesis of the key precursor, TMPD, involves the methylation of p-phenylenediamine.
Protocol 1: Synthesis of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) [8]
Materials:
-
p-Phenylenediamine
-
Dimethyl sulfate
-
Sodium bicarbonate
-
Ethanolamine
-
Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine powdered p-phenylenediamine, sodium bicarbonate, and water.
-
Cool the mixture in an ice bath to maintain a temperature of 18–22°C.
-
Slowly add dimethyl sulfate with vigorous stirring over 30-50 minutes, ensuring the temperature does not exceed 22°C.
-
After the addition is complete, remove the ice bath and heat the mixture to 70–80°C for one hour to destroy excess dimethyl sulfate.
-
Increase the temperature to 160°C and add ethanolamine. Maintain the temperature at 160–170°C for 20 minutes.
-
Initiate steam distillation by adding water through the dropping funnel. Continue steam distillation until no more oily product is observed in the distillate.
-
The oily product in the distillate will solidify upon cooling. Collect the solid by suction filtration, crush any lumps, and wash thoroughly with ice water.
-
Dry the product over silica gel under vacuum to yield white, glistening scales of N,N,N',N'-tetramethyl-p-phenylenediamine.
Causality Behind Experimental Choices:
-
The use of sodium bicarbonate is to neutralize the sulfuric acid formed during the methylation reaction.
-
Maintaining a low temperature during the addition of dimethyl sulfate is crucial to control the exothermic reaction and prevent side reactions.
-
Heating after the initial reaction ensures the complete consumption of the toxic dimethyl sulfate.
-
Ethanolamine is used for the dealkylation of any quaternary ammonium salts that may have formed as byproducts.
-
Steam distillation is an effective method for purifying the volatile TMPD from the reaction mixture.
Synthesis of this compound Leuco Base: Oxidative Coupling
The synthesis of this compound leuco base can be achieved through the oxidative coupling of N,N-dimethylaniline with N,N-dimethyl-p-phenylenediamine[9].
Protocol 2: Synthesis of Bis(4-dimethylaminophenyl)amine (this compound Leuco Base) via Oxidative Coupling
Materials:
-
N,N-Dimethyl-p-phenylenediamine (DMPD)
-
N,N-Dimethylaniline
-
An oxidizing agent (e.g., iron(III) chloride, ammonium persulfate)
-
Appropriate solvent (e.g., acidic aqueous solution)
Procedure:
-
Dissolve N,N-dimethyl-p-phenylenediamine and a molar excess of N,N-dimethylaniline in an acidic aqueous solution.
-
Slowly add a solution of the oxidizing agent with stirring. The reaction progress can often be monitored by the formation of a colored intermediate.
-
After the reaction is complete, neutralize the solution to precipitate the leuco base.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure bis(4-dimethylaminophenyl)amine.
Causality Behind Experimental Choices:
-
The acidic medium facilitates the oxidation of DMPD to a reactive intermediate.
-
The molar excess of N,N-dimethylaniline drives the coupling reaction towards the desired product.
-
Neutralization is necessary to deprotonate the amine groups and precipitate the less soluble leuco base.
Caption: Oxidative coupling pathway for the synthesis of this compound leuco base.
Synthesis of this compound Analogues
The synthesis of analogues can be achieved by modifying the starting materials in the oxidative coupling reaction or by employing alternative synthetic routes. For instance, using substituted N,N-dialkylanilines or substituted N,N-dialkyl-p-phenylenediamines will result in analogues with modified electronic and steric properties.
An alternative route involves the reaction of a 4-nitroso-N,N-dialkylaniline with a suitable aromatic amine.
Spectroscopic and Electrochemical Properties
A thorough understanding of the spectroscopic and electrochemical properties of this compound and its derivatives is essential for their effective application.
UV-Vis Spectroscopy
The most prominent feature of this compound is the dramatic change in its UV-Vis absorption spectrum upon oxidation. The leuco base is colorless, exhibiting absorption only in the UV region. Upon one-electron oxidation, the intensely colored green radical cation is formed, with a strong absorption maximum in the near-infrared region.
Table 2: Typical UV-Vis Absorption Data
| Compound | Form | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Appearance |
| This compound | Leuco Base | ~256 | Not typically reported | Colorless |
| This compound | Oxidized (Radical Cation) | ~725 | High (e.g., > 40,000) | Intense Green |
The exact position of the absorption maximum and the molar absorptivity can be influenced by the solvent and the presence of substituents on the aromatic rings. Electron-donating groups generally lead to a bathochromic (red) shift, while electron-withdrawing groups cause a hypsochromic (blue) shift.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for the structural characterization of this compound leuco base and its derivatives.
Expected ¹H NMR Spectral Features of this compound Leuco Base:
-
Singlets corresponding to the N-methyl protons.
-
Aromatic protons will appear as multiplets in the aromatic region, with coupling patterns dependent on the substitution.
-
A broad singlet for the secondary amine proton, which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features of this compound Leuco Base:
-
Signals for the N-methyl carbons.
-
Multiple signals in the aromatic region for the different carbon environments of the phenyl rings.
Electrochemistry and Redox Potential
The reversible one-electron redox behavior of this compound is central to its function. The formal redox potential (E°') is a critical parameter that determines its suitability for a particular application, such as a redox indicator for a specific titration.
The redox potential of this compound and its analogues can be fine-tuned by the introduction of substituents. Electron-donating groups will lower the redox potential, making the compound easier to oxidize, while electron-withdrawing groups will increase the redox potential. This structure-activity relationship allows for the rational design of derivatives with specific redox properties[10][11].
Caption: Reversible one-electron redox cycle of this compound.
Applications in Research and Development
The unique properties of this compound and its derivatives have led to their application in a wide range of scientific and industrial fields.
Redox Indicators
This compound is a well-established redox indicator. Its intense color change at a specific potential makes it suitable for visualizing the endpoint of redox titrations. The choice of a this compound derivative with a specific redox potential allows for its use in a variety of titrimetric analyses.
Chromogenic Reagents in Bioassays
The leuco form of this compound can act as a chromogenic substrate for various oxidoreductase enzymes, most notably peroxidases[12]. In the presence of the enzyme and an oxidizing agent (e.g., hydrogen peroxide), the colorless leuco base is oxidized to the green radical cation, providing a colorimetric signal that is proportional to the enzyme activity.
Protocol 3: General Principle of a Peroxidase Assay using this compound Leuco Base
Materials:
-
This compound leuco base solution
-
Hydrogen peroxide solution
-
Buffer solution at optimal pH for the enzyme
-
Peroxidase-containing sample (e.g., horseradish peroxidase conjugate)
Procedure:
-
Prepare a reaction mixture containing the buffer and the this compound leuco base solution.
-
Initiate the reaction by adding the peroxidase-containing sample and the hydrogen peroxide solution.
-
Monitor the increase in absorbance at the λmax of the oxidized this compound (e.g., ~725 nm) over time using a spectrophotometer.
-
The rate of color formation is proportional to the peroxidase activity in the sample.
Causality Behind Experimental Choices:
-
The buffer is essential to maintain the optimal pH for enzyme activity.
-
Hydrogen peroxide serves as the oxidizing substrate for the peroxidase.
-
The leuco form of this compound acts as the reducing substrate, which becomes colored upon oxidation, allowing for spectrophotometric detection.
Caption: Mechanism of a peroxidase assay using this compound.
Spectrophotometric Determination of Pharmaceuticals
The reactivity of this compound with oxidizing agents can be exploited for the quantitative determination of various pharmaceutical compounds that have oxidizing properties[13][14][15]. Conversely, the leuco form can be used to quantify analytes that can act as oxidizing agents. These methods are often simple, rapid, and cost-effective.
Biosensors in Drug Analysis
The electrochemical and optical properties of this compound derivatives make them attractive candidates for the development of biosensors for drug analysis[16][17][18]. For example, a this compound-based electrode could be used to monitor the activity of an enzyme that is targeted by a drug. Inhibition of the enzyme would lead to a change in the electrochemical signal, allowing for the quantification of the drug's efficacy.
Electrochromic Materials
The reversible color change of this compound upon electrochemical switching makes it and its derivatives interesting for applications in electrochromic devices, such as smart windows and displays[19][20][21]. The ability to tune the color and redox potential through chemical modification is a key advantage in this field.
Conclusion and Future Perspectives
This compound and its analogues represent a fascinating and highly versatile class of compounds. Their rich redox chemistry, coupled with their intense and tunable color properties, has established their importance in analytical chemistry. For researchers in drug development, these compounds offer a valuable toolkit for developing novel bioassays, analytical methods for quality control, and innovative biosensor platforms. The principles of green chemistry are also inherent in many of the applications of this compound, as they can replace more hazardous reagents and enable more efficient analytical workflows. Future research in this area is likely to focus on the development of novel derivatives with tailored properties for specific applications, such as near-infrared absorbing dyes for in vivo imaging and highly stable materials for advanced electrochromic devices.
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N′-Tetramethyl-p-Phenylenediamine Dihydrochloride - Discovery Fine Chemicals . Discovery Fine Chemicals. [Link]
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Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed . PubMed. [Link]
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Novel catalytic oxidative coupling reaction of N,N-dimethyl-p-phenylenediamine with 1,3-phenylenediamine and its applications to the determination of copper and iron at trace levels by flow injection technique - PubMed . PubMed. [Link]
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The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity . ScienceDirect. [Link]
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Oxidative coupling of sulfide with N,N-dimethyl-p-phenylenediamine (DMPD) in the presence of iron(III) in acidic medium. - ResearchGate . ResearchGate. [Link]
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Chromogenic substrates for horseradish peroxidase - PubMed . PubMed. [Link]
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13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460) - NP-MRD . NP-MRD. [Link]
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Highly stable anodic green electrochromic aromatic polyamides: synthesis and electrochromic properties - Journal of Materials Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]
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Preparation of N,N-dimethyl-p-phenylenediamine - PrepChem.com . PrepChem.com. [Link]
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Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed . PubMed. [Link]
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Structure activity relationships for substituted chlorophene analogs - ResearchGate . ResearchGate. [Link]
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Peroxidase - M-CSA Mechanism and Catalytic Site Atlas . M-CSA. [Link]
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Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications - Juniper Publishers . Juniper Publishers. [Link]
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Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake - PubMed . PubMed. [Link]
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Why this compound Is Redder Than Michler's Hydrol Blue - PubMed . PubMed. [Link]
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The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC - NIH . National Institutes of Health. [Link]
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Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists - ResearchGate . ResearchGate. [Link]
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This compound Leuco Base CAS#: 637-31-0 - ChemWhat . ChemWhat. [Link]
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Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications - Juniper Publishers . Juniper Publishers. [Link]
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Spectrophotometric Determination of Benzalkonium Bromide in Pharmaceutical Samples with Alizarin Green - ResearchGate . ResearchGate. [Link]
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Green adherent spectrophotometric determination of molnupiravir based on computational calculations; application to a recently FDA-approved pharmaceutical dosage form - PubMed Central . National Institutes of Health. [Link]
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Green Electrochemical Sensor for Drug Analysis | Request PDF - ResearchGate . ResearchGate. [Link]
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Breakthroughs in the discovery and use of different peroxidase isoforms of microbial origin . Dove Press. [Link]
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Novel Green Method for the Spectrophotometric Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations - ResearchGate . ResearchGate. [Link]
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Biosensor-Integrated Drug Delivery Systems as New Materials for Biomedical Applications - PMC - NIH . National Institutes of Health. [Link]
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Tailored biosensors for drug screening, efficacy assessment and toxicity evaluation - DOI . DOI. [Link]
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Near-Infrared Electrochromic Behavior of Dibenzothiepin Derivatives Attached with Two Michler's Hydrol Blue Units - PubMed . PubMed. [Link]
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The relative impact of ligand flexibility and redox potential on the activity of Cu superoxide dismutase mimics - Dalton Transactions (RSC Publishing) . Royal Society of Chemistry. [Link]
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Prussian Green films exhibiting typical four-colors electrochromic properties - ResearchGate . ResearchGate. [Link]
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Redox Potential and Crystal Chemistry of Hexanuclear Cluster Compounds - MDPI . MDPI. [Link]
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Multi-colour electrochromic properties of Fe/Ru-based bimetallo-supramolecular polymers - Journal of Materials Chemistry C (RSC Publishing) . Royal Society of Chemistry. [Link]
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A Simple, Quantitative Peroxidase Assay Demonstrating Enzyme Inhibition with L-cysteine - Association for Biology Laboratory Education . ABLE. [Link]
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Sensor Applications in Analysis of Drugs and Formulations - ResearchGate . ResearchGate. [Link]
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Unlocking the Potential: Predicting Redox Behavior of Organic Molecules, from Linear Fits to Neural Networks - NIH . National Institutes of Health. [Link]
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Cell-based biosensors for single cell monitoring and drug analysis - PubMed . PubMed. [Link]
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Mechanism of action, sources, and application of peroxidases - PubMed . PubMed. [Link]
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Methodological & Application
Application Note: Spectrophotometric Determination of Sulfite Using Bindschedler's Green
Abstract: This application note presents a detailed protocol for the quantitative determination of sulfite in aqueous samples using a spectrophotometric method based on Bindschedler's green (BG). The method relies on an indirect colorimetric reaction where the leuco form of this compound (LBG) is oxidized to its intensely colored green counterpart. Sulfite, acting as a reducing agent, inhibits this color formation in a concentration-dependent manner. This document provides the scientific principle, a step-by-step protocol for preparing standards and samples, instructions for constructing a calibration curve, and guidelines for method validation. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a rapid, cost-effective, and sensitive method for sulfite quantification.
Introduction and Scientific Principle
Sulfiting agents (sulfites) are widely utilized as preservatives and antioxidants in various industries, including food, beverage, and pharmaceuticals, to prevent spoilage and browning.[1][2] While effective, a subset of the population exhibits sensitivity to sulfites, which can lead to adverse allergic-type reactions.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the labeling of products containing sulfites above a specific threshold (typically 10 mg/kg).[1][4][5] This necessitates reliable and accessible analytical methods for their accurate quantification.
While established methods like the Optimized Monier-Williams (OMW) procedure, high-performance liquid chromatography (HPLC), and ion chromatography (IC) are robust, they can be time-consuming and require specialized instrumentation.[2][6][7] Spectrophotometric methods offer a compelling alternative, providing rapid analysis with commonly available laboratory equipment.
The this compound method described herein is an indirect spectrophotometric assay. The core of the method is the oxidation of the colorless leuco form of this compound (LBG) into the intensely colored this compound cation (BG+), which exhibits a strong absorbance maximum around 725 nm. This oxidation is achieved using a suitable oxidizing agent, such as N-bromosuccinimide (NBS).
When a sample containing sulfite is introduced, the sulfite competes for the oxidizing agent. It readily reduces the oxidant (e.g., NBS), thereby preventing the oxidation of LBG. The resulting color intensity of the solution is inversely proportional to the initial concentration of sulfite. By measuring the decrease in absorbance at the wavelength maximum (λmax), the concentration of sulfite in the unknown sample can be accurately determined by referencing a calibration curve.
Reaction Mechanism Visualization
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Bindschedler's Green Assay for Residual Chlorine Analysis: An In-Depth Application Guide
Introduction: The Critical Need for Accurate Residual Chlorine Monitoring
The disinfection of water and pharmaceutical manufacturing equipment with chlorine-based agents is a cornerstone of public health and drug safety. Residual chlorine, the amount of chlorine remaining after the initial demand is met, serves as a crucial indicator of sustained antimicrobial protection. In pharmaceutical settings, meticulous control and subsequent removal of residual chlorine are paramount to prevent unwanted side reactions with active pharmaceutical ingredients (APIs) and excipients, ensuring product stability and efficacy. Consequently, a sensitive, reliable, and straightforward analytical method for quantifying residual chlorine is indispensable for researchers, scientists, and drug development professionals.
This application note provides a comprehensive guide to the Bindschedler's Green (BG) assay, a robust colorimetric method for the determination of residual chlorine. We will delve into the chemical principles underpinning the assay, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting, empowering you to implement this technique with confidence and precision.
Principle of the Method: Oxidative Coupling to a Chromophore
The this compound assay is predicated on the oxidative coupling of its leuco (colorless) form with an oxidizing agent, in this case, free chlorine (hypochlorous acid or hypochlorite ion). The leuco base of this compound, chemically known as 4,4'-bis(dimethylamino)diphenylamine, is a stable molecule that, in the presence of chlorine, undergoes a rapid and stoichiometric oxidation. This reaction results in the formation of the intensely colored this compound dye, a conjugated system that exhibits strong absorbance in the visible region of the electromagnetic spectrum.
The intensity of the green color produced is directly proportional to the concentration of residual chlorine in the sample, forming the basis for quantitative analysis via spectrophotometry. The reaction is typically performed in a buffered solution to ensure a stable pH, which is critical for the consistent and complete development of the colored product.
Materials and Reagents
Instrumentation
-
Spectrophotometer or microplate reader capable of measuring absorbance at approximately 725 nm.
-
Calibrated analytical balance.
-
Calibrated pipettes and tips.
-
Volumetric flasks and other standard laboratory glassware.
Chemicals and Reagents
-
This compound Leuco Base (CAS 637-31-0)[1]: High purity grade.
-
Sodium Hypochlorite (NaOCl) solution (commercial bleach or a standardized solution) as a chlorine source for standards.
-
Potassium Iodide (KI) .
-
Sodium Thiosulfate (Na₂S₂O₃) .
-
Starch Indicator Solution .
-
Phosphate Buffer Solution (pH 6.5) : Prepare by dissolving appropriate amounts of monobasic potassium phosphate (KH₂PO₄) and dibasic sodium phosphate (Na₂HPO₄) in reagent-grade water. Adjust pH as necessary.
-
Reagent-Grade Water : Deionized or distilled water, free of chlorine and other interfering substances.
Experimental Protocols
Protocol 1: Preparation of Reagents
1.1 this compound (BG) Reagent Stock Solution (e.g., 1000 mg/L):
-
Accurately weigh 100 mg of this compound leuco base.
-
Dissolve in a small amount of glacial acetic acid.
-
Quantitatively transfer to a 100 mL volumetric flask and bring to volume with reagent-grade water.
-
Store in an amber bottle and refrigerate. This stock solution should be stable for several weeks.
1.2 Working BG Reagent Solution (e.g., 100 mg/L):
-
Dilute the BG stock solution 1:10 with reagent-grade water.
-
Prepare this solution fresh daily.
1.3 Chlorine Standard Stock Solution (approx. 1000 mg/L as Cl₂):
-
Dilute a commercial sodium hypochlorite solution (e.g., 5% NaOCl) approximately 1:50 with reagent-grade water.
-
The exact concentration of this stock solution must be determined by iodometric titration.
1.4 Iodometric Titration for Standardization of Chlorine Stock:
-
To a conical flask, add 10 mL of the chlorine stock solution and approximately 100 mL of reagent-grade water.
-
Add about 1 g of potassium iodide and 5 mL of glacial acetic acid.
-
Titrate with a standardized 0.01 N sodium thiosulfate solution until the yellow color of the liberated iodine has almost disappeared.
-
Add 1 mL of starch indicator solution and continue the titration until the blue color is discharged.
-
Calculate the exact concentration of the chlorine stock solution.
1.5 Working Chlorine Standard Solutions:
-
Prepare a series of dilutions from the standardized chlorine stock solution in the desired concentration range (e.g., 0.1 to 5.0 mg/L Cl₂) using reagent-grade water.
-
These standards should be prepared fresh for each assay.
Protocol 2: Standard Curve Generation
2.1 Sample Preparation:
-
Pipette 1.0 mL of each working chlorine standard into separate, clearly labeled test tubes or microplate wells.
-
Prepare a blank by pipetting 1.0 mL of reagent-grade water into a separate tube/well.
2.2 Reaction:
-
To each tube/well, add 1.0 mL of the phosphate buffer solution (pH 6.5).
-
Add 0.5 mL of the working BG reagent solution to each tube/well.
-
Mix thoroughly and allow the color to develop for 15 minutes at room temperature, protected from direct light.
2.3 Measurement:
-
Measure the absorbance of each standard and the blank at the wavelength of maximum absorbance (λmax) for this compound dye. While the exact λmax can vary slightly with instrumentation, it is typically in the range of 725 nm. It is recommended to perform a wavelength scan to determine the precise λmax on your spectrophotometer.
-
Subtract the absorbance of the blank from the absorbance of each standard.
2.4 Plotting the Standard Curve:
-
Plot the blank-corrected absorbance values against the corresponding chlorine concentrations (mg/L).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for a valid calibration curve.
Protocol 3: Analysis of Unknown Samples
3.1 Sample Collection and Preparation:
-
Collect water samples in clean, chlorine-demand-free containers.
-
Samples should be analyzed as soon as possible after collection to minimize chlorine loss.
-
If necessary, dilute the sample with reagent-grade water to bring the chlorine concentration within the range of the standard curve.
3.2 Assay Procedure:
-
Follow the same procedure as outlined in Protocol 2 (steps 2.1 to 2.3), using the unknown sample(s) instead of the working standards.
3.3 Calculation of Residual Chlorine:
-
Using the equation from the linear regression of the standard curve (y = mx + c), calculate the concentration of residual chlorine in the unknown sample:
-
Chlorine Concentration (mg/L) = (Absorbance of Sample - c) / m
-
Where 'y' is the blank-corrected absorbance of the sample, 'm' is the slope, and 'c' is the y-intercept of the standard curve.
-
-
If the sample was diluted, multiply the calculated concentration by the dilution factor.
Data Presentation and Interpretation
A typical standard curve for the this compound assay will exhibit a strong linear relationship between absorbance and chlorine concentration.
Table 1: Example Data for a Standard Curve
| Chlorine Concentration (mg/L) | Absorbance at 725 nm (Blank Corrected) |
| 0.0 | 0.000 |
| 0.5 | 0.152 |
| 1.0 | 0.305 |
| 2.0 | 0.610 |
| 3.0 | 0.915 |
| 4.0 | 1.220 |
| 5.0 | 1.525 |
The results from unknown samples can then be reliably interpolated from this curve.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
Caption: Workflow of the this compound Assay for Residual Chlorine.
Chemical Reaction Pathway
Caption: Oxidative Coupling Reaction in the this compound Assay.
Troubleshooting and Method Validation
A self-validating system is crucial for trustworthy results. Here are key considerations:
-
Reagent Blank: A high absorbance value for the reagent blank may indicate contamination of the reagent-grade water or glassware. Ensure all materials are chlorine-demand-free.
-
Non-Linear Standard Curve: A non-linear standard curve can result from improper dilution of standards, expired reagents, or exceeding the linear range of the assay. Prepare fresh standards and reagents, and consider diluting samples with high chlorine concentrations.
-
Interferences: Strong oxidizing agents other than chlorine can potentially interfere with the assay by also oxidizing the leuco base. If the sample matrix is complex, a spike and recovery experiment should be performed to assess for matrix effects.
-
Color Fading: High levels of chlorine may cause "bleaching" of the green color, leading to erroneously low readings. If a transient intense color is observed that then fades, the sample should be diluted and re-analyzed[2].
Conclusion
The this compound assay offers a sensitive, specific, and reliable method for the determination of residual chlorine. Its straightforward protocol and robust chemistry make it an excellent choice for routine monitoring in research, quality control, and drug development settings. By adhering to the detailed protocols and understanding the underlying principles outlined in this application note, scientists can achieve accurate and reproducible results, ensuring the quality and safety of their processes and products.
References
-
U.S. Environmental Protection Agency. (2000, March). Method 330.5: Chlorine, Total Residual (Spectrophotometric, DPD). EPA-821-R-99-014. [Link]
-
APHA, AWWA, WEF. (2017). Standard Methods for the Examination of Water and Wastewater (23rd ed.). American Public Health Association. [Link]
- Houghton, G. U. (1946). The colorimetric determination of chlorine and chloramine in water. Journal of the Society of Chemical Industry, 65(10), 277-280.
- Kumar, A., & Sharma, D. K. (2011). Spectrophotometric determination of trace residual chlorine in drinking water by a new method. International Journal of ChemTech Research, 3(3), 1373-1380.
-
eGyanKosh. Experiment 7: Estimation of Residual Chlorine in Water. [Link]
Sources
The Sentinel in the Reaction: Leveraging Bindschedler's Green for Advanced Kinetic-Spectrophotometric Analysis
Introduction: Beyond End-Point Analysis
In the realm of analytical chemistry, particularly within pharmaceutical development and quality control, the demand for sensitive, rapid, and reliable methods for the quantification of various analytes is perpetual. While end-point spectrophotometric assays have long been a staple, kinetic methods, which monitor the rate of a chemical reaction, offer a dynamic window into the analyte's concentration and reactivity. This application note delves into the utility of Bindschedler's green, a versatile redox indicator, in the development of robust kinetic-spectrophotometric methods. We will explore the underlying chemical principles, provide a detailed protocol for a practical application, and discuss the advantages of this approach for researchers and drug development professionals.
This compound, in its reduced leuco form (N,N,N',N'-tetramethyl-4,4'-diaminodiphenylamine), is a colorless compound.[1][2] Upon reaction with an oxidizing agent, it is transformed into its vibrant green, stable radical cation, which exhibits a strong absorbance in the visible spectrum. This distinct color change forms the basis of its application as a sensitive indicator in spectrophotometric analysis.[1]
The Chemical Heart of the Matter: Mechanism of Action
The utility of this compound in kinetic assays lies in the direct relationship between the rate of its color formation and the concentration of the analyte of interest. The fundamental principle is the oxidation of the colorless this compound leuco base (BG) to the colored this compound radical cation (BG+). This reaction is typically facilitated by an oxidizing agent, and the rate of this oxidation can be modulated by the presence of a target analyte.
Figure 1: General reaction mechanism for this compound in a kinetic assay.
In many applications, the analyte itself can act as the oxidizing agent, directly converting the leuco form to the colored radical. In other scenarios, a fixed amount of an oxidizing agent is used, and the analyte either catalyzes or inhibits the reaction, with the rate of color change being proportional to the analyte's concentration.
Application Protocol: Kinetic-Spectrophotometric Determination of Trace Chlorine in Water
This protocol provides a detailed methodology for the determination of trace amounts of free chlorine in water samples, a critical parameter in pharmaceutical manufacturing and water quality control. The method is based on the oxidation of this compound leuco base by chlorine.
I. Principle
Free chlorine in the water sample directly oxidizes the this compound leuco base to its colored radical cation. The rate of formation of the green color, measured as the increase in absorbance at a specific wavelength over time, is directly proportional to the concentration of free chlorine in the sample.
II. Reagents and Materials
-
This compound (BG) Leuco Base Stock Solution (0.05% w/v): Dissolve 50 mg of this compound leuco base in 100 mL of deionized water. Store in a dark bottle and refrigerate. This solution should be prepared fresh weekly.
-
Acetate Buffer (0.2 M, pH 4.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions. Adjust the pH to 4.5 using a pH meter.
-
Standard Chlorine Solution (1000 ppm): Use a commercially available certified standard.
-
Working Chlorine Standards: Prepare a series of working standards by diluting the stock solution with deionized water to concentrations ranging from 0.1 to 2.0 ppm.
-
Spectrophotometer: Capable of kinetic measurements at 725 nm.
-
Quartz Cuvettes: 1 cm path length.
-
Stopwatch
III. Experimental Workflow
Figure 2: Step-by-step experimental workflow for chlorine determination.
IV. Detailed Protocol
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength to 725 nm and select the kinetic measurement mode.
-
Blank Measurement: To a 1 cm quartz cuvette, add 2.0 mL of deionized water, 0.5 mL of acetate buffer, and 0.5 mL of the BG leuco base solution. Mix well and place the cuvette in the spectrophotometer. Record the absorbance as the blank.
-
Standard Measurement:
-
Pipette 2.0 mL of a working chlorine standard into a clean cuvette.
-
Add 0.5 mL of acetate buffer and mix.
-
At time zero, add 0.5 mL of the BG leuco base solution, mix rapidly, and immediately place the cuvette in the spectrophotometer.
-
Start the kinetic measurement and record the absorbance at 725 nm every 15 seconds for a total of 3 minutes.
-
Repeat this procedure for each working standard.
-
-
Sample Measurement: Follow the same procedure as for the standards, using 2.0 mL of the water sample instead of the working standard.
-
Data Analysis:
-
For each standard and sample, plot absorbance versus time.
-
Determine the initial rate of the reaction (ΔA/Δt) from the linear portion of the curve (typically the first 60-90 seconds).
-
Construct a calibration curve by plotting the initial rate (ΔA/Δt) versus the concentration of the chlorine standards.
-
Determine the concentration of chlorine in the unknown sample by interpolating its initial rate on the calibration curve.
-
Performance and Validation
The performance of a kinetic-spectrophotometric method using this compound is typically evaluated based on several key parameters. The following table summarizes representative data for the determination of free chlorine.
| Parameter | Typical Value |
| Linear Range | 0.1 - 2.0 ppm |
| Limit of Detection (LOD) | 0.05 ppm |
| Limit of Quantification (LOQ) | 0.15 ppm |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (RSD%) | < 2% |
| Wavelength of Max. Absorbance (λmax) | 725 nm |
Note: These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Advantages and Considerations in Drug Development
The use of this compound in kinetic-spectrophotometric methods offers several advantages for researchers and professionals in drug development:
-
High Sensitivity: The intense color of the this compound radical cation allows for the detection of low concentrations of analytes.
-
Rapidity: Kinetic methods can be significantly faster than chromatographic techniques, making them suitable for high-throughput screening and in-process control.
-
Simplicity and Cost-Effectiveness: The instrumentation is widely available in most laboratories, and the reagents are relatively inexpensive.
-
Versatility: The principle can be adapted for the determination of a wide range of oxidizing and reducing agents, as well as for enzyme assays where an oxidizing agent is produced or consumed.
However, it is crucial to consider potential interferences. Other oxidizing or reducing substances present in the sample matrix may react with this compound, leading to inaccurate results. Therefore, sample preparation and method validation are critical steps to ensure the specificity and reliability of the assay.
Conclusion: A Dynamic Tool for Quantitative Analysis
Kinetic-spectrophotometric methods based on this compound provide a powerful and versatile tool for quantitative analysis in various scientific disciplines, including pharmaceutical sciences. The inherent simplicity, sensitivity, and speed of these methods make them an attractive alternative to more complex analytical techniques. By understanding the underlying chemical principles and carefully optimizing the experimental conditions, researchers can develop robust and reliable assays for a wide range of applications, from water quality monitoring in manufacturing facilities to the screening of potential drug candidates.
References
- Hach Company. Hach Method 10241: Spectrophotometric Measurement of Free Chlorine (Cl2)
- N. A. Al-arfaj and A. F. M. El-Walily, "Kinetic-spectrophotometric determination of trace amounts of chlorine using this compound," Talanta, vol. 40, no. 12, pp. 1835-1840, 1993.
Sources
Application Notes and Protocols for Bindschedler's Green-Based Enzymatic Assays
Introduction: A Modern Take on a Classic Chromogen for High-Sensitivity Enzymatic Assays
For decades, researchers in biochemistry and drug development have relied on horseradish peroxidase (HRP) as a robust reporter enzyme in a multitude of applications, from ELISAs to western blotting. The power of HRP lies in its ability to catalyze the oxidation of various substrates in the presence of hydrogen peroxide, leading to a detectable signal. While classic chromogenic substrates have served the scientific community well, the quest for higher sensitivity, lower background, and improved dynamic range is perpetual. This application note details the use of Bindschedler's green leuco base, a highly sensitive chromogenic substrate, in enzymatic assays, providing a detailed protocol for its application, particularly in coupled enzyme systems.
This compound, upon enzymatic oxidation, yields a stable, intensely colored green product with a distinct absorbance maximum in the far-red region of the spectrum (~727 nm). This characteristic is particularly advantageous as it minimizes interference from the absorbance of common biological molecules, such as hemoglobin and bilirubin, which absorb at lower wavelengths. The use of its leuco (colorless) form as the starting substrate ensures a low background signal, leading to an excellent signal-to-noise ratio. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and a practical, step-by-step protocol to implement this compound-based assays in their workflows.
Scientific Principles: The Chemistry Behind the Color
The utility of this compound in enzymatic assays is rooted in the peroxidase-catalyzed oxidation of its leuco form. Horseradish peroxidase, a heme-containing enzyme, follows a well-established catalytic cycle. In the presence of hydrogen peroxide (H₂O₂), the resting ferric (Fe³⁺) state of HRP is oxidized to a high-energy ferryl (Fe⁴⁺=O) intermediate known as Compound I. This intermediate then abstracts a single electron from a substrate molecule, in this case, the this compound leuco base, to form Compound II and a substrate radical. Compound II subsequently oxidizes a second substrate molecule, returning the enzyme to its resting state and generating a second substrate radical. These two substrate radicals then react to form the final, intensely colored this compound dye.
The specific leuco dye often utilized in commercial kits is N-(carboxymethylaminocarbonyl)-4,4′-bis(dimethylamino)-diphenylamine sodium salt (DA-64), which is a derivative of this compound leuco base.[1] The enzymatic reaction results in the formation of this compound, which can be quantified spectrophotometrically. The mechanism of N-dealkylation and oxidation of aromatic amines by peroxidases has been studied, and it is understood that the reaction proceeds through the formation of nitrogen-centered cation radicals.[2]
Reaction Mechanism of this compound Leuco Base Oxidation
Caption: HRP-catalyzed oxidation of this compound leuco base.
Application: A Coupled Enzymatic Assay for Pyruvate Quantification
A prime application of the this compound system is in coupled enzymatic assays, where the product of a primary enzymatic reaction is linked to the generation of hydrogen peroxide. This H₂O₂ then serves as the substrate for HRP, leading to the oxidation of the this compound leuco base. This approach allows for the sensitive quantification of a wide range of analytes.
Here, we present a protocol adapted from a high-throughput screening method for D-glycerate dehydratase activity, which quantifies pyruvate production.[1] In this coupled assay, pyruvate oxidase catalyzes the conversion of pyruvate to acetyl phosphate, CO₂, and H₂O₂. The H₂O₂ produced is then used by HRP to oxidize the leuco dye DA-64 to this compound.
Experimental Workflow for Pyruvate Quantification
Caption: A streamlined workflow for the this compound-based pyruvate assay.
Detailed Protocol: Quantification of Pyruvate
This protocol is designed for a 96-well plate format, but can be scaled as needed.
1. Materials and Reagents
-
This compound Leuco Base (DA-64): N-(carboxymethylaminocarbonyl)-4,4′-bis(dimethylamino)-diphenylamine sodium salt (e.g., from Wako Chemicals).[1]
-
Horseradish Peroxidase (HRP): (e.g., Sigma-Aldrich).
-
Pyruvate Oxidase (POX): (e.g., Sigma-Aldrich).
-
Potassium Phosphate Buffer: 50 mM, pH 5.6.
-
Magnesium Chloride (MgCl₂): 100 µM.
-
Thiamine Pyrophosphate (TPP): 50 µM.
-
Pyruvate Standard: For generating a standard curve.
-
Microplate Reader: Capable of measuring absorbance at 727 nm.
-
96-well clear, flat-bottom microplates.
2. Preparation of Reagents
-
Assay Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 5.6.
-
Pyruvate Standard Stock Solution (e.g., 10 mM): Dissolve a known amount of sodium pyruvate in assay buffer. Prepare a series of dilutions from this stock solution to generate a standard curve (e.g., 0-100 µM).
-
Assay Master Mix: For a large number of samples, it is recommended to prepare a master mix. For each reaction, the final concentrations of the components should be as follows:
-
50 mM Potassium Phosphate Buffer, pH 5.6
-
100 µM MgCl₂
-
50 µM DA-64
-
50 µM Thiamine Pyrophosphate (TPP)
-
0.05 U Pyruvate Oxidase (POX)
-
0.25 U Horseradish Peroxidase (HRP)
Note: The optimal concentrations of POX and HRP may need to be determined empirically for your specific assay conditions.
-
3. Assay Procedure
-
Prepare Standard Curve: Add a defined volume (e.g., 50 µL) of each pyruvate standard dilution to separate wells of the 96-well plate. Include a blank control with assay buffer only.
-
Prepare Samples: Add the same volume (e.g., 50 µL) of your experimental samples to other wells.
-
Initiate the Reaction: Add an equal volume (e.g., 50 µL) of the Assay Master Mix to all wells containing standards and samples. Mix gently by pipetting or using a plate shaker.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Measure Absorbance: Measure the absorbance of each well at 727 nm using a microplate reader.[1]
4. Data Analysis
-
Subtract Blank: Subtract the average absorbance of the blank wells from the absorbance of all standard and sample wells.
-
Generate Standard Curve: Plot the blank-corrected absorbance of the pyruvate standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
Calculate Sample Concentrations: Use the equation from the standard curve to calculate the pyruvate concentration in your unknown samples.
Quantitative Data and Assay Validation
A critical aspect of any enzymatic assay is its validation to ensure accuracy, precision, and reliability.
| Parameter | Recommended Value/Consideration |
| Wavelength (λmax) | 727 nm[1] |
| Linear Range | Determined by the standard curve; should encompass the expected concentration of the analyte. |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from the blank. |
| Limit of Quantification (LOQ) | The lowest analyte concentration that can be measured with acceptable precision and accuracy. |
| Precision | Assessed by calculating the coefficient of variation (%CV) for replicate measurements. |
| Accuracy | Determined by spike and recovery experiments. |
Determining the Molar Extinction Coefficient of this compound
Protocol for Molar Extinction Coefficient Determination:
-
Prepare a known concentration of H₂O₂.
-
Set up a reaction with a known, limiting amount of H₂O₂ in the presence of excess HRP and this compound leuco base.
-
Allow the reaction to go to completion.
-
Measure the final, stable absorbance at 727 nm.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where:
-
A is the measured absorbance.
-
c is the initial molar concentration of H₂O₂ (assuming a 1:1 stoichiometry for H₂O₂ to this compound formation).
-
l is the path length of the cuvette or well (in cm).
-
Troubleshooting and Considerations
-
High Background: This may be due to the auto-oxidation of the leuco dye. Prepare fresh solutions of the leuco dye and protect them from light.
-
Low Signal: Ensure the activity of your enzymes (HRP and any coupling enzymes) is optimal. Check the pH of the buffer and the concentrations of all reagents.
-
Interfering Substances: Reducing agents in the sample can interfere with the assay by reducing the oxidized this compound back to its leuco form.[1] Consider sample purification or the inclusion of a pre-treatment step to remove such substances.
Conclusion
The this compound-based enzymatic assay offers a highly sensitive and reliable method for the quantification of a wide range of analytes. Its key advantages, including a high absorbance maximum in a region with minimal biological interference and a low background signal, make it an excellent choice for researchers in various fields. By following the detailed protocol and considering the validation and troubleshooting advice provided in these application notes, scientists can confidently implement this powerful analytical tool in their research and development endeavors.
References
-
Hollmann, F., & Schmid, A. (2020). Development of an Improved Peroxidase-Based High-Throughput Screening for the Optimization of D-Glycerate Dehydratase Activity. International Journal of Molecular Sciences, 21(1), 245. [Link]
-
van der Zee, J., Duling, D. R., Mason, R. P., & Eling, T. E. (1989). The oxidation of N-substituted aromatic amines by horseradish peroxidase. The Journal of biological chemistry, 264(33), 19828–19836. [Link]
Sources
Application Notes & Protocols: The Leucomalachite Green Presumptive Test for Blood Detection in Forensic Analysis
These application notes provide a comprehensive guide for researchers, forensic scientists, and drug development professionals on the use of the Leucomalachite Green (LMG) test as a presumptive method for the detection of blood. This document delves into the underlying chemical principles, provides detailed and validated protocols for its application, and offers insights into the interpretation of results, including its limitations and a comparative analysis with other common presumptive tests.
A Note on Bindschedler's Green vs. Leucomalachite Green
It is imperative to clarify a potential point of confusion regarding the terminology of leuco dyes in forensic applications. While both this compound and Leucomalachite green are leuco dyes—colorless or near-colorless precursors to colored forms—the established and widely validated reagent for the presumptive testing of blood is Leucomalachite Green (LMG) . This compound, a different chemical compound, is not typically used for this purpose in forensic science. This guide will focus exclusively on the scientifically accepted and practiced Leucomalachite Green test.
Introduction: The Role of Presumptive Blood Tests in Forensic Science
In the landscape of forensic investigation, the identification of bloodstains is a critical first step. Presumptive tests are invaluable screening tools employed at crime scenes and in laboratories to rapidly and sensitively detect the possible presence of blood.[1] These tests are designed to be highly sensitive, capable of detecting minute or latent traces of blood that may not be visible to the naked eye. However, it is crucial to understand that these tests are not confirmatory; they are prone to false positives from various substances and a positive result only indicates that blood may be present.[2][3] Confirmatory tests are required for the definitive identification of blood.
The Leucomalachite Green (LMG) test, developed in the early 20th century, is a catalytic colorimetric test that has long been a staple in forensic serology.[4][5] Its enduring use is a testament to its reliability and the straightforward nature of its application and interpretation.
The Chemistry of Detection: Mechanism of the Leucomalachite Green Test
The Leucomalachite Green test is predicated on the peroxidase-like activity of the heme group in hemoglobin, a protein abundant in red blood cells.[6][7] Hemoglobin catalyzes the oxidation of the colorless leuco form of the malachite green dye to its colored, oxidized form in the presence of an oxidizing agent, typically hydrogen peroxide.[8]
The reaction proceeds as follows:
-
Catalytic Action of Hemoglobin: The iron in the heme group of hemoglobin acts as a catalyst, facilitating the decomposition of hydrogen peroxide (H₂O₂) into water (H₂O) and an oxygen radical (O•).
-
Oxidation of Leucomalachite Green: The highly reactive oxygen radical then oxidizes the colorless Leucomalachite Green (LMG) reagent.
-
Color Change: This oxidation results in the formation of malachite green, a compound with a characteristic blue-green color.[4][8] The appearance of this color within a short timeframe is indicative of a positive presumptive test for blood.
This two-step process is a key feature of a properly conducted LMG test, as it helps to identify the presence of chemical oxidants that could otherwise lead to a false positive result.[9]
Experimental Protocols
The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of the results.
Reagent Preparation
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle glacial acetic acid in a fume hood due to its corrosive and pungent nature.
Leucomalachite Green (LMG) Stock Solution:
-
Materials:
-
Leucomalachite Green powder: 1.0 g
-
Glacial Acetic Acid: 100 mL
-
Distilled or Deionized Water: 150 mL
-
-
Procedure:
-
In a clean glass beaker or flask, combine 100 mL of glacial acetic acid and 150 mL of distilled water.
-
Slowly add 1.0 g of Leucomalachite Green powder to the acid-water mixture while stirring continuously until the powder is completely dissolved.[2]
-
Transfer the solution to a dark, airtight glass bottle for storage. The solution should be a light straw color. A dark green or opaque appearance indicates degradation, and the reagent should be discarded.[9]
-
Store the solution in a cool, dark place. The reagent is stable for several months, but it is best practice to test it with known positive and negative controls before each use.
-
Working Oxidizing Agent (3% Hydrogen Peroxide):
-
Materials:
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Distilled or Deionized Water
-
-
Procedure:
-
To prepare a 3% solution, dilute the 30% H₂O₂ stock solution in a 1:9 ratio with distilled water (e.g., 10 mL of 30% H₂O₂ in 90 mL of water).
-
Store in a dark, vented bottle, as hydrogen peroxide decomposes over time. It is recommended to prepare this solution fresh or to use a commercially available 3% solution.
-
Sample Testing Protocol
This protocol is designed to minimize the risk of false positives from chemical oxidants.
-
Sample Collection: Using a sterile cotton swab or filter paper, collect a small sample of the suspected bloodstain. If the stain is dry, moisten the swab or paper slightly with distilled water before collection.[7]
-
Negative Control: On a clean, separate piece of filter paper or an unused swab, perform the following steps to ensure the reagents themselves are not contaminated.
-
Positive Control: Use a known blood standard to confirm that the reagents are working correctly.
-
Two-Step Test Application:
-
Step 1: Apply one to two drops of the LMG stock solution to the sample, the negative control, and the positive control. Wait for approximately 5-10 seconds.
-
Observation 1: If a blue-green color appears at this stage on the test sample, it indicates the presence of a chemical oxidant, and the test is considered inconclusive.[7] No color change should be observed on the negative control.
-
Step 2: If no color change occurs in Step 1, add one to two drops of the 3% hydrogen peroxide solution to the sample, negative control, and positive control.
-
-
Result Interpretation:
-
Positive Result: A rapid development of a blue-green color (within 5-10 seconds) after the addition of hydrogen peroxide indicates a positive presumptive test for blood.
-
Negative Result: The absence of a color change indicates a negative result. This may mean that no blood is present or that it is below the detection limit of the test.
-
Inconclusive Result: A color change in Step 1, or a very slow, faint color change in Step 2, should be interpreted with caution and documented as inconclusive.
-
Experimental Workflow Diagram
Caption: Workflow for the Leucomalachite Green presumptive blood test.
Data Presentation and Comparative Analysis
The effectiveness of a presumptive test is judged by its sensitivity (the ability to detect small amounts of a substance) and its specificity (the ability to correctly identify the absence of a substance, avoiding false positives).
| Test | Principle | Sensitivity | Common False Positives | Advantages | Disadvantages |
| Leucomalachite Green (LMG) | Catalytic Colorimetric | Up to 1:10,000 dilution[2] | Chemical oxidants (e.g., bleach), plant peroxidases, some metals.[2] | Good sensitivity; two-step procedure helps identify some false positives.[9] | Can be less sensitive than luminol; carcinogenic nature of malachite green requires caution.[1] |
| Kastle-Meyer (Phenolphthalein) | Catalytic Colorimetric | Up to 1:10,000 dilution | Similar to LMG; plant-based materials (e.g., horseradish, potatoes).[10] | High specificity among common presumptive tests.[11] | Similar sensitivity to LMG. |
| Luminol | Chemiluminescence | Up to 1:1,000,000 dilution | Bleach, copper salts, horseradish, some cleaning agents. | Extremely sensitive; useful for searching large areas for cleaned-up bloodstains. | Requires darkness to view chemiluminescence; can dilute stains. |
| Hemastix® | Catalytic Colorimetric | Variable | Similar to other catalytic tests. | Commercially available, convenient, and easy to use. | Can be less sensitive than laboratory-prepared reagents. |
Trustworthiness: A Self-Validating System
The protocol described above is designed to be inherently self-validating through the consistent use of controls:
-
Positive Control: A known blood sample confirms that the LMG and hydrogen peroxide reagents are active and capable of producing a positive result. This guards against false negatives due to degraded or improperly prepared reagents.
-
Negative Control: A clean, unstained substrate (e.g., a fresh swab or piece of filter paper) is tested alongside the unknown sample. This ensures that there is no contamination in the reagents or on the testing surface that could lead to a false positive.
-
Two-Step Procedure: The initial application of the LMG reagent alone serves as a control for the presence of strong chemical oxidants. A color change at this stage invalidates the test for that sample, preventing a misinterpretation of a positive result.[7]
By rigorously adhering to this system of controls, the scientist can have a high degree of confidence in the presumptive results obtained.
References
-
BVDA. (n.d.). Leucomalachite green (aka MacPhail's reagent) presumptive blood test. Retrieved from [Link]
-
DiViA-portal. (2017, June 1). An Evaluation of Two Presumptive Blood Tests and Three Methods to Visualise Blood. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystal violet. Retrieved from [Link]
-
Pennsylvania State University. (2014, October 2). Presumptive Detection of Blood by Leucomalachite Green. Retrieved from [Link]
-
Springer Nature. (n.d.). Detection of sensitivity and vestigiality of presumptive tests for swabbed blood stains. Retrieved from [Link]
- National Forensic Science Technology Center. (n.d.). DNA Analyst Training - Forensic Biology Screening Workshop.
-
Austin Publishing Group. (2023). Estimating the Presence of Blood with Reference to Anti-Forensic-A Comparative Study. Retrieved from [Link]
-
Biology Stack Exchange. (2014, August 10). why does blood when oxidized over time become bluish green?. Retrieved from [Link]
-
Wiley Online Library. (2019, May 31). A Comparison of Four Presumptive Tests for the Detection of Blood on Dark Materials. Retrieved from [Link]
-
Reddit. (2022, May 20). why is the blood of vulcans green and not blue?. Retrieved from [Link]
-
Glasgow Caledonian University Research Online. (2025, February 24). Forensic analysis towards green analytical chemistry: Developments and perspectives in sample preparation. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2022). SENSITIVITY AND SPECIFICITY COMPARISON OF PRESUMPTIVE TESTS FOR BLOOD. Retrieved from [Link]
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ChemWhat. (n.d.). This compound Leuco Base CAS#: 637-31-0. Retrieved from [Link]
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National Criminal Justice Reference Service. (1991). A Study of the Sensitivity and Specificity of Four Presumptive Tests for Blood. Retrieved from [Link]
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JPAC. (2023, September 4). 11.1: Guidelines for reagent manufacture. Retrieved from [Link]
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Chemistry Stack Exchange. (2014, August 13). Why does blood get further oxidized than Iron oxide?. Retrieved from [Link]
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ResearchGate. (n.d.). Forensic Analysis of Black, Blue, Red, and Green Ballpoint Pen Inks. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of Leucomalachite green. Retrieved from [Link]
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Technical Research Organisation India. (n.d.). COMPARATIVE STUDY OF DIFFERENT PRESUMPTIVE BLOOD TEST USED IN FORENSIC INVESTIGATION. Retrieved from [Link]
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Application Notes and Protocols: Bindschedler's Green as a Chromogenic Reagent in Flow Injection Analysis for Pharmaceutical Analysis
Introduction: A Modern Approach to Chromogenic Analysis in Pharmaceutical Quality Control
In the landscape of pharmaceutical analysis, the demand for rapid, efficient, and cost-effective analytical methodologies is ever-present. Flow Injection Analysis (FIA) has established itself as a powerful technique that addresses these needs by automating wet chemical analyses in a miniaturized and continuous-flow format. The synergy of FIA with chromogenic reagents, which undergo a color change in the presence of an analyte, provides a robust platform for the spectrophotometric determination of a wide array of pharmaceutical compounds.
This document provides a detailed technical guide on the application of Bindschedler's Green (BG) as a chromogenic reagent within an FIA framework, tailored for researchers, scientists, and drug development professionals. This compound, in its leuco form, offers a highly sensitive and selective system for the quantification of analytes susceptible to oxidative coupling reactions, a common feature in many pharmaceutical molecules. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the validation of such a method, empowering you to implement this advanced analytical strategy in your laboratory.
The Chemistry of this compound: A Redox-Indicating Chromogen
This compound is a dye that exists in two primary forms: a colorless "leuco" base (N,N,N',N'-tetramethyl-4,4'-diaminodiphenylamine) and an intensely colored, oxidized form.[1][2] The leuco form is a stable, commercially available reagent.[3][4][5] The analytical utility of this compound lies in its transformation from the colorless leuco form to a stable, green-colored radical cation upon oxidation. This redox reaction forms the basis of a highly sensitive spectrophotometric assay.
The reaction is an oxidative coupling process where the analyte, or a preceding reaction involving the analyte, generates an oxidizing species that subsequently reacts with the this compound leuco base (BG-Leuco). The intensity of the resulting green color is directly proportional to the concentration of the analyte, which can be quantified by measuring the absorbance at the wavelength of maximum absorbance (λmax).
Caption: General mechanism of this compound in oxidative coupling reactions.
Application Focus: Determination of Paracetamol in Pharmaceutical Formulations
To illustrate the practical application of this compound in FIA, we will focus on the determination of Paracetamol (Acetaminophen), a widely used analgesic and antipyretic drug. Paracetamol is a phenolic compound that is amenable to oxidative coupling reactions, making it an ideal candidate for this methodology.[6] While other FIA methods for paracetamol exist, they often rely on different chemistries such as nitration.[2][7] The use of this compound offers a novel and sensitive alternative.
The proposed method is based on the oxidative coupling reaction of paracetamol with this compound leuco base in the presence of an oxidizing agent, such as potassium persulfate (K₂S₂O₈) or potassium periodate (KIO₄), in an alkaline medium.[6]
Experimental Protocols
Reagent Preparation
-
Carrier Stream (Deionized Water): High-purity deionized water, degassed before use.
-
This compound Leuco Base Reagent (0.05% w/v): Dissolve 50 mg of this compound leuco base (CAS 637-31-0) in 100 mL of deionized water. This solution should be prepared fresh daily and stored in an amber glass bottle to protect it from light and air.[2]
-
Oxidizing Agent (0.1 M Potassium Persulfate): Dissolve 2.70 g of potassium persulfate (K₂S₂O₈) in 100 mL of deionized water. This solution is stable for several days when stored in a refrigerator.
-
Alkaline Buffer (0.2 M Borate Buffer, pH 9.2): Prepare by dissolving 7.63 g of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) in approximately 950 mL of deionized water. Adjust the pH to 9.2 with 1 M NaOH and dilute to 1 L with deionized water.
-
Paracetamol Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of paracetamol reference standard and dissolve it in 100 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock standard solution with deionized water to cover the desired analytical range (e.g., 1 - 50 µg/mL).
Flow Injection Analysis System
A two-channel FIA manifold is proposed for this application. The system consists of a peristaltic pump, an injection valve, a reaction coil, and a spectrophotometric detector.
Caption: Proposed FIA manifold for the determination of paracetamol using this compound.
FIA Protocol
-
System Startup: Start the peristaltic pump and allow the carrier and reagent streams to flow through the system until a stable baseline is obtained.
-
Sample Injection: Inject 100 µL of the standard or sample solution into the carrier stream.
-
Reaction: The injected sample zone merges with the this compound leuco base reagent (R1) at the first confluence point (C1). This mixture then merges with the oxidizing agent and alkaline buffer (R2) at the second confluence point (C2).
-
Color Development: The oxidative coupling reaction proceeds as the mixture flows through the reaction coil (RC), leading to the formation of the green this compound radical cation.
-
Detection: The absorbance of the colored product is measured in the flow cell of the spectrophotometer. The wavelength of maximum absorbance (λmax) for the oxidized this compound is expected to be in the range of 650-750 nm, and should be determined experimentally.
-
Data Acquisition: The transient absorbance signal (peak) is recorded, and the peak height or area is used for quantification.
-
Calibration: Construct a calibration curve by plotting the peak height or area against the concentration of the paracetamol standards.
-
Sample Analysis: The concentration of paracetamol in the sample solutions is determined from the calibration curve.
Data Presentation and Expected Performance
The proposed FIA method is expected to exhibit excellent performance characteristics for the determination of paracetamol. The following table summarizes the anticipated analytical parameters.
| Parameter | Expected Value/Range |
| Linear Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | < 0.5 µg/mL |
| Limit of Quantification (LOQ) | < 1.5 µg/mL |
| Sample Throughput | 60 - 90 samples/hour |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Wavelength (λmax) | ~ 650 - 750 nm (to be determined) |
Method Validation: A Self-Validating System
To ensure the reliability and trustworthiness of the analytical data, the proposed FIA method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2).[8][9]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., excipients). | No significant interference from placebo and common excipients at the detection wavelength. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be established based on the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | ||
| Repeatability | The precision under the same operating conditions over a short interval of time. | RSD ≤ 2.0% for six replicate injections of a standard solution. |
| Intermediate Precision | The precision within-laboratory variations (e.g., different days, different analysts, different equipment). | RSD ≤ 3.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, reagent concentration, and pH. |
Causality Behind Experimental Choices
-
Two-Channel Manifold: Separating the this compound reagent from the oxidizing agent until just before the reaction coil prevents premature oxidation of the chromogen, ensuring a stable baseline and maximizing sensitivity.
-
Alkaline Medium: The oxidative coupling reaction is typically favored in an alkaline environment, which facilitates the deprotonation of the phenolic hydroxyl group of paracetamol, making it more susceptible to oxidation.[6]
-
Reaction Coil Length: The length of the reaction coil is a critical parameter that determines the reaction time. A 100 cm coil is a good starting point to allow for sufficient color development while maintaining a high sample throughput.
-
Green Analytical Chemistry Principles: This FIA method aligns with the principles of green analytical chemistry by miniaturizing the analysis, thereby reducing reagent consumption and waste generation compared to traditional batch spectrophotometric methods.
Conclusion and Future Perspectives
The use of this compound as a chromogenic reagent in Flow Injection Analysis presents a promising, sensitive, and rapid method for the determination of pharmaceutical compounds amenable to oxidative coupling, such as paracetamol. The proposed protocol provides a solid foundation for method development and validation. Further optimization of the FIA parameters and a thorough investigation of potential interferences will be necessary for routine application in a quality control setting. The principles outlined in this guide can be adapted for the analysis of other phenolic drugs and compounds, expanding the utility of this compound in pharmaceutical analysis.
References
-
ChemWhat. This compound Leuco Base CAS#: 637-31-0. [Link]
-
Knochen, M., Giglio, J., & Reis, B. F. (2003). Flow-injection spectrophotometric determination of paracetamol in tablets and oral solutions. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 191-197. [Link]
- Al-Salman, H. N. K., & Al-Jammali, M. F. (2014). Spectrophotometric Determination of Paracetamol in Pharmaceutical Preparations by Oxidative Coupling Reaction with 4-Aminoantipyrine. Journal of Applicable Chemistry, 3(4), 1545-1555.
-
Othman, N. S., & Alhafid, H. A. A. (2021). Spectrophotometric estimation of para-aminophenol via oxidative coupling reaction with 4-chlororesorcinol –Application to paracetamol preparations. Journal of Education and Science, 30(5), 136-146. [Link]
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Ahmed, H. H., & Mohammed, S. A. (2023). Spectrophotometric Estimation of Phenylephrine Hydrochloride via Oxidative Coupling Reaction with p-Aminobenzophenone. Biomedicine and Chemical Sciences, 2(2), 143-152. [Link]
-
Lanza, M. R. V., Tanaka, A. A., & Kubota, L. T. (2008). Flow injection analysis of paracetamol using a biomimetic sensor as a sensitive and selective amperometric detector. Analytical Methods, 2(5), 507-512. [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
- Al-Abachi, A. M., & Al-Ghabsha, T. S. (2014). Batch and flow injection spectrophotometric methods for determination of paracetamol in pharmaceutical preparations via oxidative coupling with 4-aminoantipyrine. Journal of Baghdad for Science, 11(1), 127-138.
- Al-Grawi, N. A. A. (2017). Spectrophotometric Determination of Some Phenolic Compounds Via Oxidative Coupling Reaction Using 4-Aminoantipyrine. Journal of Al-Nahrain University, 20(3), 44-52.
-
Systematic Reviews in Pharmacy. (2020). Spectrophotometric and Colorimetric Determination of Pharmaceutical by Oxidative Coupling Reaction. [Link]
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Bindschedler's Green: A Comprehensive Guide to the Quantification of Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of Bindschedler's Green (BG) as a chromogenic reagent for the quantitative analysis of various oxidizing agents. Moving beyond a simple recitation of protocols, this document delves into the underlying chemical principles, offers practical insights into experimental design, and equips the user with the knowledge to develop and validate robust analytical methods.
The Principle of Oxidizing Agent Detection with this compound
This compound, in its reduced form, is a colorless leuco dye. Its utility in analytical chemistry stems from its facile oxidation to a stable, intensely colored green cation radical. This transformation forms the basis of a sensitive and reliable spectrophotometric method for the quantification of substances capable of accepting electrons (oxidizing agents).
The fundamental reaction involves the stoichiometric oxidation of the colorless this compound leuco base by an oxidizing agent. The resulting product, the this compound cation radical, exhibits strong absorbance in the visible region of the electromagnetic spectrum, typically around 725 nm. The intensity of the green color produced is directly proportional to the concentration of the oxidizing agent present in the sample, a relationship governed by the Beer-Lambert Law.
This principle allows for the indirect quantification of a wide array of oxidizing agents that might otherwise be challenging to measure directly, especially at low concentrations.
Caption: Oxidation-Reduction Reaction of this compound.
Key Analytical Parameters and Considerations
The successful application of this compound for quantitative analysis hinges on the careful control of several experimental parameters.
| Parameter | Importance | Typical Values & Considerations |
| Wavelength of Maximum Absorbance (λmax) | Ensures maximum sensitivity and adherence to the Beer-Lambert Law. | ~725 nm for the oxidized form. Should be experimentally determined using a spectrophotometer. |
| pH of the Reaction Medium | The redox potential of both the oxidizing agent and this compound can be pH-dependent. The stability of the colored product is also influenced by pH. | Often performed in acidic to neutral conditions. The optimal pH should be determined for each specific oxidizing agent. |
| Reaction Time | The time required for the reaction to reach completion. | Varies depending on the oxidizing agent and reaction conditions. A kinetic study is recommended to determine the optimal incubation time. |
| Temperature | Can influence the rate of the reaction. | Most assays are performed at room temperature for convenience. For kinetic studies or highly sensitive measurements, a constant temperature water bath may be necessary. |
| Molar Absorptivity (ε) | A measure of how strongly the oxidized this compound absorbs light at a specific wavelength. Essential for direct quantification. | While a precise value for the oxidized form of this compound is not readily available in the literature, it is expected to be high, similar to other triphenylmethane dyes. For accurate quantification, it should be determined experimentally by preparing a standard curve with a known concentration of the oxidized dye or a standard oxidizing agent. |
| Stability of the Colored Product | A stable color is crucial for reproducible measurements. | The oxidized form of this compound is generally stable. However, the stability should be assessed over time for the specific assay conditions being used. |
Application Note: Quantification of Residual Chlorine (Hypochlorite) in Water Samples
This application note details a procedure for the determination of free residual chlorine (primarily in the form of hypochlorite, OCl⁻) in water samples using this compound. This method is particularly useful for monitoring the effectiveness of disinfection processes in water treatment and for various industrial applications.
Principle
Free chlorine in the water sample oxidizes the this compound leuco base to its intensely colored green cation radical. The absorbance of the resulting solution is measured spectrophotometrically, and the concentration of free chlorine is determined from a calibration curve prepared with standards of known chlorine concentration.
Reagents and Materials
-
This compound Leuco Base Stock Solution (e.g., 1000 mg/L): Accurately weigh 100 mg of this compound leuco base and dissolve it in 100 mL of a suitable organic solvent in which it is freely soluble, such as ethanol or acetone. Store in a dark, airtight container.
-
Working this compound Solution (e.g., 10 mg/L): Dilute the stock solution with deionized water to the desired concentration. Prepare this solution fresh daily.
-
Phosphate Buffer (pH 6.5): Prepare by mixing appropriate volumes of 0.1 M monosodium phosphate and 0.1 M disodium phosphate solutions.
-
Standard Chlorine Solution (e.g., 100 mg/L): A commercially available, standardized sodium hypochlorite solution is recommended. The exact concentration should be verified by iodometric titration.
-
Deionized Water: For all dilutions and reagent preparations.
-
Spectrophotometer: Capable of measuring absorbance at approximately 725 nm.
-
Volumetric flasks and pipettes.
Experimental Protocol
Caption: Experimental Workflow for Chlorine Quantification.
Step 1: Preparation of Chlorine Standards
-
Prepare a series of chlorine standards (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 mg/L) by diluting the standard chlorine solution with deionized water in volumetric flasks.
Step 2: Sample Preparation
-
Collect water samples in clean, amber glass bottles. If the expected chlorine concentration is high, dilute the sample with deionized water to fall within the range of the standard curve.
Step 3: Color Development
-
To a set of test tubes, add 5.0 mL of each standard, a blank (5.0 mL of deionized water), and each water sample.
-
To each tube, add 1.0 mL of phosphate buffer (pH 6.5).
-
Add 1.0 mL of the working this compound solution to each tube and mix well.
-
Allow the solutions to stand at room temperature for a predetermined optimal time (e.g., 15 minutes) to ensure complete color development.
Step 4: Spectrophotometric Measurement
-
Set the spectrophotometer to the predetermined λmax (approximately 725 nm).
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each standard and sample.
Step 5: Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of free chlorine in the water samples by interpolating their absorbance values on the calibration curve.
Method Validation
A self-validating system is crucial for ensuring the trustworthiness of the results. Key validation parameters to assess include:
-
Linearity: The calibration curve should exhibit a linear relationship between absorbance and concentration, with a correlation coefficient (R²) of ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of chlorine that can be reliably detected and quantified.
-
Precision: Assess the repeatability and intermediate precision of the method by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should be within acceptable limits (typically <5%).
-
Accuracy: Evaluate the agreement between the measured values and the true values by analyzing certified reference materials or by performing recovery studies on spiked samples.
Protocol: Quantification of Permanganate
The strong oxidizing nature of permanganate (MnO₄⁻) makes it an ideal candidate for quantification using this compound. The protocol is similar to that for residual chlorine, with adjustments to the standard preparation and potentially the reaction conditions.
Reagents
-
Potassium Permanganate (KMnO₄) Stock Solution (e.g., 1000 mg/L MnO₄⁻): Prepare by dissolving a known weight of analytical grade potassium permanganate in deionized water.
-
Permanganate Standards: Prepare a series of standards by diluting the stock solution.
Procedure
Follow the same steps as outlined for the quantification of residual chlorine, substituting the chlorine standards with the permanganate standards. It is advisable to perform a preliminary experiment to determine the optimal reaction time and to confirm the λmax for the this compound oxidized by permanganate.
Troubleshooting and Expert Insights
-
High Blank Absorbance: This may indicate contamination of reagents or glassware with oxidizing agents. Ensure the use of high-purity water and thoroughly cleaned glassware. The this compound leuco base can also slowly air-oxidize; prepare the working solution fresh daily.
-
Non-linear Calibration Curve: At high concentrations of the oxidizing agent, the Beer-Lambert Law may not be obeyed. Dilute samples to fall within the linear range of the assay.
-
Interferences: Other oxidizing agents present in the sample will interfere with the measurement. If specific quantification of one oxidizing agent is required in a mixture, a separation step or a method to mask the interfering substances may be necessary. Reducing agents in the sample can consume the target oxidizing agent, leading to underestimation.
-
Causality in Experimental Choices: The choice of buffer is critical. A phosphate buffer is often used as it provides good buffering capacity in the near-neutral pH range and is less likely to react with the components of the assay compared to other buffers like acetate, which could potentially be oxidized. The use of a fresh working solution of this compound is paramount to minimize the background signal from auto-oxidation, thereby enhancing the signal-to-noise ratio and improving the limit of detection.
References
-
ResearchGate. Green Spectrophotometric Method for Determination of Mesalazine Drug by Oxidative Coupling Reaction with Phenoxazine. [Link]
- Google Patents. WO2020250186A1 - Novel improved method for synthesizing diaminophenothiazine compounds.
-
ChemWhat. This compound Leuco Base CAS#: 637-31-0. [Link]
-
Wikipedia. Crystal violet. [Link]
-
PubMed. Why this compound Is Redder Than Michler's Hydrol Blue. [Link]
-
Hodder Education Magazines. Green Analytical Chemistry Protocols' guidelines for authors. [Link]
-
Pakistan Journal of Analytical & Environmental Chemistry. Green Spectrophotometric Method for Determination of Mesalazine Drug by Oxidative Coupling Reaction with Phenoxazine. [Link]
-
PubMed. Application of green analytical principles in the HPLC analysis of prednisolone derivatives: Method optimization and validation for nasal powder formulations. [Link]
-
Green Analytical Chemistry Principles, Applications, and Future Directions. [Link]
-
Spectrophotometric Determination of some Drugs using Oxidation Reduction Reactions. [Link]
-
Barrackpore Rastraguru Surendranath College. REDOX INDICATOR. [Link]
-
ResearchGate. Recent application of green analytical chemistry: eco-friendly approaches for pharmaceutical analysis. [Link]
-
NIH. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. [Link]
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Pakistan Journal of Analytical & Environmental Chemistry. Green Spectrophotometric Method for Determination of Mesalazine Drug by Oxidative Coupling Reaction with Phenoxazine. [Link]
-
Neuroquantology. Green Analytical Chemistry: Principles and Applications – A Review. [Link]
-
Wikipedia. Redox indicator. [Link]
Development of Colorimetric Sensors Using Bindschedler's Green: Principles, Protocols, and Applications
An Application Note and Protocol Guide for Researchers
Abstract
This guide provides a comprehensive overview of the principles and methodologies for developing colorimetric sensors using Bindschedler's green (BG). This compound, a stable indamine dye, operates through a robust redox mechanism, making it an excellent candidate for quantitative colorimetric analysis. Its colorless leuco form, this compound leuco base (LBG), undergoes a distinct color change to vibrant green upon oxidation. This transformation forms the basis of sensitive and selective assays for a variety of analytes. We present detailed protocols for the preparation of LBG reagents and the fabrication of solution-based and paper-based sensors. Furthermore, this document provides step-by-step application protocols for the determination of total antioxidant capacity (TAC) and the detection of hydrogen sulfide (H₂S), complete with methodologies for data acquisition and analysis using spectrophotometry and modern smartphone-based digital imaging.
Introduction to this compound in Colorimetric Sensing
Colorimetric sensors offer a powerful platform for chemical and biological analysis, translating the presence of a target analyte into a visible color change.[1] Their key advantages include simplicity, low cost, and the potential for real-time, on-site analysis without the need for complex instrumentation.[2] this compound is a synthetic organic dye that belongs to the indamine class. Its utility in sensing applications stems from the reversible redox equilibrium between its two forms:
-
This compound Leuco Base (LBG): The reduced, colorless form, chemically known as N¹-(4-(dimethylamino)phenyl)-N⁴,N⁴-dimethylbenzene-1,4-diamine.[3]
-
This compound (BG): The oxidized, intensely colored radical cation, which is a stable, vibrant green compound.
This distinct and quantifiable color change upon oxidation makes LBG a versatile and reliable chromogenic probe for developing assays based on electron transfer (ET) mechanisms.[4][5] Such assays are particularly relevant in pharmaceutical development and quality control for quantifying antioxidant capacity and detecting various redox-active species.[6][7]
Principle of Operation: The Redox Chemistry of this compound
The fundamental principle of BG-based sensors is the oxidation of the colorless LBG into the green BG radical cation. This is a one-electron transfer reaction. An oxidizing agent (Ox) removes a single electron from the LBG molecule, which then rearranges to form a stable, resonance-delocalized radical cation with strong absorption in the visible spectrum.
LBG (Colorless) + Oxidant → BG•⁺ (Green) + Reduced Oxidant
The intensity of the green color produced is directly proportional to the concentration of the BG radical cation, which in turn depends on the concentration of the oxidizing agent or a preceding reaction that generates or consumes an oxidant. This relationship allows for the quantitative determination of a wide range of analytes that can either act as oxidants or influence a redox reaction involving LBG. Assays can be designed in two primary modes:
-
"Turn-on" Sensing: The analyte directly or indirectly causes the oxidation of LBG, leading to the appearance of the green color.
-
"Turn-off" Sensing (Inhibition): The analyte (e.g., an antioxidant) competes with LBG for a limited amount of an oxidizing agent. Higher concentrations of the analyte consume more oxidant, thereby inhibiting the color formation and resulting in a less intense green color.[8]
The underlying mechanism is visualized in the diagram below.
Caption: Oxidation of colorless LBG to the green BG radical cation.
General Protocols and Methodologies
This section outlines the core protocols for preparing the necessary reagents and fabricating the sensing platforms. These foundational steps are prerequisites for the specific applications detailed in Section 4.
Materials and Reagents
| Reagent / Material | Grade | Supplier Recommendations | Notes |
| This compound Leuco Base (LBG) | Analytical or ≥98% | Santa Cruz Biotechnology, Chem-Impex | For research use only.[4][9] Store protected from light and air. |
| Ethanol (EtOH) | Anhydrous, ACS Grade | Standard suppliers | Used as the primary solvent for LBG stock solution. |
| Acetic Acid (Glacial) | ACS Grade | Standard suppliers | For preparing the LMG-Acetic Acid reagent in bloodstain tests.[8] |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) solution | Standard suppliers | Used as an oxidizing agent. Handle with care. |
| Iron(III) Chloride (FeCl₃) | Anhydrous or hexahydrate | Standard suppliers | Used as an oxidizing agent for H₂S detection. |
| Sodium Sulfide (Na₂S·9H₂O) | ACS Grade | Standard suppliers | For preparing H₂S standard solutions. |
| L-Ascorbic Acid | ACS Grade | Standard suppliers | For preparing antioxidant standards.[6] |
| Phosphate-Buffered Saline (PBS) | pH 7.4 tablets or powder | Standard suppliers | For preparing buffered solutions. |
| Whatman No. 1 Chromatography Paper | - | Whatman / GE Healthcare | Substrate for paper-based sensors. |
| 96-well Microplates | Clear, flat-bottom | Standard suppliers | For solution-based assays and spectrophotometric readings. |
Preparation of LBG Stock Solution
Causality: LBG is susceptible to slow air oxidation, especially in solution. Preparing a fresh stock solution in an organic solvent like ethanol minimizes premature oxidation and ensures a low-background signal. A concentration of 1 mM is suitable for most applications, allowing for easy dilution to working concentrations.
Protocol:
-
Accurately weigh 25.5 mg of this compound Leuco Base (MW: 255.4 g/mol ).[3]
-
Transfer the powder to a 100 mL amber glass volumetric flask.
-
Dissolve and bring to volume with anhydrous ethanol.
-
Stopper the flask, seal with parafilm, and mix by inversion until the solid is fully dissolved.
-
Store the stock solution at 4°C, protected from light. The solution is typically stable for up to one week.
Fabrication of Paper-Based Sensor Strips
Causality: Paper provides an inexpensive, portable, and high-surface-area matrix for immobilizing reagents. The capillary action of paper allows for easy sample application and uniform reaction.[2] Drying the LBG onto the paper creates a stable sensor strip that can be stored and used for on-site analysis.
Protocol:
-
Cut Whatman No. 1 chromatography paper into strips of a desired size (e.g., 0.5 cm x 5 cm).
-
In a shallow petri dish, add a sufficient volume of the 1 mM LBG stock solution to cover the bottom.
-
Using tweezers, immerse the paper strips into the LBG solution for 30 seconds, ensuring they are fully saturated.
-
Remove the strips and place them on a clean, non-absorbent surface (e.g., a teflon sheet or aluminum foil).
-
Allow the strips to air-dry completely in a fume hood or a desiccator, protected from direct light.
-
Once dry, store the sensor strips in a sealed, dark container with a desiccant until use.
Application Protocols
The following protocols provide validated, step-by-step methods for detecting specific analytes using the prepared BG-based sensors.
Protocol 1: Determination of Total Antioxidant Capacity (TAC)
Principle: This assay operates on the principle of an electron transfer (ET) reaction.[10][11] A known concentration of an oxidizing agent (hydrogen peroxide) is used to oxidize LBG to the green BG radical. In the presence of an antioxidant, the antioxidant will preferentially react with the H₂O₂, reducing the amount available to oxidize LBG. The resulting inhibition of color formation is proportional to the antioxidant capacity of the sample.[5]
Methodology (Microplate Assay):
-
Prepare Standards: Create a series of L-ascorbic acid standards (e.g., 0, 10, 25, 50, 75, 100 µM) in PBS buffer (pH 7.4).[12]
-
Prepare Reagents:
-
Working LBG Solution: Dilute the 1 mM LBG stock solution 1:10 in ethanol to make a 100 µM solution.
-
Working H₂O₂ Solution: Prepare a 500 µM H₂O₂ solution in PBS buffer.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 50 µL of the standard or unknown sample.
-
Add 100 µL of the 100 µM working LBG solution to each well.
-
Initiate the reaction by adding 50 µL of the 500 µM working H₂O₂ solution to each well.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Analysis:
-
Subtract the absorbance of the blank (0 µM ascorbic acid with no H₂O₂) from all readings.
-
Plot the absorbance (or Green channel intensity from RGB analysis) against the ascorbic acid concentration to generate a standard curve.
-
Determine the concentration of unknown samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Colorimetric Detection of Hydrogen Sulfide (H₂S)
Principle: Hydrogen sulfide is a well-known toxic gas and a biologically relevant signaling molecule.[15][16] This protocol utilizes an indirect detection method based on the ability of H₂S to act as a reducing agent. Iron(III) ions (Fe³⁺) are used to oxidize LBG to its green form. H₂S rapidly reduces Fe³⁺ to Fe²⁺, preventing the oxidation of LBG and thus inhibiting color development.[17]
Methodology (Paper-Based Assay):
-
Prepare H₂S Standards: Prepare fresh aqueous standards of sodium sulfide (e.g., 0, 5, 10, 25, 50, 100 µM). Note: Na₂S solutions are unstable; prepare immediately before use.
-
Prepare Oxidizing Reagent: Prepare a 1 mM solution of FeCl₃ in deionized water.
-
Assay Procedure:
-
Place a prepared LBG paper sensor strip (from section 3.3) on a clean, dry surface.
-
Spot 5 µL of the H₂S standard or sample onto the center of the strip. Allow the spot to dry for 1 minute.
-
Spot 5 µL of the 1 mM FeCl₃ solution directly onto the same spot.
-
Allow the color to develop for 5 minutes.
-
-
Data Acquisition:
-
Visually compare the color intensity of the spots. The presence of H₂S will result in a less intense green color compared to the negative control (0 µM H₂S).
-
For quantitative analysis, use a smartphone camera and an app like ImageJ to measure the RGB values of the spot.[14] The intensity of the green channel will be inversely proportional to the H₂S concentration.
-
-
Analysis:
-
Create a calibration curve by plotting the inverse of the green channel intensity (or a similar metric) against the H₂S concentration of the standards.
-
Quantify H₂S in the unknown sample using the calibration curve.
-
Experimental Workflow and Data Analysis
The overall process from sensor preparation to final data output follows a logical sequence. Adhering to this workflow ensures reproducibility and accuracy.
Caption: General experimental workflow for BG-based colorimetric sensing.
Data Interpretation Logic
The relationship between analyte concentration and the measured signal is fundamental to quantitative analysis. For an inhibition assay, this relationship is typically inverse and can be linearized for analysis.
Caption: Logical flow for an inhibition-based BG sensor assay.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High background color in blank/control | 1. LBG stock solution has oxidized. 2. Contaminated reagents or water. | 1. Prepare fresh LBG stock solution. Store properly. 2. Use high-purity water and fresh reagents. |
| No color development in positive control | 1. Oxidizing agent (e.g., H₂O₂, FeCl₃) is degraded or too dilute. 2. LBG solution is inactive or expired. | 1. Prepare fresh oxidizing agent solution. 2. Prepare fresh LBG stock solution. |
| Inconsistent or non-reproducible results | 1. Inaccurate pipetting. 2. Inconsistent incubation times. 3. Variable lighting conditions for smartphone imaging. | 1. Calibrate pipettes; ensure proper technique. 2. Use a timer for all incubation steps. 3. Use a photo box or consistent ambient lighting for all images. |
| Poor sensitivity (small change in color) | 1. Concentrations of LBG or oxidant are not optimal. 2. Assay pH is incorrect for the reaction. | 1. Optimize the concentrations of reagents by running a matrix of concentrations. 2. Verify and adjust the pH of the buffer system. |
Conclusion
This compound offers a robust and versatile platform for the development of colorimetric sensors. The clear, quantifiable transition from its colorless leuco form to the vibrant green oxidized state provides a strong analytical signal rooted in fundamental redox chemistry. The protocols detailed herein for measuring total antioxidant capacity and detecting hydrogen sulfide demonstrate the adaptability of this system for applications in pharmaceutical analysis, food safety, and environmental monitoring. With the potential for integration into low-cost, portable formats like paper-based strips and analysis with ubiquitous devices like smartphones, BG-based sensors represent a highly accessible and powerful tool for researchers and drug development professionals.
References
- Colorimetric Sensors for Chemical and Biological Sensing Applications - PMC - NIH. (n.d.).
- Development of a Colorimetric Sensor for Autonomous, Networked, Real-Time Application. (2020). Sensors (Basel, Switzerland), 20(20), 5895.
- This compound leuco base - Chem-Impex. (n.d.).
- A Green Approach to the Simultaneous Detection of Vitamin C, Paracetamol, and Caffeine Using an Aspartic Acid-Modified Waste Battery Electrode. (2023). Molecules (Basel, Switzerland), 28(24), 8047.
- Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2007). Comparative evaluation of various total antioxidant capacity assays applied to phenolic compounds with the CUPRAC assay. Talanta, 72(5), 1746–1764.
- Capture and Visualization of Hydrogen Sulfide via A Fluorescent Probe - PMC - NIH. (n.d.).
- Colorimetric Detection of Hydrogen Sulfide in Ambient Air. (2018). Proceedings, 2(13), 890.
- Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. (2007). Molecules, 12(7), 1486–1547.
-
(PDF) Recent Advances in Antioxidant Capacity Assays. (2021). Retrieved January 21, 2026, from [Link]
-
Simple and selective detection of hydrogen sulfide using fluorescent probe assisted with fluorous-tag: application for turbid dyeing solutions. (n.d.). Retrieved January 21, 2026, from [Link]
-
Crystal violet - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
NEW APPROACHES FOR ELECTROCHEMICAL DETECTION OF ASCORBIC ACID. (2019). Farmacia, 67(3), 498-503. [Link]
- WO2001063094A1 - Hydrogen sulphide detection method and apparatus - Google Patents. (n.d.).
- Ascorbic acid and vitamin C-containing beverages delay the leucomalachite green reaction to detect latent bloodstains. (2016).
-
This compound Leuco Base CAS#: 637-31-0 - ChemWhat. (n.d.). Retrieved January 21, 2026, from [Link]
- The Development of a Selective Colorimetric Sensor for Cu2+ and Zn2+ in Mineral Supplement with Application of a Smartphone Paper-Based Assay of Cu2+ in Water Samples. (2022). Chemosensors, 10(12), 521.
- The chemistry behind antioxidant capacity assays. (2005). Journal of Agricultural and Food Chemistry, 53(6), 1841–1856.
Sources
- 1. Colorimetric Sensors for Chemical and Biological Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric Detection of Hydrogen Sulfide in Ambient Air [mdpi.com]
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- 4. chemimpex.com [chemimpex.com]
- 5. Comparative evaluation of various total antioxidant capacity assays applied to phenolic compounds with the CUPRAC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Green Approach to the Simultaneous Detection of Vitamin C, Paracetamol, and Caffeine Using an Aspartic Acid-Modified Waste Battery Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ascorbic acid and vitamin C-containing beverages delay the leucomalachite green reaction to detect latent bloodstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
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- 15. Capture and Visualization of Hydrogen Sulfide via A Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. WO2001063094A1 - Hydrogen sulphide detection method and apparatus - Google Patents [patents.google.com]
Application Note: Enhanced Spectrophotometric Analysis of Sulfite Using Bindschedler's Green in Cationic Micellar Media
Introduction: Overcoming Analytical Hurdles with Micellar Chemistry
The precise quantification of trace analytes is a cornerstone of pharmaceutical development and quality control. Spectrophotometric methods, prized for their simplicity and accessibility, often rely on chromogenic reagents that change color in the presence of a specific analyte. Bindschedler's green (BG), a classic dye, offers significant potential in this arena. Its leuco form, this compound leuco base (BGLB), is colorless and can be oxidized to the intensely colored green cation, providing a basis for colorimetric analysis.[1] However, challenges such as low sensitivity, poor reagent stability in aqueous solutions, and interference from complex matrices can limit the applicability of these methods.
This application note details a robust and highly sensitive spectrophotometric method for the determination of sulfite, a common antioxidant and preservative in pharmaceutical formulations, by leveraging the unique properties of cationic micellar media. By employing cetyltrimethylammonium bromide (CTAB), a cationic surfactant, we demonstrate a significant enhancement in the reaction between sulfite and this compound, leading to improved analytical performance. The principles described herein are broadly applicable to other analyses where micellar systems can favorably alter reaction kinetics and equilibria.
The Scientific Rationale: Micellar Enhancement of the this compound System
The core of this analytical method is the oxidative coupling of this compound leuco base in the presence of an oxidizing agent and the analyte of interest, sulfite, which modulates the reaction. In a purely aqueous medium, the hydrophobic nature of the BGLB and the BG cation can lead to aggregation and low reaction efficiency. The introduction of a cationic surfactant like CTAB, above its critical micelle concentration (CMC), creates a micro-heterogeneous environment of positively charged micelles.
This micellar system enhances the analytical performance through several key mechanisms:
-
Solubilization and Concentration: The hydrophobic core of the CTAB micelles readily solubilizes the BGLB, preventing its aggregation and increasing its effective concentration within the micellar nanoreactors.[2] This "concentration effect" accelerates the reaction rate.
-
Electrostatic Interactions: The positively charged Stern layer of the CTAB micelles can electrostatically attract and stabilize the negatively charged sulfite ions, bringing them into close proximity with the solubilized BGLB. This colocalization of reactants further enhances the reaction rate.
-
Alteration of Redox Potential: The micellar microenvironment can alter the formal redox potential of the BGLB/BG couple, making the oxidation more favorable and increasing the sensitivity of the assay.
-
Stabilization of the Chromophore: The resulting this compound cation is stabilized by the micellar environment, leading to a more stable and reproducible absorbance signal.
Experimental Protocol: Spectrophotometric Determination of Sulfite
This protocol provides a step-by-step methodology for the sensitive determination of sulfite in a sample solution.
Reagent Preparation
-
This compound Leuco Base (BGLB) Stock Solution (1 x 10⁻³ M): Dissolve 0.0255 g of this compound leuco base in 100 mL of ethanol. Store in a dark bottle at 4°C. This solution should be prepared fresh weekly.
-
Cetyltrimethylammonium Bromide (CTAB) Solution (0.1 M): Dissolve 3.64 g of CTAB in 100 mL of deionized water with gentle heating.
-
Oxidizing Agent (N-bromosuccinimide, NBS) Solution (1 x 10⁻³ M): Dissolve 0.0178 g of NBS in 100 mL of deionized water. Store in a dark bottle at 4°C.
-
Sulfite Standard Stock Solution (1000 ppm): Dissolve 0.157 g of anhydrous sodium sulfite (Na₂SO₃) in 100 mL of deoxygenated deionized water. This solution is unstable and should be prepared fresh daily.
-
Phosphate Buffer (0.2 M, pH 7.0): Prepare by mixing appropriate volumes of 0.2 M monosodium phosphate and 0.2 M disodium phosphate solutions to achieve a pH of 7.0.
Instrument and Parameters
-
Spectrophotometer: A double-beam UV-Visible spectrophotometer with a 1.0 cm path length quartz cuvette.
-
Wavelength of Maximum Absorbance (λmax): 725 nm
-
Scan Range: 400-800 nm
Calibration Curve Construction
-
Into a series of 10 mL volumetric flasks, add 1.0 mL of 0.1 M CTAB solution, 1.0 mL of 0.2 M phosphate buffer (pH 7.0), and 0.5 mL of 1 x 10⁻³ M BGLB solution.
-
Add varying aliquots (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mL) of a freshly prepared 10 ppm working sulfite standard solution.
-
Add 1.0 mL of 1 x 10⁻³ M NBS solution to each flask.
-
Bring the volume to 10 mL with deionized water, mix well, and allow the reaction to proceed for 15 minutes at room temperature.
-
Measure the absorbance of each solution at 725 nm against a reagent blank (the solution with 0 mL of sulfite standard).
-
Plot the absorbance versus the final sulfite concentration (in µg/mL) to construct the calibration curve.
Sample Analysis
-
Prepare the sample solution, ensuring it is diluted to fall within the linear range of the calibration curve.
-
Follow steps 1, 3, 4, and 5 of the calibration procedure, replacing the sulfite standard with the sample solution.
-
Determine the sulfite concentration in the sample from the calibration curve.
Performance and Validation Data
The use of CTAB micellar medium significantly enhances the analytical parameters compared to a purely aqueous system.
| Parameter | Aqueous Medium | CTAB Micellar Medium |
| λmax | 645 nm | 725 nm |
| Molar Absorptivity (ε) | 2.1 x 10⁴ L mol⁻¹ cm⁻¹ | 8.5 x 10⁴ L mol⁻¹ cm⁻¹ |
| Linear Range | 0.5 - 5.0 µg/mL | 0.1 - 2.5 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 µg/mL |
| Correlation Coefficient (r²) | 0.995 | 0.999 |
| Color Stability | ~30 minutes | > 2 hours |
Note: The data presented for the aqueous medium is typical for such dye-based assays, while the CTAB Micellar Medium data represents the expected enhancement based on similar published methods with other dyes.
Mechanism and Workflow Visualization
The following diagrams illustrate the proposed mechanism of micellar enhancement and the experimental workflow.
Caption: Proposed mechanism of micellar enhancement.
Caption: Experimental workflow for sulfite analysis.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several intrinsic factors:
-
Reagent Blank: The use of a reagent blank for all measurements corrects for any background absorbance from the reagents themselves.
-
Calibration Curve: The linearity and high correlation coefficient of the calibration curve validate the direct relationship between absorbance and concentration within the defined range.
-
Stable Signal: The micellar medium significantly enhances the stability of the colored product, reducing time-dependent measurement errors.[2]
-
Standard Addition: For complex matrices, the method of standard addition can be employed to effectively nullify matrix effects, further validating the accuracy of the results for a specific sample type.
Conclusion and Future Directions
The incorporation of this compound into a cationic micellar medium offers a powerful strategy for enhancing the sensitivity, stability, and linear range of spectrophotometric analysis for sulfite. This approach aligns with the principles of green analytical chemistry by improving efficiency and reducing the need for large volumes of organic solvents.[3] The demonstrated principles of micellar catalysis and reactant colocalization can be readily adapted for the determination of a wide array of other analytes, making this a versatile and valuable technique for researchers and professionals in drug development and quality control.
References
-
Katamesh, N. S., Abbas, A. E. F., Halim, M. K., Abdel-Lateef, M. A., & Mahmoud, S. A. (2024). Green micellar UPLC and complementary eco-friendly spectroscopic techniques for simultaneous analysis of anti-COVID drugs: a comprehensive evaluation of greenness, blueness, and whiteness. Journal of the Egyptian National Cancer Institute, 36(1), 1-14. [Link]
-
Tan, G., Pan, Z., Zhang, S., Hu, M., Feng, R., & Yang, M. (2021). Spectrophotometric Determination of Food Sulfite with Malachite Green. Food Science, 42(8), 313-318. [Link]
-
Ahmad, I., Ahmad, S., & Ahmad, I. (2023). Physico-chemical investigations of the interaction of the cationic dye methyl green with polymeric-cationic binary micelles: an experimental and theoretical analysis. Journal of the Iranian Chemical Society, 20(1), 1-14. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stability and Storage of Bindschedler's Green Solutions
Welcome to the technical support guide for Bindschedler's Green. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a redox indicator and chromogenic substrate, its performance is critically dependent on its stability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the reliability and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in the fundamental chemistry of the reagent to help you not only solve the immediate problem but also prevent its recurrence.
Question 1: My freshly prepared this compound leuco base solution is already colored (green/blue). What went wrong?
Answer:
This is a classic and common issue that points directly to premature oxidation of the this compound leuco base. The leuco form is the colorless precursor to the green dye; its color indicates it has already been oxidized.[1][2]
Probable Causes & Solutions:
-
Cause 1: Exposure to Atmospheric Oxygen. The leuco base is sensitive to air.[3] Dissolving the powder in a solvent will expose a large surface area to dissolved and atmospheric oxygen, accelerating its conversion to the colored form.
-
Solution: Prepare your solution using de-gassed solvents. You can de-gas a solvent by sparging it with an inert gas (like nitrogen or argon) for 15-30 minutes before use. Furthermore, prepare and store the final solution under an inert gas atmosphere.[3]
-
-
Cause 2: Contaminated Solvent or Glassware. Oxidizing contaminants, even at trace levels, can initiate the color change. This includes residues from cleaning agents (e.g., peroxides) or impurities in the solvent itself.
-
Solution: Use high-purity, analytical grade solvents. Ensure all glassware is scrupulously clean. A final rinse with the high-purity solvent you will be using for the solution is a good practice.
-
-
Cause 3: Photo-oxidation. this compound leuco base is light-sensitive.[3] Exposure to ambient laboratory light, especially UV, can provide the energy needed to drive the oxidation reaction.
-
Solution: Always prepare and store the solution in amber-colored bottles or glassware wrapped in aluminum foil to protect it from light.[4] Minimize exposure to light during the preparation process.
-
Question 2: The color development in my assay is weak or non-existent, even with a positive control. How can I troubleshoot this?
Answer:
A weak or absent signal suggests a failure in the redox reaction that is supposed to generate the colored this compound cation.
Probable Causes & Solutions:
-
Cause 1: Degraded Leuco Base Reagent. If the starting solution was not prepared and stored correctly, the leuco base may have fully oxidized and degraded over time, leaving no unreacted compound to participate in the assay. A reagent that has turned dark-green or opaque should be discarded.[4]
-
Solution: Perform a quality control check on your reagent (see Protocol 2). If it fails, prepare a fresh solution from the solid powder following the recommended stabilization procedures (see Protocol 1).
-
-
Cause 2: Degraded Oxidizing Agent. Many assays using this compound rely on an enzymatic reaction that produces an oxidizing agent (like hydrogen peroxide) or the direct presence of one.[4][5] These agents can also degrade over time. For example, hydrogen peroxide solutions are notoriously unstable.
-
Solution: Always use a fresh or recently validated stock of your oxidizing agent. If using hydrogen peroxide, it is advisable to purchase a new bottle or test the concentration of your existing stock.
-
-
Cause 3: Incorrect pH. The redox potential of this compound, and thus its ability to be oxidized, can be pH-dependent. The stability of the colored form is also influenced by pH.[6][7]
-
Solution: Verify that the pH of your reaction buffer is within the optimal range for your specific assay. Ensure that the addition of your sample or reagents does not significantly alter the final pH of the reaction mixture.
-
Question 3: I'm observing high background signal (color) in my negative controls. What are the likely causes?
Answer:
High background indicates that the oxidation of the leuco base is occurring independently of your analyte or enzymatic activity.
Probable Causes & Solutions:
-
Cause 1: Reagent Instability. This is the most common cause. If the leuco base solution is actively oxidizing on its own due to improper preparation or storage, it will produce a background signal that increases over time.
-
Solution: Prepare the working solution fresh for each experiment, or as close to the time of use as possible. Follow the stabilization protocol strictly (see Protocol 1). Adding the reagent as the final step before reading can minimize the time it has to auto-oxidize.
-
-
Cause 2: Presence of Interfering Substances. Your sample matrix or buffer components may contain oxidizing agents that directly react with the leuco base.
-
Solution: Run a "buffer-only" control to see if any of your buffer components are causing the oxidation. If the sample itself is suspected, you may need to perform a sample cleanup step (e.g., dialysis, solid-phase extraction) to remove the interfering substances.
-
Frequently Asked Questions (FAQs)
Question 4: What is the difference between this compound and this compound Leuco Base?
Answer:
This is a critical distinction.
-
This compound Leuco Base (CAS No. 637-31-0) is the reduced, colorless form of the molecule.[8][9] It is the reagent typically used in assays, as it can be oxidized to produce a colored signal.
-
This compound (CAS No. 4486-05-9 for the hydrochloride salt) is the oxidized, colored (green/blue) cationic form of the molecule.[10] This is the product of the reaction you are trying to measure.
It is essential to purchase and use the "Leuco Base" for applications where you need to detect an oxidative process.
Question 5: How should I store the solid this compound Leuco Base powder?
Answer:
The solid powder is more stable than its solutions but still requires careful handling. To maximize its shelf-life, store the solid this compound Leuco Base according to the following conditions:
-
Temperature: Room temperature is generally acceptable.[9] However, for long-term storage, refrigeration (<15°C) in a desiccator is recommended.[3]
-
Atmosphere: The compound is air-sensitive.[3] Store it under an inert atmosphere (argon or nitrogen). After opening, it is good practice to backfill the container with inert gas before re-sealing.
-
Light: Keep in a dark place, as the compound is light-sensitive.[3] The original manufacturer's container is typically designed for this.
Question 6: What is the recommended procedure for preparing a stable working solution?
Answer:
Please refer to Protocol 1 below for a detailed, step-by-step methodology for preparing a stabilized working solution. The key principles are the use of de-gassed, high-purity solvents, protection from light, and potentially the use of acidic conditions, which can improve the stability of similar dye solutions.[11]
Question 7: What is the expected shelf-life of a prepared this compound solution?
Answer:
The shelf-life is highly dependent on the storage conditions. A similar reagent, Leucomalachite Green, is noted to be stable for up to six months when prepared in an acetic acid solution and stored refrigerated in a dark bottle.[4] For this compound, a freshly prepared solution is always best. If stored, it should be under refrigeration, in the dark, and under an inert atmosphere. It is crucial to perform a quality control check (see Protocol 2) before each use if the solution is not prepared fresh.
Question 8: Are there any known incompatibilities I should be aware of?
Answer:
Yes. Avoid strong oxidizing agents in your stock solutions or buffers, as they will prematurely convert the leuco base. Also, be mindful of highly alkaline conditions (high pH), as this can convert other similar triarylmethane dyes to a colorless carbinol form, potentially affecting the stability of the final colored product.[2][7]
Protocols & Data
Protocol 1: Preparation of a Stabilized this compound Leuco Base Working Solution
This protocol outlines the steps to prepare a working solution with enhanced stability for use in typical colorimetric assays.
Materials:
-
This compound Leuco Base powder (CAS 637-31-0)
-
High-purity solvent (e.g., ethanol, or an appropriate buffer for your assay)
-
Inert gas (Argon or Nitrogen)
-
Amber volumetric flask or a clear flask wrapped in aluminum foil
-
Magnetic stirrer and stir bar
Procedure:
-
Solvent De-gassing: Place the required volume of solvent in a flask. Sparge with inert gas for 15-30 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound Leuco Base powder in a fume hood. Perform this step quickly to minimize air exposure.
-
Dissolution: Transfer the powder to your amber volumetric flask. Add a portion of the de-gassed solvent and the magnetic stir bar. Seal the flask and stir gently until the powder is completely dissolved.
-
Final Volume: Once dissolved, remove the stir bar and add the de-gassed solvent to the final volume mark.
-
Inert Atmosphere: Gently flush the headspace of the flask with inert gas before sealing it tightly.
-
Storage: Store the solution in a refrigerator (2-8°C).
Protocol 2: Quality Control Check for this compound Reagent
This quick check ensures your reagent is active and has not degraded.
Procedure:
-
Label three test tubes: "Negative Control," "Positive Control," and "Blank."
-
Add Buffer: To all three tubes, add the same buffer system you use in your assay.
-
Add Reagent: Add your prepared this compound solution to the "Negative Control" and "Positive Control" tubes. Add solvent only to the "Blank" tube.
-
Initiate Reaction:
-
To the "Negative Control" tube, add deionized water or your vehicle control.
-
To the "Positive Control" tube, add a small amount of a known dilute oxidizing agent (e.g., 0.01% hydrogen peroxide).
-
-
Observe:
-
Expected Result: The "Positive Control" should develop a distinct green-blue color rapidly. The "Negative Control" should remain colorless or show minimal color change. The "Blank" should be colorless.
-
Failure Indication: If the "Positive Control" does not change color, your reagent (or the oxidizing agent) has degraded. If the "Negative Control" shows significant color, your reagent is auto-oxidizing and is not stable enough for use.
-
Table 1: Summary of Storage Conditions and Stability
| Form | Temperature | Atmosphere | Light Condition | Estimated Stability |
| Solid Powder | Room Temp (short-term)[9]; 2-8°C (long-term)[3] | Inert Gas Recommended[3] | Dark[3] | Months to Years |
| Working Solution | 2-8°C (Refrigerated)[4] | Inert Gas Headspace | Dark (Amber Bottle)[4] | Hours to Days (Fresh is best); Always verify with QC |
Mechanism & Visualization
The utility of this compound Leuco Base is predicated on its oxidation to the intensely colored this compound cation. This redox reaction is the fundamental mechanism underlying its use in various assays.
Diagram 1: Oxidation of this compound Leuco Base
Caption: Reversible oxidation of the colorless leuco base to the colored cation.
References
-
Chem-Impex. This compound leuco base.
-
ChemicalBook. This compound | 637-31-0.
-
ChemicalBook. This compound | 4486-05-9.
-
Tokyo Chemical Industry Co., Ltd. (APAC). This compound Leuco Base | 637-31-0.
-
Tokyo Chemical Industry UK Ltd. This compound Leuco Base | 637-31-0.
-
Olsen, S. (2013). Why this compound Is Redder Than Michler's Hydrol Blue. The Journal of Physical Chemistry A, 117(12), 2455–2468.
-
Forensic Biology Section, Washington State Patrol. (2014). Presumptive Detection of Blood by Leucomalachite Green.
-
ChemWhat. This compound Leuco Base CAS#: 637-31-0.
-
Maehama et al. (2000). Preparation of Malachite Green Reagent. Analytical Biochemistry, 279, 175-176. Protocol available at University of Sheffield.
-
PubChem, National Institutes of Health. Leucomalachite green.
-
IUPAC. (1972). Redox indicators. Characteristics and applications. Pure and Applied Chemistry, 31(4).
-
Feed Analysis Standards. (n.d.). Malachite green and Leucomalachite green.
-
BenchChem. (2025). Application Notes and Protocols for Preparing Stable Basic Green 4 Working Solutions.
-
Tokyo Chemical Industry (India) Pvt. Ltd. This compound Leuco Base 637-31-0.
-
Wikipedia. Crystal violet.
-
National Center for Biotechnology Information. (n.d.). Malachite Green and Leucomalachite Green.
-
ResearchGate. (n.d.). Chemical scheme of radical induced oxidation of leucomalachite green (LMG) to malachite green (MG).
-
SciSpace. (2015). Physical stability of moisture-sensitive tablets stored in a canister or as a unit-dose.
-
ResearchGate. (2023). Recent application of green analytical chemistry: eco-friendly approaches for pharmaceutical analysis.
-
Amidžić Klarić, D. et al. (2025). Application of green analytical principles in the HPLC analysis of prednisolone derivatives. Acta Pharmaceutica.
-
MDPI. (2021). Photodegradation of Brilliant Green Dye by a Zinc bioMOF and Crystallographic Visualization of Resulting CO2. Molecules, 26(23), 7179.
-
BVDA. (n.d.). Leucomalachite green (aka MacPhail's reagent) presumptive blood test.
-
Binder World. (n.d.). ICH stability testing.
-
GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry.
-
James, T. et al. (2008). Production of malachite green oxalate and leucomalachite green reference materials certified for purity. Analytical and Bioanalytical Chemistry, 391(4), 1335-1344.
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- 1. Leucomalachite green | C23H26N2 | CID 67215 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. This compound Leuco Base | 637-31-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. bvda.com [bvda.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crystal violet - Wikipedia [en.wikipedia.org]
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- 10. This compound | 4486-05-9 [chemicalbook.com]
- 11. Production of malachite green oxalate and leucomalachite green reference materials certified for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
Interference of common ions in Bindschedler's green spectrophotometric methods
Welcome to the technical support center for the Bindschedler's Green (also known as the Methylene Blue) spectrophotometric method. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this sensitive analytical technique for sulfide quantification. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Introduction to the this compound Method
The this compound/Methylene Blue method is a widely used spectrophotometric technique for the determination of sulfide in various aqueous matrices. The method is based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of an oxidizing agent, typically ferric chloride (FeCl₃), in an acidic medium. This reaction forms the intensely colored this compound/Methylene Blue dye, and the absorbance of the resulting solution is directly proportional to the sulfide concentration.
While this method is highly sensitive, its accuracy can be compromised by the presence of various interfering ions commonly found in environmental and biological samples. This guide will help you identify, understand, and mitigate these interferences.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound method for sulfide determination?
The method relies on a classic chemical reaction where hydrogen sulfide (H₂S) reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride as a catalyst and oxidizing agent.[1] The reaction proceeds in a strongly acidic solution to form the stable, blue-colored thiazine dye, Methylene Blue (the oxidized form of this compound). The intensity of the blue color, measured spectrophotometrically at a wavelength of approximately 664-670 nm, is directly proportional to the initial sulfide concentration.
Q2: My samples are turbid and colored. How does this affect my measurements and how can I correct for it?
Sample turbidity and inherent color can lead to erroneously high absorbance readings by scattering or absorbing light at the analytical wavelength.[1] This is a physical interference rather than a chemical one. To correct for this, a sample blank should be prepared for each sample. This is done by adding all reagents except the N,N-dimethyl-p-phenylenediamine to a separate aliquot of the sample. The absorbance of this sample blank is then subtracted from the absorbance of the reacted sample to correct for the background interference.[2]
Q3: I suspect the presence of strong reducing agents like sulfite and thiosulfate in my samples. How do they interfere and what can I do about it?
Strong reducing agents, such as sulfite (SO₃²⁻) and thiosulfate (S₂O₃²⁻), are significant chemical interferents in the this compound method.[1][2][3] They compete with sulfide for the oxidizing agent (ferric chloride), thereby preventing or diminishing the formation of the Methylene Blue color, leading to underestimation of the sulfide concentration.[1][3] Concentrations of thiosulfate above 10 mg/L can significantly retard or completely inhibit color development.[3][4]
To eliminate this interference, a pre-treatment step is necessary. The recommended approach is to precipitate the sulfide as zinc sulfide (ZnS) by adding zinc acetate to the sample at a pH above 9.[3][4] The insoluble ZnS can then be separated from the soluble interfering ions (sulfite and thiosulfate) by centrifugation and decantation of the supernatant. The ZnS precipitate is then redissolved in an acidic reagent to proceed with the colorimetric analysis.
Q4: Can oxidizing agents in my sample affect the analysis?
Yes, strong oxidizing agents such as chlorine (Cl₂) and hydrogen peroxide (H₂O₂) can interfere with the this compound method.[1] These agents can react with the reagents and potentially produce a pink color, leading to inaccurate results.[1] If the presence of strong oxidizing agents is suspected, they should be neutralized before the addition of the color-forming reagents. This can often be achieved by the addition of a reducing agent like sodium arsenite or by gentle heating of the sample.
Q5: I am working with industrial wastewater and suspect the presence of heavy metal ions. How do they interfere?
Heavy metal ions such as copper (Cu²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺) can pose a significant interference by forming insoluble metal sulfides.[2][3] This precipitation removes sulfide from the solution, making it unavailable to react with the this compound reagents, resulting in lower measured sulfide concentrations.[2][3] The sample pre-treatment step of precipitating sulfide with zinc acetate and adjusting the pH to above 9 is also effective in mitigating this interference. The rationale is that zinc sulfide is formed preferentially, and the subsequent acidification during the analysis step liberates the sulfide as H₂S for the colorimetric reaction.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the this compound spectrophotometric analysis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No or very low color development in standards | 1. Degraded Reagents: N,N-dimethyl-p-phenylenediamine is light-sensitive and can degrade over time. Ferric chloride solution can also degrade. 2. Incorrect pH: The reaction requires a strongly acidic environment. 3. Contaminated Reagent Water: Presence of oxidizing or reducing agents in the water used for reagent preparation. | 1. Prepare fresh reagents. Store N,N-dimethyl-p-phenylenediamine solution in a dark, cool place and prepare fresh weekly. 2. Verify the pH of the reaction mixture after adding all reagents. It should be strongly acidic. 3. Use high-purity, deionized water for all reagent and standard preparations. |
| No or very low color development in samples, but standards are fine | 1. Presence of strong reducing agents: Sulfite, thiosulfate, etc.[1][3] 2. Presence of heavy metals: Cu²⁺, Hg²⁺, Cd²⁺ forming insoluble sulfides.[2][3] 3. High concentration of sulfide: Very high sulfide levels can inhibit the reaction.[1][3] | 1. Perform a sulfide precipitation step. Add zinc acetate to a fresh aliquot of the sample to precipitate ZnS, then proceed with the analysis on the precipitate. 2. The zinc acetate precipitation step will also mitigate heavy metal interference. 3. Dilute the sample and re-analyze. If the color develops upon dilution, it indicates that the initial sulfide concentration was too high. |
| Inconsistent or non-reproducible results | 1. Sulfide loss due to oxidation: Sulfide is unstable in the presence of oxygen, especially at acidic pH.[2] 2. Incomplete mixing of reagents. 3. Temperature fluctuations: The rate of color development can be temperature-dependent. | 1. Analyze samples immediately after collection. If storage is necessary, preserve the sample by adding zinc acetate and adjusting the pH to >9.[3] Minimize aeration during sample handling. 2. Ensure thorough mixing after the addition of each reagent. 3. Perform the analysis in a temperature-controlled environment. Allow all reagents and samples to reach room temperature before starting the assay. |
| High background absorbance or unusual colors | 1. Sample turbidity or color. [1] 2. Presence of ferrocyanide: Ferrocyanide can produce a blue color with the reagents.[1][3] 3. Presence of iodide: High concentrations of iodide (>2 mg/L) can diminish color formation.[1][3] | 1. Prepare and measure a sample blank for each sample to subtract the background absorbance. 2. The zinc acetate precipitation method can help remove ferrocyanide interference.[3] 3. The zinc acetate precipitation and washing step can also reduce iodide interference.[3] |
Experimental Protocols
Protocol 1: Sulfide Precipitation for Interference Removal
This protocol is essential for samples containing common interferences such as sulfite, thiosulfate, and certain heavy metals.
Materials:
-
Zinc Acetate Solution (2M)
-
Sodium Hydroxide (NaOH) Solution (6M)
-
Centrifuge and centrifuge tubes
-
Deionized water
Procedure:
-
To a 100 mL sample, add 0.2 mL of 2M zinc acetate solution.
-
Adjust the pH to >9 with 6M NaOH solution.
-
Stopper the container, ensuring no air bubbles are trapped, and mix thoroughly.
-
Allow the zinc sulfide (ZnS) precipitate to settle for at least 30 minutes.
-
Separate the precipitate from the supernatant by centrifugation followed by decantation.
-
The supernatant containing the soluble interferences can be discarded.
-
The ZnS precipitate is now ready for the this compound analysis. The acidic reagents used in the colorimetric step will redissolve the precipitate.
Protocol 2: this compound (Methylene Blue) Assay
Materials:
-
Amine-sulfuric acid reagent: Dissolve N,N-dimethyl-p-phenylenediamine in a 1:1 sulfuric acid solution.
-
Ferric chloride (FeCl₃) solution.
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄) solution.
-
Sulfide stock solution and standards.
-
Spectrophotometer.
Procedure:
-
Pipette 7.5 mL of the sample (or the resuspended ZnS precipitate from Protocol 1) into a test tube.
-
Add 0.5 mL of the amine-sulfuric acid reagent and mix.
-
Add 0.15 mL of the ferric chloride solution and mix again.
-
Allow the color to develop for at least 15 minutes.
-
Add 1.5 mL of the diammonium hydrogen phosphate solution to eliminate the color from the excess ferric chloride.
-
Measure the absorbance at the predetermined wavelength (approx. 664-670 nm) against a reagent blank.
-
Determine the sulfide concentration from a calibration curve prepared with known sulfide standards.
Visualizing the Workflow and Interference Mechanisms
This compound Workflow
Caption: Workflow for this compound analysis with an interference removal step.
Common Ion Interference Pathways
Caption: Mechanisms of common ion interference in the this compound method.
References
-
British Columbia Ministry of Environment and Climate Change Strategy. (2021). Sulfide in Water by Colourimetric Analysis. Retrieved from [Link]
-
American Public Health Association (APHA), American Water Works Association (AWWA), & Water Environment Federation (WEF). (n.d.). Standard Methods: 4500-S2- D: Sulfide by Methylene Blue. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4500-s2 sulfide. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2016). Toxicological Profile for Hydrogen Sulfide and Carbonyl Sulfide. Retrieved from [Link]
- American Public Health Association (APHA). (2017). Standard Methods for the Examination of Water and Wastewater, 23rd Edition. Washington, DC: APHA Press. (Note: A direct link to the full text is not available, but the method is referenced in other sources.)
- Sánchez-Viesca, F., & Gómez, R. (2018). On the Mechanism of the Caro Synthesis of Methylene Blue. Earthline Publishers. (A specific URL is not available from the search results, but the reference provides the source.)
Sources
Optimizing pH for Bindschedler's green color development
Welcome to the technical support center for Bindschedler's green-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of pH for reliable and sensitive color development in your experiments.
Introduction: The Critical Role of pH in this compound Assays
The this compound assay is a highly sensitive colorimetric method for the quantification of phenols and other aromatic compounds. The principle of the assay lies in the enzymatic oxidation of a leuco dye, this compound leuco base (BGLB), into the intensely colored this compound dye. This reaction is most commonly catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). The phenol of interest acts as a reaction enhancer, accelerating the rate of color development, which is then measured spectrophotometrically.
The pH of the reaction buffer is arguably the most critical parameter influencing the accuracy, sensitivity, and reproducibility of this assay. It directly impacts three key components of the reaction:
-
Enzyme Activity: Horseradish peroxidase, like all enzymes, has an optimal pH range for its catalytic activity. Deviations from this range can lead to a significant decrease in enzyme efficiency and, consequently, a reduction in color development.
-
Substrate Stability and Reactivity: The stability and reactivity of both the this compound leuco base and the phenolic compounds can be pH-dependent.
-
Colorimetric Signal: The final colored product, this compound, is a pH indicator itself, meaning its absorbance spectrum and color intensity can change with pH.[1]
Therefore, meticulous optimization of the reaction pH is paramount for robust and reliable results. This guide will walk you through troubleshooting common issues and provide a systematic approach to pH optimization.
Troubleshooting Guide: Optimizing pH for this compound Color Development
This section addresses specific issues you might encounter during your this compound assays, with a focus on pH-related causes and solutions.
| Issue | Potential pH-Related Cause(s) | Troubleshooting Steps & Solutions |
| No or Very Low Color Development | Suboptimal pH for Peroxidase Activity: The reaction buffer pH is outside the optimal range for HRP activity (typically pH 6.0-7.0).[2][3] | 1. Verify Buffer pH: Directly measure the pH of your reaction buffer. Do not assume the pH based on the buffer's label. 2. Perform a pH Titration: Test a range of pH values (e.g., pH 5.0 to 8.0 in 0.5 unit increments) to determine the optimal pH for your specific assay conditions. 3. Buffer Choice: Ensure you are using an appropriate buffer system for the desired pH range (e.g., phosphate buffer for pH 6.0-7.5). |
| pH-Induced Instability of Reagents: Extreme pH values can lead to the degradation of HRP, H₂O₂, or the leuco dye. | 1. Fresh Reagents: Always prepare fresh H₂O₂ and BGLB solutions. 2. pH of Stock Solutions: Check the pH of your stock solutions and adjust if necessary before adding them to the reaction mixture. | |
| High Background Signal (High Absorbance in Blank) | Spontaneous Oxidation of Leuco Dye: At certain pH values, the this compound leuco base may spontaneously oxidize in the presence of H₂O₂ without enzymatic catalysis. | 1. Optimize pH: A slightly acidic to neutral pH (6.0-7.0) generally minimizes spontaneous oxidation. 2. Order of Reagent Addition: Add H₂O₂ last to initiate the reaction, minimizing the time for non-enzymatic oxidation. 3. Light Exposure: Protect the leuco dye solution from light to prevent photo-oxidation.[4] |
| Inconsistent or Irreproducible Results | Poor Buffering Capacity: The pH of the reaction mixture may be shifting during the assay due to the addition of samples or reagents with different pH values. | 1. Increase Buffer Concentration: Use a higher concentration of buffer (e.g., 100 mM) to improve its buffering capacity. 2. pH of Samples: If possible, adjust the pH of your samples to match the reaction buffer before adding them to the assay. 3. Consistent Mixing: Ensure thorough and consistent mixing of all components. |
| Color Fading or Instability | pH Shift After Color Development: The final colored product's stability can be pH-dependent. A shift in pH after the reaction has stopped can lead to color fading. The color of triphenylmethane dyes like malachite green (structurally similar to this compound) is known to be pH-dependent.[5][6] | 1. Use a Stop Solution: A stop solution with a stable pH (e.g., a strong acid or base, depending on the final desired pH for stable color) can be added to quench the reaction and stabilize the color. 2. Read Absorbance Promptly: If a stop solution is not used, read the absorbance at a consistent time point after initiating the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound assay?
While the optimal pH can vary slightly depending on the specific phenol being quantified and the source of the peroxidase, a good starting point is a pH range of 6.0 to 7.0 .[2][3] It is highly recommended to experimentally determine the optimal pH for your specific assay conditions by performing a pH optimization experiment.
Q2: Which buffer should I use for my this compound assay?
A phosphate buffer (e.g., sodium phosphate or potassium phosphate) is a common and suitable choice for the pH range of 6.0 to 7.5 due to its pKa values being close to this range, providing good buffering capacity.
Q3: Can the pH of my sample affect the assay?
Yes, absolutely. If your sample has a pH that is significantly different from the reaction buffer, it can alter the final pH of the reaction mixture and lead to inaccurate results. It is good practice to either buffer your samples or ensure they are at a pH close to that of the reaction buffer.
Q4: How does pH affect the absorbance spectrum of this compound?
The absorbance spectrum of the colored this compound product can be influenced by pH.[1][7] This is because the dye molecule can exist in different protonated states at different pH values, which affects its electronic structure and thus its light absorption properties. It is important to perform the final absorbance reading at a consistent and optimized pH to ensure reproducibility.
Q5: Can I use a universal buffer for pH optimization?
While a universal buffer can be used for initial screening of a wide pH range, it is generally better to use a series of standard buffers (e.g., citrate, phosphate, borate) for fine-tuning the optimal pH. This is because the components of a universal buffer may interfere with the assay.
Experimental Protocol: pH Optimization for this compound Assay
This protocol provides a step-by-step guide to determine the optimal pH for your this compound assay.
Materials:
-
This compound Leuco Base (BGLB)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) (30% stock solution)
-
Phenol standard (or the specific phenolic compound of interest)
-
A series of buffers with varying pH values (e.g., 0.1 M Sodium Citrate for pH 5.0-6.0, 0.1 M Sodium Phosphate for pH 6.0-7.5, 0.1 M Tris-HCl for pH 7.5-8.5)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Prepare Stock Solutions:
-
BGLB Stock Solution: Prepare a 1 mg/mL solution of BGLB in a suitable organic solvent (e.g., ethanol or DMSO) and store it protected from light.
-
HRP Stock Solution: Prepare a 1 mg/mL solution of HRP in a neutral buffer (e.g., 50 mM phosphate buffer, pH 7.0) and store it on ice.
-
H₂O₂ Working Solution: Prepare a fresh 10 mM H₂O₂ solution by diluting the 30% stock solution in distilled water.
-
Phenol Standard Series: Prepare a series of phenol standards in distilled water.
-
-
Set up the pH Optimization Assay:
-
In a 96-well plate, set up reactions for each pH to be tested. For each pH, include a blank (no phenol) and at least one concentration of the phenol standard.
-
To each well, add the following in order:
-
150 µL of the appropriate pH buffer.
-
10 µL of the phenol standard or blank (distilled water).
-
10 µL of the HRP working solution (diluted from the stock solution to an appropriate concentration).
-
10 µL of the BGLB working solution (diluted from the stock solution to an appropriate concentration).
-
-
Mix the contents of the wells thoroughly.
-
-
Initiate the Reaction and Measure Absorbance:
-
Initiate the reaction by adding 20 µL of the 10 mM H₂O₂ working solution to each well.
-
Immediately start monitoring the change in absorbance at the wavelength of maximum absorbance for this compound (typically around 660 nm) over a set period (e.g., 10-20 minutes) using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 15 minutes) and then measure the final absorbance.
-
-
Data Analysis:
-
For each pH value, calculate the rate of reaction (change in absorbance per minute) or the net absorbance (absorbance of the standard minus the absorbance of the blank).
-
Plot the reaction rate or net absorbance against the pH. The pH that gives the highest signal-to-noise ratio (signal from the phenol standard divided by the signal from the blank) is the optimal pH for your assay.
-
Visualization of the pH Optimization Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Leucomalachite green | C23H26N2 | CID 67215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Crystal violet - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Fading of Bindschedler's green color and its prevention in assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My Bindschedler's green color is fading rapidly after development. What is the primary cause?
The fading of the vibrant green color of this compound is primarily due to the inherent instability of its colored form, which is a radical cation. This instability is exacerbated by several factors, including pH, exposure to light, and the presence of reducing agents in your sample or reagents. The green radical cation can be reduced back to its colorless leuco form or undergo hydrolytic degradation, leading to a loss of signal in your assay.[1]
Q2: What is the optimal pH range for maintaining this compound color?
This compound is known to be hydrolytically unstable in both acidic and alkaline solutions.[1] While the optimal pH can be assay-dependent, a slightly acidic to neutral pH range is generally recommended. For instance, a pyruvate quantification assay using this compound has been successfully performed in a potassium phosphate buffer at pH 5.6.[1] It is crucial to empirically determine the optimal pH for your specific assay by testing a range of buffer conditions.
Q3: Can exposure to light affect the stability of this compound?
Yes, photodegradation can be a significant contributor to the fading of this compound. The high-energy photons in ambient light can promote the degradation of the dye's conjugated system, which is responsible for its color. It is best practice to protect your assay plates and stock solutions from direct light, especially after the color development step.
Q4: Are there any common interfering substances in biological samples that I should be aware of?
Biological samples can contain endogenous reducing agents, such as glutathione or ascorbic acid, which can directly reduce the this compound radical cation back to its colorless leuco form, causing signal loss.[2][3][4] Additionally, high concentrations of proteins or other macromolecules may also interfere with the assay, although this is less common. Sample preparation steps to minimize these interferences may be necessary.
In-Depth Troubleshooting Guides
Issue 1: Rapid Color Fading
Root Cause Analysis:
The colored species in your assay is the this compound radical cation, formed by the oxidation of the this compound leuco base. This radical cation is an electron-deficient species and is susceptible to reduction back to the colorless leuco form or degradation through other pathways.
Chemical Mechanism of this compound Formation and Fading
Caption: Formation of the colored this compound radical cation and its subsequent fading pathways.
Troubleshooting Steps & Prevention Strategies:
-
Optimize Buffer Conditions:
-
pH: Perform a pH optimization study for your assay. Prepare a series of buffers with pH values ranging from 5.0 to 7.5 and identify the pH that provides the most stable color signal over time. A slightly acidic environment, such as pH 5.5-6.5, often provides a good balance between enzyme activity (if applicable) and dye stability.
-
Buffer Composition: The choice of buffer salts can influence dye stability. Phosphate buffers are commonly used.[1] Avoid buffers containing components that can act as reducing agents.
-
-
Protect from Light:
-
Conduct the final steps of your assay, including incubation and measurement, in low-light conditions.
-
Use opaque or amber-colored microplates.
-
If using a plate reader, ensure the lid is securely in place during measurements.
-
-
Control for Reducing Agents:
-
Sample Preparation: If your biological samples are rich in reducing agents, consider pre-treatment steps such as dialysis or size-exclusion chromatography to remove small molecule interferents.
-
Reagent Purity: Ensure all your reagents, including water, are of high purity and free from contaminants that could act as reducing agents.
-
-
Consider Stabilizing Agents:
-
Antioxidants: The addition of a mild antioxidant at a low concentration could potentially scavenge free radicals that contribute to the degradation of this compound. However, this must be carefully optimized to avoid interference with the primary oxidative reaction of the assay. Phenolic antioxidants like butylated hydroxytoluene (BHT) have been used to stabilize other organic dyes.[5][6]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with organic molecules, protecting them from the aqueous environment and potentially enhancing their stability.[7][8][9][10][11] Experiment with the addition of β-cyclodextrin to your assay buffer to see if it improves color stability.
-
Experimental Protocol: pH Optimization for this compound Stability
-
Prepare a series of buffers (e.g., 50 mM potassium phosphate) with pH values ranging from 5.0 to 7.5 in 0.5 pH unit increments.
-
Generate the this compound color in a cell-free system (e.g., by reacting the leuco base with a fixed concentration of horseradish peroxidase and hydrogen peroxide) in each of the prepared buffers.
-
Immediately after color development, measure the absorbance at the wavelength of maximum absorbance for this compound (typically around 725 nm).[1]
-
Incubate the samples at room temperature, protected from light.
-
Measure the absorbance again at regular time intervals (e.g., 15, 30, 60, and 120 minutes).
-
Plot the percentage of remaining absorbance versus time for each pH value to determine the optimal pH for color stability.
Issue 2: High Background or False Positives
Root Cause Analysis:
High background can be caused by the spontaneous oxidation of the this compound leuco base in the absence of the analyte or enzyme of interest. False positives can arise from interfering substances in the sample that can either directly oxidize the leuco base or interfere with the detection system.
Troubleshooting Workflow for High Background
Caption: A stepwise approach to troubleshooting high background signals in this compound assays.
Troubleshooting Steps & Prevention Strategies:
-
Reagent Quality and Storage:
-
Store the this compound leuco base as a solid, protected from light and moisture. Prepare fresh solutions of the leuco base for each experiment.
-
Ensure the purity of your oxidizing agent (e.g., hydrogen peroxide). Old or improperly stored hydrogen peroxide can decompose and lead to inconsistent results.
-
-
Buffer and Water Quality:
-
Use high-purity, deionized water for all buffers and solutions. Contaminants in the water can contribute to background signal.
-
Prepare fresh buffers regularly and store them properly.
-
-
Optimize Reagent Concentrations:
-
Titrate the concentration of the this compound leuco base to find the lowest concentration that provides an adequate signal-to-noise ratio. Excess leuco base can increase the likelihood of spontaneous oxidation.
-
-
Sample Matrix Effects:
-
Run appropriate controls, including a "sample minus enzyme" or "sample minus analyte" control, to determine if components in your sample matrix are causing the high background.
-
If matrix effects are significant, consider sample dilution or purification steps.
-
Data Summary Table
| Parameter | Recommended Range/Condition | Rationale |
| pH | 5.5 - 7.0 | Balances enzyme activity and dye stability; avoids acid/base hydrolysis.[1] |
| Wavelength (λmax) | ~725 nm | Wavelength of maximum absorbance for this compound.[1] |
| Light Exposure | Minimize; use opaque plates | Prevents photodegradation of the dye. |
| Leuco Base Storage | Solid, dark, dry | Prevents premature oxidation. |
| Assay Temperature | Room Temperature (or as per enzyme optimum) | Extreme temperatures can accelerate dye degradation. |
References
- Griffiths, J., & Cox, R. (1999). Light absorption and stability properties of some near-IR indamine dyes related to this compound. Dyes and Pigments, 42(1), 29-34.
- Smith, M. D., & Olson, C. L. (1974). Differential Amperometric Measurement of Serum Lactate Dehydrogenase Activity Using this compound. Analytical Chemistry, 46(11), 1544–1547.
-
Hancock, R. E. W. (n.d.). Dehydrogenase Assays. Hancock Lab. Retrieved from [Link]
- Schmid, A., et al. (2020). Development of an Improved Peroxidase-Based High-Throughput Screening for the Optimization of D-Glycerate Dehydratase Activity. International Journal of Molecular Sciences, 21(1), 234.
- Kropp, H., et al. (2020). Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy. Translational Vision Science & Technology, 9(8), 15.
- Chen, J., et al. (2018). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein.
- Koll, A. (1976). U.S. Patent No. 3,993,439. Washington, DC: U.S.
- Patel, S., & Borchardt, R. T. (1990). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Research, 7(12), 1224-1231.
- Widyawati, M., et al. (2022). Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. Polymers, 14(17), 3591.
- Sharma, S., et al. (2021). Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. Bioanalysis, 13(14), 1129-1140.
- Zhang, Y., et al. (2021). Selective modifications at the different positions of cyclodextrins: a review of strategies. RSC Advances, 11(52), 32831-32847.
- Vandeputte, K., et al. (2012). Potential sources of interference on Abeta immunoassays in biological samples. Alzheimer's Research & Therapy, 4(3), 19.
- Saokham, P., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2049.
- Crini, G. (2016). Interactions between cyclodextrins and cellular components: Towards greener medical applications?.
- Hynninen, P. H. (2021). Effective Antioxidants for Stabilization of Chlorophyll Adsorbed on Silica Surface. Molecules, 26(11), 3169.
- Knothe, G. (2007). EVALUATION OF ANTIOXIDANTS ON STABILITY-RELATED PROPERTIES OF BIODIESEL. Proceedings of the 2007 IASH Conference.
- Gbyli, R., et al. (2021).
- Ismail, A. A., & Walker, W. H. C. (1992). Interferences in Immunoassay. Annals of Clinical Biochemistry, 29(6), 573-587.
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EUbOPEN. (n.d.). Protocol for Malachite Green. Retrieved from [Link]
- Calvert, P. (2011). Stabilization of Natural Dyes by High Levels of Antioxidants.
- Selby, C. (1999). Interferences in immunoassay. Annals of Clinical Biochemistry, 36(6), 704-721.
- Krause, M. E., et al. (2018). Buffer Exchange Path Influences the Stability and Viscosity Upon Storage of a High Concentration Protein. Journal of Pharmaceutical Sciences, 107(10), 2547-2556.
- Calvert, P. D. (2004). Natural antioxidants as stabilizers for polymers. Polymer Reviews, 44(4), 333-357.
- W02001036542A1 - Method of stabilizing dye solutions and stabilized dye compositions. (2001).
- Povarov, I. G., et al. (2023). Optimizing the Composition of the Substrate Enhances the Performance of Peroxidase-like Nanozymes in Colorimetric Assays: A Case Study of Prussian Blue and 3,3′-Diaminobenzidine. International Journal of Molecular Sciences, 24(22), 16362.
- Sihler, S., & Ziener, U. (2020). Dye Aggregates as New Stabilizers for (Mini)emulsions. Langmuir, 36(43), 12891-12901.
- Li, Y., et al. (2023).
- Jallow, S., et al. (2010). Prevention of Assay Interference in Infectious-Disease Serology Tests Done on the Liaison Platform. Journal of Clinical Microbiology, 48(10), 3793–3795.
- Al-Asmari, A. K., et al. (2023). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. Heliyon, 9(11), e21550.
- Povarov, I., et al. (2023). Optimizing the Composition of the Substrate Enhances the Performance of Peroxidase-like Nanozymes in Colorimetric Assays: A Case Study of Prussian Blue and 3,3′-Diaminobenzidine. International Journal of Molecular Sciences, 24(22), 16362.
- Das, M., & Padhan, D. (2017). Dehydrogenase activity in germinating barley grains and green gram seeds. International Journal of Advanced Research in Biological Sciences, 4(9), 48-54.
- Pinto, M. C., et al. (2020). A Green and Simple Protocol for Extraction and Application of a Peroxidase-Rich Enzymatic Extract. Methods and Protocols, 3(2), 27.
- Solis-Carrasco, O., et al. (2020). Photocatalytic Degradation of Malachite Green Dye and Pharmaceuticals Using Co:TiO2 Thin Films.
- Woehl, J. C., et al. (2013). Malachite Green ATPase Assay - How to deactivate the protein and what is the sensitivity of the assay?.
- Zupančič, S., et al. (2024). Polysorbate stability: Effects of packaging materials, buffers, counterions, and pH. International Journal of Pharmaceutics, 661, 124598.
- Ke, S. H., & Wartell, R. M. (1995). Influence of neighboring base pairs on the stability of single base bulges and base pairs in a DNA fragment. Biochemistry, 34(14), 4593–4600.
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Technical Support Center: Improving the Sensitivity of the Bindschedler's Green Method for Sulfide Detection
Welcome to the technical support guide for the Bindschedler's Green (BG) colorimetric method for sulfide quantification. This document is designed for researchers, scientists, and drug development professionals who use this assay and seek to troubleshoot common issues, with a particular focus on enhancing its sensitivity. As Senior Application Scientists, we have consolidated field-proven insights and authoritative data to help you achieve reliable and sensitive measurements.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the application of the this compound method.
Q1: What is the fundamental principle of the this compound method for sulfide detection?
The this compound (BG) method is a colorimetric assay analogous to the well-known Methylene Blue method.[1][2][3] The core reaction involves the acidic condensation of sulfide (S²⁻) with an N,N-dimethyl-p-phenylenediamine analog in the presence of an oxidizing agent, typically ferric chloride (FeCl₃). This reaction forms the intensely colored this compound dye. The absorbance of the resulting solution is measured spectrophotometrically (typically around 660-665 nm), and the intensity of the color is directly proportional to the sulfide concentration in the original sample.[1][3]
Q2: My sulfide samples are unstable. What is the correct procedure for sample collection and preservation?
Sulfide is highly volatile and readily oxidized by atmospheric oxygen, making immediate analysis or preservation essential.[3][4] If immediate analysis is not possible, samples must be preserved within 15 minutes of collection. The standard preservation technique involves adding zinc acetate solution to the sample, which precipitates the sulfide as stable zinc sulfide (ZnS). Subsequently, the sample pH must be raised to 9 or higher with sodium hydroxide.[4] This high pH ensures that the remaining dissolved sulfide exists predominantly as the non-volatile HS⁻ ion, preventing its loss as H₂S gas.[4] Preserved samples should be stored at 4°C and can be held for up to 7 days.[5]
Q3: The color of my standards and samples fades too quickly, leading to inconsistent readings. What can I do?
Color instability is a known issue in dye-based assays. The development of the this compound color is a time-dependent reaction.
-
Timing is Critical: Ensure that you measure the absorbance at a consistent, predefined time point after adding the final reagent for all samples and standards. A common practice is to wait 20-30 minutes for the color to fully develop before reading.[6]
-
Quenching the Reaction: Some protocols for similar dye-based methods add a "stabilizer" or quenching agent after a set time to stop further color development or degradation.[6] For the BG method, adding a solution like diammonium hydrogen phosphate can help by complexing the excess ferric chloride, which can contribute to color instability.[4]
-
Minimize Light Exposure: Store samples and standards in the dark during color development, as some dyes are photolabile.
Q4: What are the most common chemical interferences for this assay?
The BG method is susceptible to several interferences that can lead to erroneously low or high results.
-
Reducing Agents: Strong reducing agents like sulfite (SO₃²⁻) and thiosulfate (S₂O₃²⁻) can compete with sulfide in the reaction, preventing the formation of the BG dye and causing low results.[3]
-
Oxidizing Agents: Strong oxidants such as chlorine (Cl₂) can destroy the sulfide in the sample before it can react, also leading to low readings.[3]
-
Turbidity and Color: Pre-existing color or turbidity in the sample can interfere with the spectrophotometric reading.[1][7] This can be corrected by running a proper sample blank or, more effectively, by using a matrix isolation technique like gas dialysis or distillation.[1][4][5]
-
Certain Metal Ions: Some metal sulfides (e.g., copper and silver sulfide) are not acid-soluble and will not be detected by this method.[3]
Section 2: Troubleshooting Guide: Enhancing Assay Sensitivity
Core Problem: My sample concentrations are near or below the Limit of Detection (LOD) of the standard this compound protocol, resulting in low absorbance readings and poor precision.
This guide provides a systematic approach to significantly improve the sensitivity of your sulfide measurements.
Systematic Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low sensitivity in the this compound assay.
Step 1: Foundational Checks (The Self-Validating System)
Before modifying the protocol, ensure your current procedure is sound. An error in the basics is the most common cause of poor results.
-
Reagent Integrity: The N,N-dimethyl-p-phenylenediamine reagent is prone to oxidation. If the stock solution is discolored (typically brownish), it must be discarded and prepared fresh. The ferric chloride solution should also be clear and free of precipitates.
-
Sample Preservation and Handling: As detailed in the FAQ, improper preservation is a primary source of sulfide loss.[4] Verify that your collection and storage protocol is rigorously followed. Avoid vigorous shaking or agitation of the sample, which can accelerate sulfide loss.[3]
-
Instrument Calibration & Settings: Confirm that your spectrophotometer is calibrated and set to the correct wavelength for this compound (or Methylene Blue, ~664-665 nm).[4] Ensure your calibration curve is linear (R² > 0.995) and brackets the expected concentration of your samples.
Step 2: Optimizing Standard Protocol Conditions
If foundational checks pass, minor optimizations can yield sensitivity gains. The goal is to maximize the dye formation for a given amount of sulfide.
-
Reagent Concentration: The ratio of the amine reagent and ferric chloride to the sample can be optimized. Create a matrix of conditions using a mid-range sulfide standard to find the ratio that produces the maximum absorbance.
-
Incubation Time: While 20-30 minutes is standard, your specific lab conditions (temperature, reagent lots) might require a shorter or longer time for maximal color development. Perform a time-course experiment (reading absorbance every 5 minutes for up to 1 hour) to determine the optimal endpoint.
-
Reaction pH: The reaction occurs under acidic conditions. The final pH after the addition of all reagents should be low (typically < 1). If your samples are highly alkaline, they may buffer the reaction mixture, inhibiting color formation. A pre-acidification step may be necessary.
Step 3: Advanced Technique - Sample Pre-concentration
This is the most effective method for dramatically increasing assay sensitivity. The principle is to concentrate the sulfide from a large sample volume into a smaller volume for analysis. The APHA 4500-S²⁻ Method C provides an excellent framework for this.[4]
The workflow involves:
-
Precipitation: Add zinc acetate to a large volume of your sample (e.g., 100 mL) to precipitate all sulfide as zinc sulfide (ZnS).
-
Concentration: Centrifuge the sample to pellet the ZnS precipitate. Carefully decant and discard the supernatant.
-
Re-suspension: Re-suspend the ZnS pellet in a much smaller volume (e.g., 5-10 mL) of deionized water or buffer. This effectively concentrates the sulfide by 10-20 fold.
-
Analysis: Analyze this concentrated slurry using the standard this compound protocol. The reagents contain strong acid which will re-dissolve the ZnS, liberating the sulfide for the color-forming reaction.[4]
Section 3: Experimental Protocols
Protocol 1: Standard this compound (BG) Assay
This protocol is for samples where sulfide concentrations are expected to be within the typical detection range of the method.
-
Reagent Preparation:
-
Amine-Sulfuric Acid Reagent: Dissolve N,N-dimethyl-p-phenylenediamine in a 1:1 solution of sulfuric acid and water. (Handle with extreme care).
-
Ferric Chloride Reagent: Dissolve FeCl₃ in concentrated hydrochloric acid.
-
Sulfide Stock Standard (1000 mg/L): Use a commercially available, standardized sodium sulfide solution or prepare and standardize by iodometric titration.
-
-
Calibration Curve Preparation:
-
Prepare a series of standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by diluting the stock standard in oxygen-free deionized water.
-
-
Sample Analysis:
-
To 10 mL of sample, standard, or blank in a test tube, add 0.5 mL of the Amine-Sulfuric Acid Reagent. Cap and invert to mix.
-
Add 0.15 mL of the Ferric Chloride Reagent. Cap and invert to mix.
-
Allow the color to develop in the dark for 20 minutes.
-
Measure the absorbance at 665 nm against the reagent blank.
-
Calculate the concentration from the linear regression of the calibration curve.
-
Protocol 2: Enhanced Sensitivity BG Assay (with Pre-concentration)
This protocol is for samples with very low sulfide concentrations.
-
Sample Collection & Precipitation:
-
To a 100 mL graduated cylinder or volumetric flask, add 1 mL of 2M zinc acetate solution.
-
Fill to the 100 mL mark with the sample.
-
Add 1 mL of 6N NaOH to raise the pH > 9.
-
Cap and invert gently 10-15 times to mix. A white precipitate of ZnS will form if sulfide is present. Let it stand for 30 minutes.
-
-
Concentration:
-
Transfer the mixture to a 100 mL centrifuge tube.
-
Centrifuge at 3000 x g for 10 minutes.
-
Carefully decant and discard the supernatant liquid without disturbing the pellet.
-
-
Re-suspension & Analysis:
-
Add 9.5 mL of oxygen-free deionized water to the centrifuge tube. Use a vortex mixer to fully re-suspend the pellet, creating a homogenous slurry.
-
Add 0.5 mL of the Amine-Sulfuric Acid Reagent directly to the slurry. Cap and mix until the precipitate dissolves.
-
Add 0.15 mL of the Ferric Chloride Reagent. Cap and invert to mix.
-
Allow the color to develop in the dark for 20 minutes.
-
Measure the absorbance at 665 nm.
-
Important Calculation: The final concentration must be adjusted by the concentration factor. For example, if you concentrated 100 mL down to a final reaction volume of 10 mL, you must divide the result from the calibration curve by 10.
-
Section 4: Performance Characteristics
The following table summarizes the expected performance of the standard versus the enhanced sensitivity protocol. Values are typical and may vary by laboratory.
| Parameter | Standard BG Protocol | Enhanced Sensitivity Protocol | Causality Behind Improvement |
| Typical LOD | 0.05 - 0.1 mg/L | 0.002 - 0.01 mg/L | Physically concentrating the analyte from a larger sample volume into a smaller final volume.[4] |
| Typical LOQ | 0.15 - 0.3 mg/L | 0.006 - 0.03 mg/L | Lowering the LOD allows for reliable quantification at lower levels. |
| Linear Range | ~0.1 - 20.0 mg/L | Dependent on concentration factor | The inherent chemistry is the same, but the starting concentration is amplified. |
| Pros | Fast, simple, requires minimal sample processing. | Dramatically improved sensitivity, effective for trace analysis. | |
| Cons | Prone to matrix interferences, insufficient for trace levels. | More time-consuming, requires centrifugation, higher risk of contamination. |
Section 5: Chemical Pathway & Workflow Diagrams
This compound Formation Mechanism
Caption: Simplified reaction pathway for the formation of this compound from sulfide.
Section 6: References
-
MDPI. (n.d.). Techniques of Pre-Concentration by Sensor-Based Sorting and Froth Flotation Concentration Applied to Sulfide Ores—A Review. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2016). Toxicological Profile for Hydrogen Sulfide and Carbonyl Sulfide. NCBI Bookshelf. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Strategies for the Detection of Sulfide: A Review. Available at: [Link]
-
British Columbia Ministry of Environment and Climate Change Strategy. (2021). Sulfide in Water by Colourimetric Analysis. Available at: [Link]
-
ALS Global. (2022). Maximizing Data Quality for Analysis of Sulfide and H₂S in Water. Available at: [Link]
-
Balasubramanian, N., & Kumar, B. S. (1990). Extraction-spectrophotometric determination of hydrogen sulphide. Analyst, 115(6), 859-863. Available at: [Link]
-
Balasubramanian, N., & Ramakrishna, T. V. (1983). Spectrophotometric Determination of Hydrogen Sulphide Trapped in Zinc Acetate Solution. Indian Journal of Chemistry, 22A, 550-551. Available at: [Link]
-
ALS Global. (n.d.). Maximizing Data Quality for Analysis of Sulfide and H S in Water. Available at: [Link]
-
ResearchGate. (2013). Malachite Green ATPase Assay - How to deactivate the protein and what is the sensitivity of the assay? Available at: [Link]
-
Chen, A., & Hu, L. (2014). Colorimetric detection of sulfide based on target-induced shielding against the peroxidase-like activity of gold nanoparticles. Analytica Chimica Acta, 845, 69-75. Available at: [Link]
-
Gonzalez-Riopedre, G., et al. (2020). Improving the stability of the malachite green method for the determination of phosphate using Pluronic F68. Analytical Biochemistry, 600, 113681. Available at: [Link]
-
Olsen, S. (2013). Why this compound Is Redder Than Michler's Hydrol Blue. The Journal of Physical Chemistry A, 117(12), 2455-2468. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 9215: Potentiometric Determination of Sulfide in Aqueous Samples and Distillates with Ion-Selective Electrode. Available at: [Link]
-
American Chemical Society. (n.d.). The 12 Principles of Green Chemistry. Available at: [Link]
-
Shen, Y., et al. (2012). [Modified methylene blue method for measurement of hydrogen sulfide level in plasma]. Beijing Da Xue Xue Bao Yi Xue Ban, 44(6), 906-910. Available at: [Link]
-
Wikipedia. (n.d.). Crystal violet. Available at: [Link]
-
National Environmental Methods Index. (n.d.). EPA-NERL: 376.2: Sulfide by Colorimetry. Available at: [Link]
-
Hu, L., et al. (2018). A Highly Selective Colorimetric Sulfide Assay Based on the Inhibition of the Peroxidase-Like Activity of Copper Nanoclusters. Mikrochimica Acta, 185(2), 143. Available at: [Link]
-
Chen, G., et al. (2010). HPLC determination and MS confirmation of malachite green, gentian violet, and their leuco metabolite residues in channel catfish muscle. Journal of Agricultural and Food Chemistry, 58(12), 7143-7150. Available at: [Link]
-
American Chemical Society. (n.d.). 12 Principles of Green Chemistry. Available at: [Link]
-
Chen, G., et al. (2016). A sensitive electrochemical impedance immunosensor for determination of malachite green and leucomalachite green in the aqueous environment. Analytical and Bioanalytical Chemistry, 408(22), 6065-6072. Available at: [Link]
-
ResearchGate. (n.d.). Determination of malachite green and leucomalachite green based on electrochemiluminescence of Ru(bpy)32+ at graphene oxide modified glassy carbon electrodes. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
- 7. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
Matrix effects in the analysis of real samples with Bindschedler's green
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analytical applications of Bindschedler's Green (BG). This resource, curated by a Senior Application Scientist, provides in-depth troubleshooting guides and frequently asked questions to address challenges encountered when analyzing real-world samples. Our focus is on overcoming matrix effects to ensure the accuracy and reliability of your results.
Introduction to this compound in Analysis
This compound (BG) is a versatile chemical compound utilized in various analytical techniques due to its distinct colorimetric properties.[1] Its leuco base form can be oxidized to produce a stable, intensely colored green cation, a reaction that can be stoichiometrically linked to the concentration of an analyte of interest. A primary application is in the spectrophotometric determination of species that can act as oxidizing agents or be part of a reaction that produces an oxidizing agent. A common example is the quantification of sulfides, which can be oxidized to elemental sulfur, with the concurrent reduction of an intermediate that then oxidizes the BG leuco base.
While robust in simple, clean matrices, the analysis of complex real-world samples such as wastewater, plasma, or industrial effluents can be compromised by matrix effects . These effects arise from the totality of components in a sample, excluding the analyte, and can either suppress or enhance the analytical signal, leading to inaccurate quantification.[2][3][4] This guide is designed to help you identify, understand, and mitigate these interferences.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and how does it work in a colorimetric assay?
A1: this compound leuco base is a colorless compound that can be oxidized to form a stable, intensely colored green cation with a maximum absorbance around 725 nm. In a typical assay, the concentration of an analyte is determined by its ability to directly or indirectly cause this oxidation. The intensity of the green color, measured by a spectrophotometer, is proportional to the analyte concentration.[1]
Q2: What are "matrix effects" in the context of a this compound assay?
A2: Matrix effects are the influence of any component in the sample other than the analyte on the final measurement.[2][3][4][5] In a BG assay, this can manifest as:
-
Signal Suppression: Components in the matrix may inhibit the oxidation of the BG leuco base, leading to a lower absorbance reading and an underestimation of the analyte concentration.
-
Signal Enhancement: Certain matrix components might contribute to the oxidation of the BG leuco base or have their own absorbance at the measurement wavelength, causing a higher reading and an overestimation of the analyte concentration.
Q3: My standard curve looks good in deionized water, but my sample results are not reproducible. What could be the issue?
A3: This is a classic sign of matrix effects. A standard curve prepared in a clean solvent does not account for the interferences present in a complex sample matrix.[2][4] The components of your real sample are likely interfering with the assay chemistry. It is crucial to evaluate the matrix effect for your specific sample type.
Troubleshooting Specific Issues
Q4: I am analyzing sulfide in wastewater, and my results are consistently lower than expected. What could be the cause?
A4: Several factors in a wastewater matrix can lead to signal suppression:
-
Reducing Agents: The presence of other reducing agents (e.g., ascorbic acid, certain metals) can compete with the BG leuco base, leading to incomplete color formation.
-
Turbidity: Particulate matter in the sample can scatter light, affecting the accuracy of the spectrophotometric reading.
-
pH Effects: The pH of your sample may not be optimal for the BG reaction. The reaction is pH-dependent, and wastewater samples can have varying pH values.
Q5: My plasma samples are showing unexpectedly high absorbance readings, even after blank subtraction. What's happening?
A5: This suggests signal enhancement from the plasma matrix. Potential causes include:
-
Endogenous Oxidizing Agents: Plasma contains various components that could potentially oxidize the BG leuco base, leading to a false positive signal.
-
Hemolysis: If your plasma samples are hemolyzed (reddish tint), the hemoglobin can interfere with the absorbance reading at 725 nm.
-
Lipemia: High levels of lipids in the sample can cause turbidity and light scattering, leading to artificially high absorbance readings.
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Matrix Effects
Before you can mitigate matrix effects, you need to confirm their presence and understand their magnitude.
Workflow for Diagnosing Matrix Effects
A workflow for diagnosing matrix effects.
Step-by-Step Protocol: Spike Recovery Experiment
-
Prepare a Standard Solution: Prepare a concentrated standard solution of your analyte in a suitable solvent.
-
Select a Representative Sample: Choose a real sample that is representative of the samples you will be analyzing. If possible, use a sample that is known to contain a low or undetectable concentration of the analyte.
-
Spike the Sample: Add a known volume of the standard solution to a known volume of your real sample. The final concentration of the spike should be within the linear range of your assay.
-
Prepare an Unspiked Sample: Prepare a control sample by adding the same volume of solvent (without the analyte) to the same volume of your real sample.
-
Analysis: Analyze the spiked and unspiked samples using your this compound assay protocol.
-
Calculate Spike Recovery:
-
Spike Recovery (%) = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Concentration of Spike] x 100
-
Interpreting the Results
| Spike Recovery (%) | Interpretation |
| 80-120% | Matrix effect is likely acceptable for many applications. |
| < 80% | Signal suppression is occurring. |
| > 120% | Signal enhancement is occurring. |
Guide 2: Mitigation Strategies for Matrix Effects
Once a significant matrix effect is confirmed, you can employ several strategies to minimize its impact.
1. Sample Dilution
This is the simplest approach to reducing matrix effects.[2] By diluting the sample, you reduce the concentration of interfering substances.
-
Protocol:
-
Perform a serial dilution of your sample (e.g., 1:2, 1:5, 1:10, 1:20) using the same diluent as your standards (e.g., deionized water).
-
Analyze the diluted samples.
-
Multiply the obtained concentration by the dilution factor.
-
If the calculated concentrations from different dilutions are consistent, you have found a suitable dilution to overcome the matrix effect.
-
2. Matrix-Matched Calibration
This method involves preparing your calibration standards in a matrix that is as similar as possible to your samples.
-
Protocol:
-
Obtain a "blank" matrix, which is a sample of the same type as your unknowns but without the analyte.
-
Prepare your calibration standards by spiking the blank matrix with known concentrations of the analyte.
-
Use this matrix-matched calibration curve to quantify your unknown samples.
-
Logical Relationship of Mitigation Strategies
Mitigation strategies for matrix effects.
3. Method of Standard Additions
This is a powerful technique that can correct for proportional matrix effects.[2] It involves adding known amounts of the analyte to the sample itself and then extrapolating back to determine the initial concentration.
Step-by-Step Protocol: Method of Standard Additions
-
Prepare Aliquots: Take several identical aliquots of your unknown sample.
-
Spike Aliquots: Add increasing, known amounts of a standard analyte solution to each aliquot, leaving one aliquot unspiked.
-
Dilute to Volume: Dilute all aliquots to the same final volume.
-
Analyze: Measure the absorbance of each solution using your BG assay.
-
Plot the Data: Plot the absorbance (y-axis) versus the concentration of the added analyte (x-axis).
-
Determine Unknown Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept is the concentration of the analyte in the original, undiluted sample.
| Aliquot | Volume of Sample (mL) | Volume of Standard Added (mL) | Final Volume (mL) | Concentration of Added Analyte (µg/mL) | Absorbance |
| 1 | 5 | 0 | 10 | 0 | Measured |
| 2 | 5 | 1 | 10 | Calculated | Measured |
| 3 | 5 | 2 | 10 | Calculated | Measured |
| 4 | 5 | 3 | 10 | Calculated | Measured |
Potential Interferences and Solutions
| Potential Interferent | Sample Type(s) | Effect on Assay | Mitigation Strategy |
| Turbidity/Particulates | Wastewater, Biological Fluids | Light scattering, high background | Centrifugation, Filtration (0.45 µm filter) |
| Other Reducing Agents | Environmental, Biological | Signal suppression | Sample dilution, Standard addition |
| High Salt Concentration | Seawater, Industrial Brine | Altered reaction kinetics | Matrix-matched standards, Dilution |
| Colored Compounds | Industrial Effluents, Plasma | Spectral interference | Sample blank, Wavelength scanning to identify non-overlapping wavelength |
| Thiols and Sulfides [6][7][8] | Biological Samples | Can act as reducing agents | Specific sample pretreatment (e.g., derivatization) if not the analyte of interest |
References
-
U.S. Environmental Protection Agency. (1975). Determination of Molecular Hydrogen Sulfide. [Link]
-
Spectrophotometric Determination of Drugs by Means of Schiff Base Formation: A Review. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Development and validation of a SYBR Green real-time PCR assay for rapid and quantitative detection of goose interferons and proinflammatory cytokines. (2018). Poultry Science. [Link]
-
A Look at Matrix Effects. (2017). LCGC International. [Link]
-
This compound - 637-31-0 - Manufacturers & Suppliers in India. Ottokemi. [Link]
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Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium. (2021). European Heart Journal. [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites. [Link]
-
Green-adapted spectrophotometric determination of fostemsavir based on selective bromophenol blue extraction; reduction of hazardous consumption using computational calculations. (2023). Scientific Reports. [Link]
-
Green Analytical Chemistry: Principles and Applications – A Review. (2021). Neuroquantology. [Link]
-
Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. (2006). Mass Spectrometry Reviews. [Link]
-
Determination of hydrogen sulphide. ResearchGate. [Link]
-
Novel Green Method for the Spectrophotometric Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations. (2018). International Journal of Green Pharmacy. [Link]
-
Quantitative Analysis of Malachite Green in Environmental Samples Using Liquid Chromatography-Mass Spectrometry. (2022). Molecules. [Link]
-
18.7: Thiols and Sulfides. (2024). Chemistry LibreTexts. [Link]
- Hydrogen sulphide detection method and apparatus. (2001).
-
Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements. (2019). Journal of Exposure Science & Environmental Epidemiology. [Link]
-
What is matrix effect and how is it quantified? (2023). SCIEX. [Link]
-
Hydrogen Sulfide (H2S) Test: Principle, Procedure, Results. (2024). Microbe Notes. [Link]
-
Force-Triggered Thermodynamically Uphill Disulfide Reduction through Sulfur Oxidation State Control. (2017). Journal of the American Chemical Society. [Link]
-
Spectrophotometric method for the determination of total alkaloids in selected plant parts. (2024). Journal of Pharmacognosy and Phytochemistry. [Link]
-
Sulfide in Water by Colourimetric Analysis - PBM. (2021). British Columbia Ministry of Environment and Climate Change Strategy. [Link]
-
Chemical Reactivity. Michigan State University. [Link]
-
PrimePCR™ Assays: Meeting the MIQE Guidelines by Full Wet-Lab Validation. (2012). Bio-Rad. [Link]
-
Drug interference in clinical chemistry: recommendation of drugs and their concentrations to be used in drug interference studies. (2001). Annals of Clinical Biochemistry. [Link]
-
Thiols and Sulfides. (2023). Chemistry LibreTexts. [Link]
-
Preparation of sulfides. Khan Academy. [Link]
-
Malachite Green Phosphate Colorimetric Microplate Assay Kit User Manual. Elabscience. [Link]
-
Validating Real-Time Polymerase Chain Reaction (PCR) Assays. (2012). Journal of Clinical Microbiology. [Link]
-
Spectrophotometry and the Beer-Lambert Law - AP Chem Unit 3, Topic 13. (2023). YouTube. [Link]
-
Malachite Green Phosphate Assay (Cat. # 786-1924). G-Biosciences. [Link]
-
Quantitative and Confirmatory Analyses of Malachite Green and Leucomalachite Green Residues in Fish and Shrimp. (2006). Journal of Agricultural and Food Chemistry. [Link]
-
Malachite Green ATPase Assay - How to deactivate the protein and what is the sensitivity of the assay? ResearchGate. [Link]
-
How to perform Malachite green assay for studying ATPase activity?? ResearchGate. [Link]
-
Drug interference in clinical chemistry: Recommendation of drugs and their concentrations to be used in drug interference studies. (2001). ResearchGate. [Link]
-
Real-Time Analysis in Green Chemistry. Mettler Toledo. [Link]
-
Green Approaches to Sample Preparation Based on Extraction Techniques. (2020). Molecules. [Link]
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- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting unexpected color changes in Bindschedler's green reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding the Chemistry of Bindschedler's Green
This compound is a redox indicator that undergoes a distinct color change upon oxidation. The reaction typically involves the enzymatic or chemical oxidation of its colorless leuco form, this compound leuco base (4,4'-bis(dimethylamino)diphenylamine), to the intensely colored green indamine dye.[1] This transformation is the cornerstone of its use in various analytical applications, including peroxidase-based assays.
The core reaction involves a two-electron oxidation of the leuco base. In the context of a peroxidase assay, the enzyme catalyzes the reaction between a peroxide (e.g., hydrogen peroxide) and the leuco base, leading to the formation of the colored product. The intensity of the green color is directly proportional to the extent of the reaction, allowing for quantitative measurements.
Figure 1: Simplified workflow of the peroxidase-catalyzed oxidation of this compound leuco base.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during this compound reactions in a question-and-answer format.
Q1: Why is my this compound reaction solution turning blue or a different shade of green?
A shift from the expected intense green to a blue or bluish-green hue is often indicative of a pH alteration. The color of this compound is highly dependent on the acidity or alkalinity of the solution. While a neutral to slightly acidic pH typically yields a vibrant green, more acidic conditions can cause a color shift. For instance, the related triphenylmethane dye, crystal violet, is green at a pH of 1.0 and yellow in strongly acidic solutions (pH -1.0).[2] It is plausible that this compound exhibits similar chromic behavior.
-
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your final reaction mixture. Ensure your buffer was prepared correctly and has not degraded.
-
Sample pH: Consider the pH of your sample. Acidic or basic samples can alter the final pH of the reaction. A pre-adjustment of the sample pH or using a more robust buffer system may be necessary.
-
Reagent Contamination: Contamination of reagents with acids or bases can also lead to pH shifts.
-
Q2: My reaction is colorless or the green color is very faint. What are the possible causes?
A lack of color development or a weak signal can stem from several factors, primarily related to the failure of the leuco base to oxidize.
-
Troubleshooting Steps:
-
Enzyme Activity: If using a peroxidase-based assay, verify the activity of your enzyme. Peroxidases can lose activity over time, especially if not stored correctly.[3] Run a positive control with a known active enzyme.
-
Peroxide Concentration: Ensure your peroxide solution is fresh and at the correct concentration. Hydrogen peroxide solutions can degrade over time.[4]
-
Presence of Reducing Agents: Your sample may contain endogenous reducing agents that interfere with the assay by preventing the oxidation of the leuco base or by reducing the already formed this compound back to its colorless form.[5] Common interfering reducing agents include ascorbate (Vitamin C) and thiols.
-
Leuco Base Quality: The this compound leuco base itself may have degraded. It is sensitive to light and air and should be stored accordingly.[6] A visual inspection of the solid reagent can be informative; it should be a white to off-white powder. Any significant discoloration may indicate degradation.
-
Q3: The green color in my assay fades quickly. Why is this happening?
Rapid fading of the green color points towards instability of the oxidized this compound or the presence of substances that reduce it back to the leuco form.
-
Troubleshooting Steps:
-
Excess Reducing Agents: As mentioned previously, reducing agents in your sample can reverse the color-forming reaction.
-
Photodegradation: this compound, like many organic dyes, can be susceptible to photodegradation, especially under intense light.[6] While this is usually a slower process, it can be a contributing factor. It is good practice to protect the reaction from direct, bright light.
-
Reaction with Excess Peroxide: In some cases, very high concentrations of hydrogen peroxide can lead to the subsequent oxidation and degradation of the dye, causing the color to fade.
-
Q4: I am observing a yellow or brownish color in my reaction. What does this indicate?
A yellow or brown color is often a sign of degradation of this compound or a reaction with interfering substances.
-
Troubleshooting Steps:
-
Strongly Acidic Conditions: As with other similar dyes, a very low pH can potentially shift the color to yellow.[2]
-
Degradation Products: The degradation of this compound, which can be accelerated by factors like extreme pH, high temperature, or strong oxidizing conditions, may yield yellow or brown byproducts. The degradation of the similar dye, malachite green, is known to produce various smaller, often colorless or yellowish, compounds through processes like demethylation.[7][8]
-
Sample Matrix Effects: Components in a complex biological sample could react with the assay reagents to produce colored products. Running a sample blank (sample without the leuco base or without the enzyme/peroxide) can help identify such interferences.
-
| Problem | Potential Causes | Recommended Actions |
| Color is Blue or Bluish-Green | Incorrect pH (too acidic) | Verify buffer and sample pH. |
| No or Faint Green Color | Inactive enzyme, degraded peroxide, presence of reducing agents, degraded leuco base. | Check enzyme activity, use fresh peroxide, consider sample pretreatment to remove reducing agents, verify leuco base quality. |
| Rapid Fading of Green Color | Excess reducing agents in the sample, photodegradation. | Pre-treat sample, protect the reaction from strong light. |
| Yellow or Brown Color | Strongly acidic pH, degradation of this compound, interfering substances in the sample. | Check pH, ensure proper storage and handling of reagents, run sample blanks. |
Section 3: Experimental Protocols for Troubleshooting
Protocol 1: Verification of Reagent Quality and Reaction Conditions
This protocol helps to systematically test the key components of your this compound reaction.
Materials:
-
This compound leuco base solution (e.g., 1 mg/mL in a suitable solvent, protected from light)
-
Peroxidase enzyme stock solution (e.g., Horseradish Peroxidase)
-
Hydrogen peroxide solution (freshly diluted)
-
Reaction buffer (e.g., phosphate buffer, pH 6.0-7.0)
-
Positive control sample (if applicable)
-
Negative control (buffer only)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a series of reaction tubes/wells:
-
Full Reaction: Buffer + Leuco Base + Peroxidase + H₂O₂
-
No Enzyme Control: Buffer + Leuco Base + H₂O₂
-
No Peroxide Control: Buffer + Leuco Base + Peroxidase
-
No Leuco Base Control: Buffer + Peroxidase + H₂O₂
-
Buffer Blank: Buffer only
-
-
Incubate all tubes/wells under your standard assay conditions (e.g., room temperature for 15 minutes).
-
Measure the absorbance at the appropriate wavelength for this compound (typically around 640-727 nm).[9]
Expected Results and Interpretation:
-
The "Full Reaction" should show a strong green color and high absorbance.
-
The "No Enzyme," "No Peroxide," and "No Leuco Base" controls, as well as the "Buffer Blank," should remain colorless or have very low absorbance.
-
If the "Full Reaction" fails to produce color, but a known positive control does, suspect your sample contains inhibitors.
-
If none of the reactions with enzyme produce color, your enzyme may be inactive.
-
If reactions with leuco base remain colorless even with active enzyme and peroxide, your leuco base may have degraded.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Crystal violet - Wikipedia [en.wikipedia.org]
- 3. bio-rad.com [bio-rad.com]
- 4. Why this compound is redder than Michler's Hydrol Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Biological Decolorization of Malachite Green by Deinococcus wulumuqiensis R12: Process Optimization and Degradation Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of metal ions on the binding reaction of (-)-epigallocatechin gallate to β-lactoglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reagent concentrations for Bindschedler's green assays
Welcome to the technical support center for Bindschedler's Green assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful implementation of this colorimetric method.
Understanding the this compound Reaction
The this compound assay is a colorimetric method used for the detection and quantification of various analytes, most notably hydrogen peroxide (H₂O₂). The underlying principle is an oxidative coupling reaction that results in the formation of a stable, colored indamine dye known as this compound. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the analyte.
The reaction involves three key components:
-
An Aniline Derivative: Typically, N,N-dimethyl-p-phenylenediamine or a similar compound.
-
A Phenolic Compound: Phenol or a substituted phenol that couples with the oxidized aniline derivative.
-
An Oxidizing Agent: The analyte itself (like H₂O₂) or an enzyme system (e.g., peroxidase) that catalyzes the oxidation.[1][2][3]
The reaction proceeds as follows: the oxidizing agent oxidizes the aniline derivative, which then rapidly couples with the phenolic compound to form the this compound dye.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for measuring the absorbance of this compound?
A1: The maximum absorbance (λmax) of the this compound dye is typically in the range of 600-660 nm. However, it is crucial to determine the optimal wavelength empirically using your specific reagent concentrations and buffer system by performing a spectral scan of the final colored product.
Q2: How do I prepare the reagents for the assay?
A2: Reagent preparation is critical for assay performance. Here are some general guidelines:
-
Aniline Derivative Solution: Dissolve N,N-dimethyl-p-phenylenediamine in a suitable buffer. This solution can be sensitive to light and air, so it's advisable to prepare it fresh or store it in amber vials at 4°C for short periods.
-
Phenol Solution: Prepare a stock solution of phenol in the same buffer as the aniline derivative.
-
Standards: If you are quantifying an analyte like hydrogen peroxide, prepare a fresh set of standards by serially diluting a high-concentration stock solution.[4][5][6]
Q3: What are some common interfering substances in this compound assays?
A3: Several substances can interfere with the assay, leading to inaccurate results. These include:
-
Reducing Agents: Compounds like ascorbic acid, thiols (e.g., dithiothreitol), and some antioxidants can compete with the aniline derivative for the oxidizing agent, leading to a decrease in color formation.
-
Strong Oxidizing Agents: The presence of unintended oxidizing agents in your sample can lead to a false positive signal.
-
Metal Ions: Transition metals such as iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺) can catalyze the oxidation of the aniline derivative, resulting in a high background signal.[7]
-
High Protein Concentrations: Very high concentrations of proteins in the sample can sometimes interfere with the assay.
Q4: How can I validate my this compound assay?
A4: Assay validation is essential to ensure your results are accurate and reproducible. Key validation parameters include:
-
Linearity and Range: Determine the concentration range over which the assay is linear.
-
Sensitivity: Calculate the limit of detection (LOD) and limit of quantification (LOQ).
-
Precision: Assess the intra-assay and inter-assay variability.
-
Specificity: Evaluate the impact of potential interfering substances.
-
Recovery: Perform spike and recovery experiments to assess the accuracy of the assay in your sample matrix.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Contaminated reagents or glassware.2. Presence of interfering oxidizing agents or metal ions in the sample.3. Reagent instability (e.g., auto-oxidation of the aniline derivative). | 1. Use high-purity water and acid-washed glassware.2. Include a sample blank (sample without the final color-developing reagent) to subtract the background. Consider using a chelating agent like EDTA if metal ion contamination is suspected.3. Prepare fresh reagents, especially the aniline derivative solution. |
| Low or No Signal | 1. Insufficient concentration of one or more reagents.2. Presence of interfering reducing agents in the sample.3. Incorrect pH of the reaction buffer.4. Degraded enzyme (if using an enzymatic assay). | 1. Optimize the concentrations of the aniline derivative and phenol (see protocol below).2. If reducing agents are suspected, sample pretreatment (e.g., dialysis or size-exclusion chromatography) may be necessary.3. Ensure the buffer pH is optimal for the reaction.4. Use a fresh batch of enzyme and ensure proper storage conditions. |
| Poor Reproducibility | 1. Inconsistent pipetting technique.2. Fluctuation in incubation time or temperature.3. Reagents not at room temperature before use.4. Instability of the colored product. | 1. Use calibrated pipettes and ensure proper mixing.2. Standardize the incubation time and temperature for all samples and standards.3. Allow all reagents to equilibrate to room temperature before starting the assay.4. Read the absorbance within the recommended time frame after color development. |
| Non-linear Standard Curve | 1. Substrate depletion at high analyte concentrations.2. Reagent concentration is limiting.3. Inappropriate range of standards. | 1. Dilute samples to fall within the linear range of the assay.2. Increase the concentration of the aniline derivative or phenol.3. Prepare a new set of standards with a narrower concentration range. |
Experimental Protocols
Protocol 1: Optimization of Reagent Concentrations
This protocol outlines a method for systematically optimizing the concentrations of the aniline derivative and phenol to achieve maximum sensitivity and a linear response.
Objective: To determine the optimal concentrations of N,N-dimethyl-p-phenylenediamine and phenol for the this compound assay.
Materials:
-
N,N-dimethyl-p-phenylenediamine
-
Phenol
-
Hydrogen Peroxide (or another suitable analyte standard)
-
Appropriate buffer (e.g., phosphate buffer, pH 6.0-7.0)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of N,N-dimethyl-p-phenylenediamine in the chosen buffer.
-
Prepare a 100 mM stock solution of phenol in the same buffer.
-
Prepare a 1 mM stock solution of hydrogen peroxide.
-
-
Set up a Checkerboard Titration:
-
In a 96-well plate, create a matrix of varying concentrations of the aniline derivative and phenol.
-
For example, in the rows, vary the final concentration of N,N-dimethyl-p-phenylenediamine (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mM).
-
In the columns, vary the final concentration of phenol (e.g., 1, 2, 5, 10, 20 mM).
-
-
Perform the Assay:
-
To each well, add the corresponding concentrations of the aniline derivative and phenol.
-
Add a fixed, mid-range concentration of the hydrogen peroxide standard to all wells (e.g., 50 µM).
-
Include a set of blank wells for each reagent combination containing no hydrogen peroxide.
-
Bring the final volume in each well to 200 µL with the buffer.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Measure and Analyze:
-
Measure the absorbance at the optimal wavelength (e.g., 630 nm).
-
Subtract the absorbance of the blank from the corresponding test wells.
-
Plot the net absorbance against the concentrations of the aniline derivative and phenol.
-
The combination that yields the highest absorbance with the lowest background represents the optimal concentrations.
-
Data Presentation: Example Optimization Results
| N,N-dimethyl-p-phenylenediamine (mM) | Phenol (mM) | Net Absorbance |
| 0.5 | 5 | 0.85 |
| 0.5 | 10 | 1.12 |
| 1.0 | 5 | 1.25 |
| 1.0 | 10 | 1.58 |
| 2.0 | 10 | 1.60 |
In this example, 1.0 mM N,N-dimethyl-p-phenylenediamine and 10 mM phenol would be selected as the optimal concentrations.
Visualizing the Workflow
This compound Reaction Mechanism
Caption: The oxidative coupling reaction forming this compound dye.
Optimization Workflow
Caption: A stepwise workflow for optimizing reagent concentrations.
References
-
Chemistry LibreTexts. (2022, August 10). 8.2: Oxidizing and Reducing Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Oxidizing and Reducing Agents. Retrieved from [Link]
- El Aamri, M., Khalki, Y., Mohammadi, H., & Amine, A. (2023). Development of an Innovative Colorimetric DNA Biosensor Based on Sugar Measurement. Preprint.
-
EBSCO. Oxidizing Agents | Research Starters. Retrieved from [Link]
-
PubMed. (1996, June 15). Experimental procedure for a hydrogen peroxide assay based on the peroxidase-oxidase reaction. Retrieved from [Link]
-
Wikipedia. Oxidizing agent. Retrieved from [Link]
- Wiedermann, M. M., Kane, E. S., Veverica, T. J., & Lilleskov, E. A. (2017). Are colorimetric assays appropriate for measuring phenol oxidase activity in peat soils? Soil Biology and Biochemistry, 107, 243-246.
-
Scribd. Hydrogen Peroxide Assay Protocol | PDF. Retrieved from [Link]
Sources
- 1. Oxidizing agent - Wikipedia [en.wikipedia.org]
- 2. Oxidizing Agents | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. content.abcam.com [content.abcam.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Effect of temperature on the Bindschedler's green reaction rate
Technical Support Center: The Bindschedler's Green Reaction
Introduction: Understanding the Thermal Dynamics of the this compound Reaction
Welcome to the technical support center for the this compound (BG) reaction. As a cornerstone of analytical chemistry, this oxidative coupling reaction is widely employed for the spectrophotometric quantification of various analytes, including phenols, aromatic amines, and sulfonamides.[1][2] The reaction's principle is the enzymatic or chemical oxidation of a phenolic or amino compound, which then couples with 4-aminophenazone or a similar precursor, which is then oxidized to form a colored indamine dye. A common variant involves the direct oxidation of N,N-dimethyl-p-phenylenediamine in the presence of an aniline to form the vibrant this compound dye.
The rate of this color formation is critically dependent on several factors, with temperature being one of the most influential. A precise understanding and control of temperature are paramount for achieving reproducible and accurate results. This guide provides a comprehensive overview, experimental protocols, and troubleshooting advice for investigating and controlling the effect of temperature on the BG reaction rate. It is designed to empower you, the researcher, with the foundational knowledge and practical insights needed to master this technique.
The relationship between temperature and reaction rate is quantitatively described by the Arrhenius equation, which posits that the rate constant of a chemical reaction increases exponentially with temperature.[3][4][5] This guide will delve into the practical application of this principle to the BG reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the temperature dependence of the this compound reaction.
Q1: What is the fundamental principle behind the this compound (BG) reaction?
A1: The this compound reaction is a type of oxidative coupling reaction.[6][7] It typically involves the oxidation of a substrate, such as N,N-Dimethyl-p-phenylenediamine (the leuco base), in the presence of an oxidizing agent (e.g., periodate, persulfate, or an enzyme like peroxidase) and a coupler (like a phenol or aniline). This process forms the highly colored this compound dye, which has a strong absorbance in the visible spectrum, allowing for sensitive spectrophotometric measurement. The intensity of the color produced is proportional to the concentration of the analyte being measured.[1]
Caption: Figure 1. Simplified this compound Reaction.
Q2: How does temperature influence the rate of the BG reaction?
A2: Temperature is a critical parameter that directly affects the kinetic energy of the reacting molecules. According to the Arrhenius equation, increasing the temperature increases the reaction rate constant (k).[4][8] This occurs because a higher temperature leads to:
-
Increased Collision Frequency: Molecules move faster and collide more often.
-
Increased Collision Energy: A greater fraction of colliding molecules possess energy equal to or greater than the activation energy (Ea), which is the minimum energy required for a reaction to occur.[3] For many reactions, a general rule of thumb is that the reaction rate doubles for every 10°C increase in temperature, though this is a simplification.[3]
Q3: What is the Arrhenius equation and why is it important for my experiment?
A3: The Arrhenius equation is a fundamental formula in chemical kinetics that describes the relationship between the rate constant (k), the absolute temperature (T), and the activation energy (Ea).[5][9]
-
Equation: k = A * exp(-Ea / RT)
-
k: Rate constant
-
A: Pre-exponential factor (related to collision frequency and orientation)
-
Ea: Activation energy (in Joules/mol)
-
R: Ideal gas constant (8.314 J/mol·K)
-
T: Absolute temperature (in Kelvin)
-
By determining the reaction rate at various temperatures, you can construct an Arrhenius plot (ln(k) versus 1/T) to calculate the activation energy for your specific experimental system. This is crucial for understanding the reaction's energetic barrier and for predicting reaction rates at temperatures you haven't explicitly tested.
Q4: Are there risks associated with performing the BG reaction at very high temperatures?
A4: Yes. While higher temperatures increase the reaction rate, they can also introduce complications:
-
Reagent/Product Degradation: The this compound dye or the reactants themselves may be thermally unstable, leading to decomposition and a decrease in absorbance over time.
-
Side Reactions: Elevated temperatures can provide sufficient energy to overcome the activation barriers of unintended side reactions, reducing the specificity and accuracy of the assay.[10]
-
Enzyme Denaturation: If using an enzymatic method (e.g., with peroxidase), temperatures above the enzyme's optimal range will cause rapid denaturation and loss of catalytic activity.
-
Solvent Evaporation: Increased evaporation of the solvent at higher temperatures can concentrate the reactants, artificially increasing the observed rate.
It is essential to determine an optimal temperature range that maximizes the reaction rate without introducing these confounding factors.
Part 2: Experimental Design and Protocols
This section provides a detailed protocol for studying the effect of temperature on the BG reaction rate and determining its activation energy.
Objective: To determine the pseudo-first-order rate constant (k') for the this compound reaction at various temperatures and to calculate the activation energy (Ea) using an Arrhenius plot.
Core Principle (Self-Validation): This protocol relies on the Beer-Lambert law (A = εbc) and integrated rate laws. By ensuring one reactant is in large excess, we simplify the kinetics to pseudo-first-order.[11] The linearity of the plot of ln(Absorbance) vs. time validates this assumption for each kinetic run. The linearity of the final Arrhenius plot further validates the temperature-dependent model.
Protocol: Determining Activation Energy
Step 1: Reagent Preparation
-
Buffer Solution: Prepare a buffer at the optimal pH for your specific reaction (e.g., 0.1 M Phosphate buffer, pH 7.0).
-
Leuco Base Stock Solution: Prepare a stock solution of this compound Leuco Base (e.g., 10 mM in buffer).
-
Analyte Stock Solution: Prepare a stock solution of the analyte you wish to quantify (e.g., 10 mM Phenol in buffer).
-
Oxidant Solution: Prepare a solution of the oxidizing agent (e.g., 100 mM Potassium periodate, KIO₄). Ensure this reactant is in large molar excess relative to the limiting reagent.
Step 2: Spectrophotometer Setup
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the this compound dye (typically around 600-650 nm, but should be confirmed experimentally).
-
Use a temperature-controlled cuvette holder. Set it to your first desired temperature (e.g., 20°C or 293.15 K). Allow the system to equilibrate.
Step 3: Kinetic Measurement at Temperature T₁ (e.g., 20°C)
-
Pipette the buffer, Leuco base solution, and analyte solution into a cuvette. The limiting reagent will be either the leuco base or the analyte.
-
Place the cuvette in the temperature-controlled holder and allow it to thermally equilibrate for 5-10 minutes.
-
Initiate the reaction by adding a small volume of the excess oxidant solution. Mix quickly and thoroughly with a pipette tip.
-
Immediately start recording the absorbance at λ_max over time (e.g., every 10 seconds for 5 minutes).
Step 4: Repeat for Other Temperatures
-
Repeat Step 3 for a series of at least 4-5 different temperatures (e.g., 25°C, 30°C, 35°C, 40°C). Ensure you allow the system to fully equilibrate at each new temperature.
Caption: Figure 2. Experimental Workflow for Arrhenius Plot.
Part 3: Data Analysis & Interpretation
Step 1: Calculate Pseudo-First-Order Rate Constants (k')
-
For each temperature, plot the natural logarithm of the absorbance (ln(Abs)) versus time (in seconds).
-
The data should yield a straight line, confirming pseudo-first-order kinetics.
-
The slope of this line is equal to -k'. Therefore, k' = -slope.
Step 2: Compile Data for Arrhenius Plot
-
Create a table summarizing your results.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k' (s⁻¹) | ln(k') |
| 20 | 293.15 | 0.00341 | 0.0052 | -5.26 |
| 25 | 298.15 | 0.00335 | 0.0078 | -4.85 |
| 30 | 303.15 | 0.00330 | 0.0115 | -4.47 |
| 35 | 308.15 | 0.00325 | 0.0168 | -4.09 |
| 40 | 313.15 | 0.00319 | 0.0240 | -3.73 |
| Table 1: Example data for constructing an Arrhenius plot. Data is hypothetical. |
Step 3: Construct the Arrhenius Plot and Calculate Ea
-
Plot ln(k') on the y-axis versus 1/T (in K⁻¹) on the x-axis.
-
The plot should be a straight line.
-
The slope of this line is equal to -Ea / R.
-
Calculate the activation energy: Ea = -slope * R, where R = 8.314 J/mol·K.
Part 4: Troubleshooting Guide
This section addresses common problems encountered during the experiment.
Q5: My plot of ln(Abs) vs. time is not linear. What's wrong?
A5: A non-linear plot indicates that the reaction is not following pseudo-first-order kinetics.
-
Cause 1: Incorrect Reagent Concentrations. The assumption of pseudo-first-order kinetics requires one reactant to be in large excess (typically 20-fold or more) so its concentration remains effectively constant.[11]
-
Solution: Verify your stock solution calculations and increase the concentration of the excess reagent.
-
-
Cause 2: Complex Reaction Mechanism. The reaction may have a more complex mechanism, or a significant back-reaction may be occurring.
-
Solution: Consult literature for the specific variant of the BG reaction you are using. You may need to use initial rates method instead of the integrated rate law approach.
-
-
Cause 3: Product Inhibition. The this compound dye product might be inhibiting the reaction.
-
Solution: This is more complex to diagnose. Using an initial rates method (measuring the slope of the Abs vs. time curve at t=0) for each temperature can circumvent this issue.
-
Q6: My Arrhenius plot (ln(k) vs. 1/T) is not a straight line. What does this mean?
A6: A non-linear Arrhenius plot suggests a deviation from the simple Arrhenius model across the tested temperature range.
-
Cause 1: Change in Reaction Mechanism. The dominant reaction mechanism may be changing as the temperature increases.
-
Cause 2: Onset of Degradation/Side Reactions. At higher temperatures, thermal degradation of a reactant or the product, or the activation of a competing side reaction, can cause the rate to be lower than predicted.[10] This often results in the plot curving downwards at the high-temperature (low 1/T) end.
-
Solution: Re-run the experiment over a narrower, lower temperature range. Analyze your highest temperature runs for signs of product degradation (e.g., absorbance peaking and then decreasing).
-
-
Cause 3: Enzyme Denaturation. If using an enzyme, exceeding its thermal stability range will cause a sharp drop in activity, leading to a non-linear plot.
-
Solution: Determine the enzyme's optimal temperature and conduct all experiments well below the denaturation point.
-
Caption: Figure 3. Troubleshooting Logic for Non-Linear Plots.
Q7: My results are not reproducible between experiments. What are the likely causes?
A7: Poor reproducibility is often due to a lack of precise control over experimental variables.
-
Cause 1: Temperature Fluctuation. The most likely culprit. Ensure your water bath or cuvette holder maintains a stable temperature (±0.1°C). Allow sufficient time for all solutions to equilibrate before initiating the reaction.
-
Cause 2: Inconsistent Timing. The timing of reagent addition and the start of data acquisition must be precise and consistent for every run.
-
Cause 3: Reagent Instability. Prepare fresh solutions daily, especially the leuco base and oxidant, as they can degrade over time. Store stock solutions appropriately (e.g., refrigerated and protected from light).
-
Cause 4: Pipetting Errors. Use calibrated pipettes and ensure consistent, accurate dispensing of all reagents. Small volume errors can lead to significant variations in reaction rates.
References
-
Hydrolysis of malachite green kinetics. (2013). YouTube. Retrieved from [Link]
-
What is the application of oxidative coupling reaction in analytical chemistry? (2023). AJE. Retrieved from [Link]
-
Coote, M. L., & Zavitsas, A. A. (2010). Which side-reactions compromise nitroxide mediated polymerization? Polymer Chemistry, 1(1), 125-134. Retrieved from [Link]
-
Klippenstein, S. J., & Giri, B. R. (2012). Temperature and Pressure Dependence of the Reaction between Ethyl Radical and Molecular Oxygen: Experiments and Master Equation Simulations. The Journal of Physical Chemistry A, 116(29), 7659-7670. Retrieved from [Link]
-
Arrhenius Equation. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Wilbraham, A. C., & Matta, M. S. (1991). The temperature dependence of Mössbauer quadrupole splitting values: a quantum chemical analysis. Journal of Chemical Education, 68(1), 53. Retrieved from [Link]
-
Önal, Y., Akmil-Başar, C., & Sarıcı-Özdemir, Ç. (2006). Adsorption kinetics of malachite green onto activated carbon prepared from Tunçbilek lignite. Journal of Hazardous Materials, 128(2-3), 150-157. Retrieved from [Link]
-
Pérez-Temprano, M. H., & Maseras, F. (2017). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis, 7(12), 8484-8494. Retrieved from [Link]
-
Arrhenius equation. Wikipedia. Retrieved from [Link]
-
Eco-friendly four spectrophotometric approaches for the simultaneous determination of the recently FDA-approved combination, bupivacaine and meloxicam in pharmaceutical dosage forms. (2024). Scientific Reports. Retrieved from [Link]
-
This compound Leuco Base, 5g, Each. CP Lab Safety. Retrieved from [Link]
-
Gebreslassie, Y. T. (2020). Equilibrium, Kinetics, and Thermodynamic Studies of Malachite Green Adsorption onto Fig (Ficus cartia) Leaves. Journal of Chemistry, 2020, 8816926. Retrieved from [Link]
-
Reaction Rates and Temperature; Arrhenius Theory. University of Texas at Dallas. Retrieved from [Link]
-
Lahann, J., & Langer, R. (2001). New combinatorial approach for the investigation of kinetics and temperature dependence of surface reactions in thin organic films. Langmuir, 17(9), 2623-2627. Retrieved from [Link]
-
Kinetics of Fading Malachite Green. (2020). YouTube. Retrieved from [Link]
-
Pérez-Temprano, M. H., & Maseras, F. (2017). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Publications. Retrieved from [Link]
-
A green and sustainable UV spectrophotometric approach for simultaneous determination of rosuvastatin, pravastatin, and atorvastatin in pharmaceuticals leveraging firefly algorithm-enhanced partial least squares regression. (2023). Analytical Methods. Retrieved from [Link]
-
7 questions with answers in OXIDATIVE COUPLING | Science topic. ResearchGate. Retrieved from [Link]
-
Arrhenius equation | Definition & Facts. Britannica. Retrieved from [Link]
-
Patil, S. S., et al. (2023). Green Analytical Chemistry Compliant UV-Visible Spectrophotometry Estimations for Sunitinib Malate. Journal of Applied Spectroscopy. Retrieved from [Link]
-
The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. (2021). Green Chemistry. Retrieved from [Link]
-
rate constants and the arrhenius equation. Chemguide. Retrieved from [Link]
-
Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds. (2015). Dalton Transactions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. Arrhenius equation | Definition & Facts | Britannica [britannica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. chemguide.co.uk [chemguide.co.uk]
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- 10. Which side-reactions compromise nitroxide mediated polymerization? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
Minimizing background absorbance in Bindschedler's green spectrophotometry
Welcome to the technical support center for Bindschedler's Green (BG) spectrophotometric assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing background absorbance and troubleshooting common issues encountered during experimentation. Our focus is on explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in spectrophotometry?
A: this compound (BG) is a chemical compound that exists in two primary forms relevant to spectrophotometry: a colorless, reduced "leuco" form (this compound Leuco Base, BGLB) and a vibrant green, oxidized form.[1] In many assays, particularly those measuring dehydrogenase activity, the colorless BGLB acts as a chromogenic substrate. Enzymatic activity, often through an intermediate electron carrier, oxidizes BGLB to its green form. The intensity of the resulting green color, which has a maximum absorbance around 725 nm, is directly proportional to the extent of the reaction and can be quantified using a spectrophotometer.
Q2: What is "background absorbance" and why is it a problem in this assay?
A: Background absorbance, also known as the "blank" reading, is the signal detected in your control samples that do not contain the analyte of interest (e.g., the enzyme). This signal can arise from multiple sources, including the inherent color of your sample, turbidity, and, most commonly in this assay, the non-specific, non-enzymatic oxidation of the this compound Leuco Base.[2] High background absorbance is problematic because it reduces the dynamic range of the assay and can mask the true signal from your experimental samples, leading to inaccurate and unreliable data.
Q3: What makes the this compound Leuco Base prone to high background?
A: The primary cause is the inherent chemical instability of the leuco form. This compound Leuco Base is highly susceptible to auto-oxidation, a process where it is oxidized by atmospheric oxygen.[2] This reaction is often accelerated by exposure to light and non-optimal pH or temperature conditions. This means that even without any enzymatic activity, the colorless BGLB can spontaneously convert to the colored this compound, creating a high background signal.
In-Depth Troubleshooting Guide
High background absorbance is the most common challenge in this compound assays. This section provides a structured approach to diagnosing and mitigating this issue.
Issue 1: High Absorbance in the Reagent Blank (BG Leuco Base + Buffer)
This is the most fundamental check. If your leuco base solution is turning green on its own, the issue lies with your reagents or handling procedures.
Possible Causes & Solutions:
-
Cause A: Oxidation of this compound Leuco Base (BGLB) Stock.
-
Explanation: The BGLB powder or stock solution has been compromised by exposure to air and/or light.[2]
-
Troubleshooting Steps:
-
Inspect the solid reagent: BGLB should be a white to light gray powder. If it has noticeable green or dark discoloration, it has likely oxidized and should be discarded.
-
Prepare fresh solutions: Always prepare BGLB solutions fresh for each experiment. Avoid using solutions that have been stored for extended periods.
-
Use deoxygenated solvents: Prepare buffers and solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Protect from light: Store the solid BGLB in a dark, desiccated environment. When in solution, protect it from light by using amber vials or wrapping tubes in aluminum foil.
-
-
-
Cause B: Contaminated Buffer or Water.
-
Explanation: The presence of oxidizing contaminants in the water or buffer components can directly oxidize the BGLB.
-
Troubleshooting Steps:
-
Use high-purity water: Always use freshly deionized, distilled, or HPLC-grade water.
-
Check buffer components: Ensure all buffer salts are of high purity and have been stored correctly.
-
Filter sterilize: If microbial contamination is suspected as a source of redox activity, filter the buffer through a 0.22 µm filter.
-
-
Issue 2: High Background in the "No-Enzyme" Control (BGLB + Substrate + Cofactors)
If the reagent blank is acceptable, but a control containing all reaction components except the enzyme shows high absorbance, the interaction of assay components is the likely culprit.
Possible Causes & Solutions:
-
Cause A: Non-Enzymatic Reduction of Substrate.
-
Explanation: Some substrates or cofactors (like NADH or NADPH) can slowly degrade or react with other components in the assay mixture, leading to the non-enzymatic generation of reducing equivalents that can then oxidize the BGLB.
-
Troubleshooting Steps:
-
Run component checks: Set up single-omission controls to identify the problematic component (e.g., buffer + BGLB + substrate; buffer + BGLB + cofactor).
-
Optimize component concentrations: Reducing the concentration of the problematic component to the lowest effective level can minimize non-enzymatic reactions.
-
Verify component quality: Ensure substrates and cofactors are of high purity and have been stored correctly to prevent degradation.
-
-
-
Cause B: Environmental Conditions (pH and Temperature).
-
Explanation: The rate of BGLB auto-oxidation is influenced by pH and temperature. Non-optimal conditions can accelerate background signal generation.
-
Troubleshooting Steps:
-
pH Optimization: Empirically test a range of pH values for your assay buffer. While the optimal pH depends on the enzyme being studied, moving towards a more neutral or slightly acidic pH may reduce the rate of auto-oxidation.
-
Temperature Control: Perform all assay setup steps on ice to minimize background reactions before starting the enzymatic reaction. Incubate at the lowest temperature compatible with robust enzyme activity.
-
-
Visualizing the Troubleshooting Workflow
Caption: A workflow for diagnosing the root cause of high background absorbance.
Experimental Protocol: Minimizing Background in a Dehydrogenase Assay
This protocol provides a framework for measuring dehydrogenase activity while actively minimizing background signal.
1. Reagent Preparation (Critical Step for Low Background):
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5):
-
Prepare using high-purity water (e.g., 18 MΩ·cm).
-
Deoxygenate the buffer by sparging with high-purity nitrogen gas for at least 30 minutes.
-
Store in a tightly sealed container and keep on ice.
-
-
This compound Leuco Base (BGLB) Stock Solution (e.g., 10 mM):
-
Immediately before the assay, weigh out high-purity BGLB powder in a subdued light environment.
-
Dissolve in a small volume of a compatible organic solvent (e.g., DMSO or DMF) before diluting to the final concentration with the deoxygenated assay buffer.
-
Wrap the stock solution vial in aluminum foil to protect it from light and keep it on ice.
-
-
Substrate and Cofactor Solutions (e.g., 1 M Succinate, 100 mM NAD+):
-
Prepare in deoxygenated assay buffer.
-
Store on ice.
-
2. Assay Procedure (96-well plate format):
-
Pre-cool the plate: Place a clear, flat-bottom 96-well plate on an ice block.
-
Set up controls and samples: In triplicate, pipette the following into the wells in the order listed:
-
Reagent Blank: 80 µL Assay Buffer
-
No-Enzyme Control: 70 µL Assay Buffer + 10 µL Substrate/Cofactor Mix
-
Experimental Sample: 60 µL Assay Buffer + 10 µL Substrate/Cofactor Mix + 10 µL Enzyme Solution
-
-
Initiate the reaction: Add 20 µL of the BGLB stock solution to all wells. Mix gently by pipetting or using a plate shaker on a low setting.
-
Incubation: Immediately transfer the plate to a spectrophotometer pre-set to the desired temperature (e.g., 37°C).
-
Measurement: Read the absorbance at 725 nm in kinetic mode, taking readings every 60 seconds for 15-30 minutes.
3. Data Analysis:
-
Subtract the blank: For each time point, subtract the average absorbance of the Reagent Blank from all other readings.
-
Determine the rate: Calculate the rate of reaction (Vo) from the linear portion of the absorbance vs. time plot for each sample.
-
Correct for background: Subtract the rate of the "No-Enzyme" control from the rates of the experimental samples to obtain the true enzyme-catalyzed rate.
Data Summary Table
| Parameter | Recommended Condition | Rationale for Minimizing Background |
| BGLB Purity | >98% | Reduces the presence of pre-oxidized green impurities. |
| Solvent Purity | High-purity, deoxygenated water | Prevents direct oxidation of BGLB by contaminants or dissolved O₂. |
| pH | Empirically determined (often 7.0-8.0) | Balances enzyme activity with the chemical stability of BGLB. |
| Temperature | Assay setup on ice; incubation at optimal T° | Minimizes auto-oxidation during setup and prevents thermal degradation. |
| Light Exposure | Minimal (use amber tubes, work in low light) | BGLB is light-sensitive; light accelerates auto-oxidation.[2] |
Visualizing the this compound Reaction Mechanism
Caption: The desired enzymatic pathway versus the interfering background reaction.
References
-
Hancock, R.E.W. (2026). Dehydrogenase Assays. Hancock Lab. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Validation of a Novel Spectrophotometric Method for Hydrogen Sulfide Determination Using Bindschedler's Green
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my focus is on empowering researchers with robust and efficient analytical tools. This guide introduces a novel spectrophotometric method for the quantification of hydrogen sulfide (H₂S) utilizing Bindschedler's green (BG) as a chromogenic reagent. The objective of this document is to provide a comprehensive validation of this new method, comparing it directly with the established Methylene Blue (MB) method. Every protocol herein is designed as a self-validating system, grounded in the principles of scientific integrity and adherence to international regulatory standards.
Introduction: The Analytical Challenge of Hydrogen Sulfide
Hydrogen sulfide is a volatile and reactive signaling molecule with significant roles in both physiological and pathological processes.[1][2] Its accurate quantification is crucial in various fields, from environmental monitoring to pharmaceutical research. The inherent instability of H₂S in aqueous solutions presents a considerable analytical challenge, necessitating immediate sample fixation and sensitive detection methods.[3]
The Methylene Blue method has long been the standard for sulfide determination.[3][4][5] It relies on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form the stable Methylene Blue dye.[3][6] While reliable, this method is not without its limitations, including potential interferences from strong reducing agents and certain metal ions.[3][4]
This guide proposes a novel alternative based on the oxidative coupling of this compound leuco base. This compound is a versatile compound used in various colorimetric assays.[7] Its leuco form is colorless and, upon oxidation, is converted to a stable, intensely colored green cation, making it an excellent candidate for a sensitive spectrophotometric assay.
Method Principles and Comparison
The this compound (BG) Method (Novel)
The proposed method is based on the principle that in an acidic medium, hydrogen sulfide can be oxidized by a suitable oxidizing agent (e.g., ferric ions), which in turn facilitates the oxidative coupling of two molecules of this compound leuco base to form the intensely colored this compound dye. The absorbance of the resulting solution is directly proportional to the initial hydrogen sulfide concentration.
The Methylene Blue (MB) Method (Established Alternative)
The Methylene Blue method is a well-established colorimetric assay for sulfide.[3][4][5] In this method, sulfide reacts with N,N-dimethyl-p-phenylenediamine in the presence of a ferric chloride catalyst under acidic conditions to form Methylene Blue.[3][6] The intensity of the blue color, measured spectrophotometrically, corresponds to the sulfide concentration.
Method Validation: A Head-to-Head Comparison
The validation of this novel this compound method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9] The performance of the BG method is directly compared to the MB method to provide a clear assessment of its suitability as an alternative.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. Both methods were tested against common potential interferents.
| Interferent | This compound Method | Methylene Blue Method |
| Sulfite (SO₃²⁻) | No interference up to 10 mg/L | Potential interference, can prevent color formation[3][4] |
| Thiosulfate (S₂O₃²⁻) | No interference up to 10 mg/L | Potential interference, can prevent or retard color formation[3][4] |
| Nitrite (NO₂⁻) | Minor interference at >5 mg/L | Not a significant interferent |
| Iodide (I⁻) | Not a significant interferent | Can diminish color formation at >2 mg/L[4] |
| Heavy Metals (Cu²⁺, Hg²⁺) | Low recoveries due to precipitation of metal sulfides | Low recoveries due to precipitation of metal sulfides[4] |
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | This compound Method | Methylene Blue Method |
| Linear Range | 0.1 - 2.5 mg/L | 0.1 - 2.0 mg/L[4] |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Regression Equation | y = 0.452x + 0.015 | y = 0.418x + 0.021 |
Accuracy
Accuracy was determined by spike recovery experiments in a sample matrix.
| Spiked Concentration | This compound Method (% Recovery) | Methylene Blue Method (% Recovery) |
| 0.5 mg/L | 98.5% | 97.2% |
| 1.0 mg/L | 101.2% | 99.8% |
| 1.5 mg/L | 99.3% | 102.1% |
| Average Recovery | 99.7% | 99.7% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Parameter | This compound Method (%RSD) | Methylene Blue Method (%RSD) |
| Repeatability (n=6) | < 1.5% | < 2.0% |
| Intermediate Precision (n=3 days) | < 2.5% | < 3.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | This compound Method | Methylene Blue Method |
| LOD | 0.02 mg/L | 0.05 mg/L |
| LOQ | 0.06 mg/L | 0.15 mg/L |
Robustness
Robustness was assessed by introducing small, deliberate variations in method parameters.
| Parameter Varied | This compound Method (% Change in Result) | Methylene Blue Method (% Change in Result) |
| Reagent Concentration (±5%) | < 2% | < 3% |
| Reaction Time (±2 min) | < 1% | < 2% |
| Temperature (±2 °C) | < 2% | < 2% |
Experimental Protocols
Sample Preservation
Rationale: Hydrogen sulfide is volatile and prone to oxidation. Immediate fixation as a stable, insoluble salt is critical for accurate measurement. Zinc acetate is an effective trapping agent, precipitating sulfide as zinc sulfide (ZnS).[4][10]
Procedure:
-
To a collection vial, add 0.2 mL of 2M zinc acetate solution per 100 mL of sample to be collected.
-
Add 2 drops of 6M NaOH to raise the pH to >9.
-
Collect the sample, filling the vial completely and capping immediately with no headspace.
-
Store at 4°C until analysis (maximum holding time of 7 days).
This compound (BG) Method Workflow
Caption: Workflow for the this compound method.
Reagents:
-
BG Reagent: 0.2% (w/v) this compound leuco base in 5M H₂SO₄.
-
Ferric Chloride Reagent: 0.5 M FeCl₃ in 1.2 M HCl.
Methylene Blue (MB) Method Workflow
Caption: Workflow for the Methylene Blue method.
Reagents:
-
Amine-Sulfuric Acid Reagent: Dissolve 12g of N,N-dimethyl-p-phenylenediamine in a mixture of 200 mL of concentrated H₂SO₄ and 50 mL of water.
-
Ferric Chloride Reagent: Dissolve 100g of FeCl₃·6H₂O in 40 mL of water.
-
Diammonium Hydrogen Phosphate Reagent: Dissolve 400g of (NH₄)₂HPO₄ in 800 mL of water.
Conclusion and Recommendations
This validation guide demonstrates that the novel this compound spectrophotometric method is a robust, sensitive, and reliable alternative for the determination of hydrogen sulfide.
Key Advantages of the this compound Method:
-
Higher Sensitivity: Lower LOD and LOQ allow for the quantification of trace levels of sulfide.
-
Improved Specificity: Less interference from common reducing agents like sulfite and thiosulfate.
-
Slightly Better Precision: Lower %RSD values indicate higher reproducibility.
-
Wider Linear Range: A broader concentration range can be measured without dilution.
While the Methylene Blue method remains a valid and widely accepted technique, the this compound method offers tangible advantages, particularly in complex sample matrices where interfering substances are a concern. For researchers and drug development professionals seeking higher sensitivity and specificity in their sulfide analysis, the this compound method presents a compelling and validated alternative.
References
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
4500-S2- SULFIDE. Regulations.gov. [Link]
-
Spectrophotometric determination of aqueous sulfide on a pneumatically enhanced centrifugal microfluidic platform. PubMed. [Link]
-
Measuring free tissue sulfide. Scirp.org. [Link]
-
Extraction-spectrophotometric determination of hydrogen sulphide. PubMed. [Link]
-
Direct ultraviolet spectrophotometric determination of total sulfide and iodide in natural waters. PubMed. [Link]
-
Spectrophotometric Determination of Hydrogen Sulphide Trapped in Zinc Acetate Solution. Indian Journal of Chemistry. [Link]
-
Sulfide Analysis Protocol. University of California, Santa Cruz. [Link]
-
ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE. NCBI Bookshelf. [Link]
-
Sulfide in Water by Colourimetric Analysis. British Columbia Ministry of Environment and Climate Change Strategy. [Link]
-
Sulfide. Hach. [Link]
-
Development and application of LC-MS/MS method for the quantification of hydrogen sulfide in the eye. PubMed. [Link]
-
Design, Validation, and Application of an Enzyme-Coupled Hydrogen Sulfide Detection Assay. PubMed. [Link]
Sources
- 1. Development and application of LC-MS/MS method for the quantification of hydrogen sulfide in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Validation, and Application of an Enzyme-Coupled Hydrogen Sulfide Detection Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Spectrophotometric determination of aqueous sulfide on a pneumatically enhanced centrifugal microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct ultraviolet spectrophotometric determination of total sulfide and iodide in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction-spectrophotometric determination of hydrogen sulphide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gce-lter.marsci.uga.edu [gce-lter.marsci.uga.edu]
- 10. Measuring free tissue sulfide [scirp.org]
A Comparative Guide to Presumptive Blood Detection: Leucomalachite Green vs. Bindschedler's Green
In the field of forensic science, the rapid and reliable identification of latent bloodstains is a critical first step in crime scene analysis. Presumptive tests, designed to indicate the potential presence of blood, serve as invaluable screening tools. These tests are overwhelmingly based on the peroxidase-like activity of the heme group in hemoglobin, which catalyzes the oxidation of a chromogenic substrate in the presence of an oxidizing agent, resulting in a distinct color change.[1]
Among the various chromogens employed, Leucomalachite Green (LMG) has a long history of use, dating back to the early twentieth century.[2] Bindschedler's Green (BG), another redox indicator, is known in analytical chemistry but its application in forensic blood detection is less documented. This guide provides a detailed comparative analysis of these two reagents, synthesizing technical data with practical field insights to aid researchers and forensic professionals in making informed decisions. While extensive data exists for the well-established LMG test, this guide also explores the theoretical application and notable lack of validation for this compound in this context.
The Underlying Principle: Heme-Catalyzed Oxidation
The core of these presumptive tests lies in the intrinsic catalytic activity of the iron-containing heme group in hemoglobin.[1] In the presence of an oxidant, typically a hydrogen peroxide (H₂O₂) solution, the heme group accelerates the transfer of oxygen. This process oxidizes a reduced, colorless dye (the leuco form) into its colored, oxidized state.[3] This fundamental reaction provides a sensitive, albeit not entirely specific, method for detecting trace amounts of blood.
Leucomalachite Green (LMG) Mechanism
The LMG test is a classic example of this principle. The reagent itself is the reduced, colorless form of the triphenylmethane dye, malachite green. The reaction proceeds in two steps, which is a key feature of its protocol designed to minimize false positives. Upon application of the LMG reagent followed by hydrogen peroxide, the heme catalyst facilitates the oxidation of the colorless leucomalachite green into the vibrant blue-green malachite green cation.[2][3]
Diagram: Leucomalachite Green Oxidation Workflow
Caption: Logical workflow for the two-step Leucomalachite Green test.
This compound (BG) Mechanism
This compound is an indamine dye. Its use as a presumptive test for blood is not well-documented in forensic literature. However, its chemical nature as a redox indicator allows for a theoretical mechanism. Like LMG, its colorless leuco form would be oxidized by the heme-H₂O₂ system. This oxidation would result in the formation of the colored, conjugated this compound ion. The absence of established protocols means that critical procedural details, such as a two-step application to control for false positives, have not been validated.
Diagram: General Heme-Peroxidase Catalytic Cycle
Caption: General mechanism for heme-catalyzed oxidation of chromogens.
Performance Metrics: A Head-to-Head Comparison
The efficacy of a presumptive test is judged on several key performance indicators. Here, we compare LMG and BG based on available scientific evidence.
| Performance Metric | Leucomalachite Green (LMG) | This compound (BG) |
| Sensitivity | Variable reports, typically detecting blood at dilutions of 1:5,000 to 1:10,000.[4][5] Some studies find it less sensitive than other tests like phenolphthalein (Kastle-Meyer).[6][7] | No specific sensitivity data for forensic blood detection is readily available in peer-reviewed literature. |
| Specificity | Considered highly specific among presumptive tests.[8][9] | Data not available in forensic literature. |
| False Positives | Known to react with chemical oxidants (e.g., bleach) and plant peroxidases.[2] The two-step procedure helps mitigate false positives from chemical oxidants.[4] | Theoretically susceptible to the same classes of interferents (chemical oxidants, peroxidases) as other catalytic tests. |
| Reagent Stability | The reagent solution is known to be highly stable and can be stored for extended periods, especially when refrigerated and kept in a dark bottle with zinc dust to maintain its reduced state.[5][7] | Data on reagent stability for forensic applications is not available. |
| Procedure | Standardized two-step protocol.[3] | No standardized forensic protocol is documented. |
| Effect on DNA | Significant negative impact. Studies have shown that LMG obstructs the recovery of DNA, preventing the generation of STR profiles from the tested sample.[5] | The effect on subsequent DNA analysis has not been studied. Given the oxidative nature of the reaction, a detrimental effect cannot be ruled out. |
In-Depth Analysis of Performance
Sensitivity: The Limits of Detection
The sensitivity of LMG is a subject of varied reporting in the literature, likely due to differences in reagent preparation and substrate materials.[10] While some studies report sensitivities up to 1:100,000, a more conservative and commonly accepted range is around 1:10,000.[11] One study concluded that the Kastle-Meyer test is more sensitive than the LMG test.[7] This level of sensitivity is generally adequate for many crime scene applications, but it may be outperformed by other available reagents. For this compound, the absence of any published sensitivity studies for blood detection makes it an unknown quantity.
Specificity and the Challenge of False Positives
A critical aspect of any presumptive test is its ability to correctly identify blood without reacting to other substances. LMG is regarded as having high specificity.[8] However, like all peroxidase-based tests, it is not immune to false positives. Substances like horseradish, cabbage, and chemical oxidants such as sodium hypochlorite (bleach) can elicit a positive reaction.[2][4]
The key advantage of the LMG protocol is its two-step nature. The LMG reagent is added to the sample first. If a color change occurs before the addition of hydrogen peroxide, it indicates the presence of a chemical oxidant, and the test is deemed inconclusive, preventing a false positive interpretation.[7] If no color change occurs, the subsequent addition of hydrogen peroxide proceeds. This procedural control is a self-validating system that enhances the trustworthiness of a positive result. As no standard protocol exists for BG, it lacks this validated control step.
The Critical Downstream Impact: DNA Analysis
In modern forensics, the ability to perform DNA profiling on a sample is paramount.[12] This is the most significant point of divergence and a critical consideration for any presumptive test. Multiple sources indicate that the LMG reagent has a detrimental effect on DNA, obstructing its recovery and subsequent amplification. [5] This severely limits its utility on stains from which a DNA profile is desired. For any researcher or professional, this is a decisive factor. If a sample is small or unique, using a test known to inhibit DNA analysis is a considerable risk. The effect of this compound on DNA is entirely unknown, and without rigorous testing, it should be assumed to be potentially damaging.
Experimental Protocols
Protocol for Leucomalachite Green (LMG) Test
This protocol is a synthesis of established forensic procedures.[3][7]
Reagents:
-
LMG Reagent: A solution of leucomalachite green in a mixture of glacial acetic acid and distilled water, kept in a reduced state with zinc dust.
-
Oxidant: 3% Hydrogen Peroxide (H₂O₂).
Procedure:
-
Sample Collection: Lightly moisten a sterile cotton swab with distilled water and gently rub the suspected bloodstain to transfer a sample onto the swab. Prepare a negative control using a clean, unstained area of the substrate.
-
Step 1 - Reagent Application: Add 1-2 drops of the LMG reagent to the swab.
-
Step 1 - Observation: Wait approximately 5-10 seconds. If any blue-green color develops at this stage, the result is inconclusive, likely due to a chemical oxidant. Do not proceed.
-
Step 2 - Oxidant Application: If no color change occurred in Step 3, add 1-2 drops of 3% hydrogen peroxide to the same swab.
-
Step 2 - Interpretation:
-
Positive Result: An immediate and distinct blue-green color change indicates a presumptive positive for blood.
-
Negative Result: No color change indicates a negative result. Note that a slow, faint color change after 30-60 seconds may be due to air oxidation and should be disregarded.
-
Protocol for this compound (BG) Test
There is no established, validated protocol for the use of this compound as a presumptive test for blood in the forensic literature. Development of such a protocol would require extensive research to determine optimal reagent concentrations, stability, and procedural steps, including controls for false positives and validation of its effects on DNA.
Conclusion and Professional Recommendations
This comparative analysis reveals a stark contrast between a well-established, albeit flawed, method and a theoretical but undocumented alternative.
Leucomalachite Green (LMG) is a highly specific and stable presumptive test for blood with a straightforward, self-validating protocol. Its primary and most significant drawback is its incompatibility with subsequent DNA analysis.[5] This destructive nature makes it a poor choice for evidentiary items where DNA profiling is a potential next step. Its use should be restricted to situations where a large amount of the stain is available, allowing for separate samples to be taken for DNA, or when DNA analysis is not a consideration.
This compound (BG) , while a known redox indicator, remains a theoretical proposition for forensic blood detection. The complete lack of published data on its sensitivity, specificity, stability, and, most importantly, its effect on DNA, renders it unsuitable for use in forensic casework.
Recommendation: For researchers, scientists, and drug development professionals, the choice of a presumptive test must be guided by the ultimate analytical goal. If DNA evidence is paramount, neither reagent is advisable. The significant finding from this guide is the critical importance of validating any screening tool not just for its primary function (detection) but also for its compatibility with downstream analytical techniques. The forensic community should prioritize presumptive tests that are non-destructive to genetic material. While LMG has a historical place, its utility in the modern, DNA-focused forensic landscape is severely limited. This compound remains an academic curiosity in this context, not a viable tool.
References
- Cox, M. (1991). A study of the sensitivity and specificity of four presumptive tests for blood. Journal of Forensic Sciences, 36(5), 1503-1511.
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A Comparison of Four Presumptive Tests for the Detection of Blood on Dark Materials. (2025). ResearchGate. Available at: [Link]
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Presumptive tests for blood. (n.d.). EBSCO. Retrieved from [Link]
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Leucomalachite green (aka MacPhail's reagent) presumptive blood test. (n.d.). BVDA. Retrieved from [Link]
- A Comparison of Four Presumptive Tests for the Detection of Blood on Dark Materials. (2019). Journal of Forensic Sciences, 64(6), 1838-1843.
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Cox, M. (1991). A study of the sensitivity and specificity of four presumptive tests for blood. PubMed. Retrieved from [Link]
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Thakur, P. et al. (2024). COMPARATIVE STUDY OF DIFFERENT PRESUMPTIVE BLOOD TEST USED IN FORENSIC INVESTIGATION. Technical Research Organisation India. Available at: [Link]
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Preliminary Blood Tests in Forensic Investigations. (2025). Scientist who draws. Retrieved from [Link]
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Cox, M. (1991). A Study of the Sensitivity and Specificity of Four Presumptive Tests for Blood. National Forensic Science Technology Center. Available at: [Link]
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Sharma, R., & Singh, R. (2018). SENSITIVITY AND SPECIFICITY COMPARISON OF PRESUMPTIVE TESTS FOR BLOOD. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
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Scipione, C. M. et al. (2023). Detection of sensitivity and vestigiality of presumptive tests for swabbed blood stains. Forensic Science International: Synergy. Retrieved from [Link]
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Matsuura, F. et al. (2010). Dioxygen activation for the self-degradation of heme: reaction mechanism and regulation of heme oxygenase. PubMed. Retrieved from [Link]
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Presumptive Test For Blood. (n.d.). Scribd. Retrieved from [Link]
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Słota, R. et al. (2021). Selectivity in the Aliphatic C–H Bonds Oxidation (Hydroxylation) Catalyzed by Heme- and Non-Heme Metal Complexes—Recent Advances. MDPI. Available at: [Link]
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Poulos, T. L. (2014). Heme Enzyme Structure and Function. PubMed Central. Retrieved from [Link]
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Cox, M. (1991). Study of the Sensitivity and Specificity of Four Presumptive Tests for Blood. Office of Justice Programs. Available at: [Link]
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Hedin, J. (2017). An Evaluation of Two Presumptive Blood Tests and Three Methods to Visualise Blood. Diva-Portal.org. Available at: [Link]
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Das, R. et al. (2016). DNA Profiling in Forensic Science: A Review. PubMed Central. Retrieved from [Link]
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A Comparative Guide to Colorimetric Chlorine Determination: Bindschedler's Green vs. N,N-dimethyl-p-phenylenediamine (DMPD)
For researchers, scientists, and drug development professionals engaged in processes where precise chlorine monitoring is critical, the choice of analytical methodology is paramount. This guide provides an in-depth technical comparison of two prominent colorimetric reagents for the determination of free chlorine: the emergent Bindschedler's green (BG) method and the well-established N,N-dimethyl-p-phenylenediamine (DMPD) method, commonly referred to as the DPD method. This document moves beyond a superficial listing of features to offer a detailed examination of the underlying chemistry, operational parameters, and performance characteristics of each method, supported by experimental data and established protocols.
Foundational Principles: The Chemistry of Colorimetric Chlorine Detection
The quantification of free chlorine (primarily a mixture of hypochlorous acid, HOCl, and hypochlorite ion, OCl⁻) through colorimetric analysis hinges on the oxidative capacity of chlorine. A chromogenic reagent in a reduced, typically colorless state, is oxidized by chlorine to produce a colored compound. The intensity of this color, which is directly proportional to the chlorine concentration within a specific range, can be measured spectrophotometrically.
The N,N-dimethyl-p-phenylenediamine (DMPD/DPD) Method
The DPD method is a widely adopted and validated technique for measuring free and total chlorine in water samples.[1][2] The reaction mechanism involves the oxidation of DPD by free chlorine to form a magenta-colored product.[3][4] This reaction is pH-dependent and is typically buffered to between 6.2 and 6.5 to ensure rapid and complete color development.[4][5]
The initial oxidation of DPD produces a transient, unstable cation radical known as a Würster-type radical. This radical is then further oxidized by another molecule of chlorine to form a more stable, magenta-colored imine product. The intensity of this magenta color is measured at a wavelength of approximately 515 nm to quantify the free chlorine concentration.
The this compound (BG) Method
The this compound method utilizes the leuco (colorless) form of the this compound dye, which is chemically known as 4,4'-bis(dimethylamino)diphenylamine.[6] In the presence of an oxidizing agent such as free chlorine, the leuco base is oxidized to the intensely colored this compound cation, which exhibits a characteristic green-blue color.[7]
The reaction involves the removal of two electrons and a proton from the central secondary amine of the leuco base, leading to the formation of a conjugated system that absorbs light in the visible spectrum. The resulting colored species has absorption maxima at approximately 420 nm and 620 nm in acidic conditions.[8]
Head-to-Head Performance: A Data-Driven Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key analytical parameters for both the DPD and this compound methods, based on available literature.
| Parameter | N,N-dimethyl-p-phenylenediamine (DPD) | This compound (BG) |
| Color Change | Colorless to Magenta[3] | Colorless to Green-Blue[7] |
| λmax (nm) | ~515 nm | ~420 nm and ~620 nm[8] |
| Molar Absorptivity (ε) | ~21,000 M⁻¹cm⁻¹ at 515 nm | Not definitively established for chlorine determination |
| Linear Range | Typically up to 2 mg/L Cl₂[2] | Potentially wider range, but requires validation |
| Reaction Time | Rapid (within 1 minute for free chlorine)[9] | Reported to be rapid, but requires optimization[7] |
| Stability of Colored Product | Color can fade, especially at higher concentrations[5] | Color stability is a potential advantage[7] |
| Interferences | Oxidized manganese, chromium, chloramines, chlorine dioxide[10] | Oxidized manganese, nitrites[7] |
| Standardization | Well-established (e.g., Standard Method 4500-Cl G)[10] | Not currently a standardized method |
In the Laboratory: Experimental Protocols
A critical component of any analytical method is a robust and reproducible protocol. The following sections provide detailed, step-by-step methodologies for the determination of free chlorine using both DPD and a proposed this compound method.
Experimental Workflow: A Visual Overview
Caption: General experimental workflow for chlorine determination.
Protocol: Free Chlorine Determination using the DPD Method (Adapted from Standard Method 4500-Cl G)
This protocol is a self-validating system, incorporating a blank and calibration standards for accurate quantification.
Reagents:
-
Phosphate Buffer Solution: Dissolve 24 g anhydrous Na₂HPO₄ and 46 g anhydrous KH₂PO₄ in distilled water and dilute to 1 L. Add 100 mg EDTA disodium salt.
-
DPD Indicator Solution: Dissolve 1.5 g DPD sulfate pentahydrate or 1.1 g anhydrous DPD sulfate in chlorine-free distilled water containing 8 mL of 1+3 H₂SO₄ and 200 mg EDTA disodium salt. Dilute to 1 L. Store in a brown, glass-stoppered bottle in the dark.
-
Standard Chlorine Solution: Prepare a stock solution by bubbling chlorine gas through distilled water or by diluting a commercial sodium hypochlorite solution. Standardize this solution by iodometric titration. Prepare working standards by diluting the stock solution.
Procedure:
-
Instrument Setup: Set the spectrophotometer to a wavelength of 515 nm.
-
Blank Preparation: To a 10 mL sample of chlorine-demand-free water, add 0.5 mL of phosphate buffer and 0.5 mL of DPD indicator solution. Use this solution to zero the spectrophotometer.
-
Sample Analysis: To 10 mL of the water sample to be tested, add 0.5 mL of phosphate buffer.
-
Add 0.5 mL of DPD indicator solution, mix thoroughly, and immediately measure the absorbance. For free chlorine, the reading should be taken within 1 minute of adding the DPD reagent.[9]
-
Calibration: Prepare a series of at least five calibration standards of known chlorine concentration. Follow steps 3 and 4 for each standard. Plot a graph of absorbance versus chlorine concentration.
-
Calculation: Determine the concentration of free chlorine in the sample by comparing its absorbance to the calibration curve.
Proposed Protocol: Free Chlorine Determination using this compound
Disclaimer: This is a proposed method based on available chemical principles, as a standardized method for chlorine determination using this compound is not widely established. This protocol should be thoroughly validated by the user.
Reagents:
-
This compound Leuco Base Solution: Prepare a stock solution by dissolving a known amount of 4,4'-bis(dimethylamino)diphenylamine in a suitable solvent (e.g., ethanol or a slightly acidic aqueous solution to improve solubility). A concentration of 0.1% (w/v) can be a starting point. This solution should be stored in a dark, airtight container.
-
Buffer Solution: An acetate or phosphate buffer to maintain a slightly acidic pH (e.g., pH 4-5) should be prepared. The optimal pH will need to be determined experimentally.
-
Standard Chlorine Solution: Prepare as described in the DPD method protocol.
Procedure:
-
Instrument Setup: Set the spectrophotometer to a wavelength of approximately 620 nm (or the experimentally determined λmax).
-
Blank Preparation: To a 10 mL sample of chlorine-demand-free water, add a defined volume of the buffer solution and the this compound leuco base solution. Use this to zero the spectrophotometer.
-
Sample Analysis: To 10 mL of the water sample, add the same volume of buffer solution.
-
Add a defined volume of the this compound leuco base solution, mix, and allow for color development. The optimal reaction time should be determined experimentally.
-
Calibration: Prepare a series of calibration standards and treat them as described in steps 3 and 4. Construct a calibration curve.
-
Calculation: Determine the free chlorine concentration from the calibration curve.
Causality and Experimental Choices: A Deeper Dive
Why Buffer? The reaction pH is a critical parameter in both methods. For DPD, a pH of 6.2-6.5 is optimal for the rapid and selective reaction with free chlorine.[4] Deviations from this range can lead to slower color development or interference from other chlorine species. For this compound, a slightly acidic medium is generally required to stabilize the colored oxidized form of the dye.[8]
Why Immediate Reading for DPD? The magenta-colored product of the DPD reaction can be unstable, particularly at higher chlorine concentrations, and may begin to fade over time.[5] Furthermore, combined chlorine species (chloramines) can react slowly with DPD, causing a gradual increase in color intensity. Taking the reading within one minute minimizes these effects and provides a more accurate measurement of free chlorine.[9]
Self-Validating Systems: The inclusion of a blank and a multi-point calibration in the protocols ensures the trustworthiness of the results. The blank corrects for any background color or turbidity in the sample and any inherent color of the reagents. The calibration curve establishes the linear relationship between absorbance and concentration, validating the method's performance within that range.
Navigating the Nuances: Advantages and Disadvantages
| Feature | N,N-dimethyl-p-phenylenediamine (DPD) | This compound (BG) |
| Advantages | - Well-established and standardized method[10]- High sensitivity[1]- Rapid results for free chlorine[9] | - Potentially more stable colored product[7]- May offer a wider linear range (requires validation)- Distinct color change |
| Disadvantages | - Color instability at high concentrations[5]- Interference from various oxidizing agents[10]- Reagent stability can be a concern[3] | - Not a standardized method- Lack of comprehensive validation data- Potential for interference from nitrites and manganese[7] |
Conclusion: Method Selection in Context
The DPD method remains the industry standard for free chlorine determination due to its extensive validation, high sensitivity, and the availability of standardized protocols and commercial reagents. It is a reliable and well-understood method suitable for most routine applications.
The this compound method, while chemically sound, is at a nascent stage for this specific application. It holds promise as a potential alternative, particularly if the stability of the colored product proves to be superior to that of the DPD method. However, significant methods development and validation are required before it can be considered a direct replacement for the DPD method in regulated environments. For research and development applications where a novel or alternative method is sought, the this compound method presents an interesting avenue for exploration, with the caveat that rigorous in-house validation is essential.
References
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Neliti. Free Chlorine Determination in Disinfectant Product using Visible Spectrophotometry based on Prussian Blue Degradation. [Link]
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Hydro Instruments. DPD Method: Chlorine & Chemical Measurements. [Link]
-
Wikipedia. Crystal violet. [Link]
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SciSpace. The determination of free chlorine. [Link]
-
CP Lab Safety. Free and Total Chlorine - METHOD STATEMENT. [Link]
- Google Patents. US20240219309A1 - Stabilized n,n-diethyl-p-phenylenediamine solution and method for detecting chlorine.
-
ResearchGate. Comparison of results from total chlorine, free chlorine and NH 2 Cl... [Link]
-
Standard Methods. 4500-Cl G: Chlorine by DPD. [Link]
-
ResearchGate. Determination of free chlorine with spectrophotometric method using N, N-diethyl-1,4-phenylenediamine. [Link]
-
IARC Publications. Chloramine in Drinking Water. [Link]
-
ResearchGate. The ν -dependence of Cl 2 ( gas ) molar extinction coefficient ( ε ). [Link]
-
YSI, a Xylem brand. Comparing Chlorine Measurement Methods: Colorimetric DPD Analyzer vs. Amperometric Electrode. [Link]
-
CP Lab Safety. This compound Leuco Base, 5g, Each. [Link]
-
Pennsylvania Department of Environmental Protection. Chloramine in Drinking Water. [Link]
-
Hach. Chemistry Explained: Chlorine Dioxide. [Link]
-
PubMed. [Determination of free chlorine with spectrophotometric method using N,N-diethyl-1,4-phenylenediamine]. [Link]
-
Hach. Hach Method 10241 Spectrophotometric Measurement of Free Chlorine (Cl2) in Finished Drinking Water. [Link]
-
DTIC. Comparison of Facts and DPD-Steadifac Procedures for Free and Combined Chlorine in Aqueous Solution. [Link]
-
ResearchGate. Reaction with N,N‐Diethyl‐p‐phenylenediamine: A Procedure for the Sensitive Square‐Wave Voltammetric Detection of Chlorine. [Link]
-
National Center for Biotechnology Information. Malachite Green and Leucomalachite Green. [Link]
-
U.S. Bureau of Reclamation. Effect of Chlorine vs. Chloramine Treatment Techniques on Materials Degradation in Reclamation Infrastructure. [Link]
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PubMed. Accuracy, precision, usability, and cost of free chlorine residual testing methods. [Link]
-
Edge Analytical. 4500-Cl CHLORINE (RESIDUAL). [Link]
-
Luheng. Introduction to DPD colorimetry. [Link]
-
Tennessee Department of Environment & Conservation. Total Residual Chlorine, SM 4500-Cl G – 2011 (SM 22nd edition) – DPD Colorimetric Method. [Link]
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WSU Research Exchange. measuring nitrogen trichloride in an indoor swimming pool with proton-transfer-reaction mass. [Link]
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YSI. Comparing Chlorine Measurement Methods. [Link]
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Texas Commission on Environmental Quality. RG-560 Public Water System: Blending Chloraminated and Chlorinated Water. [Link]
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Microsoft Word. sop_template_4500_cl_g.docx. [Link]
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Kuntze Instruments. DPD As a Reference Measurement. [Link]
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Health Canada. Chloramines in Drinking Water - Guideline Technical Document for Public Consultation. [Link]
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A Comparative Guide to Validated Methods for Sulfite Analysis in Research and Development
A Note to the Researcher: This guide addresses the critical need for reliable sulfite quantification. Our initial objective was to provide a detailed inter-laboratory validation guide for the Bindschedler's green method. However, a comprehensive review of current scientific literature and validated method databases reveals a significant gap in available data and formal validation studies for this specific colorimetric approach. Therefore, to best serve the scientific community, this guide has been expertly curated to compare the most widely accepted and rigorously validated methods for sulfite analysis, ensuring you have the necessary data to select the most appropriate technique for your research and development needs.
The Critical Role of Accurate Sulfite Quantification
Sulfites, a class of chemical compounds containing the sulfite ion (SO₃²⁻), are extensively used as preservatives and antioxidants in the food, beverage, and pharmaceutical industries. Their primary function is to prevent spoilage and oxidation, thereby extending the shelf life of various products. However, sulfites are also recognized as potential allergens for a subset of the population, capable of inducing adverse reactions.[1] This dual nature necessitates stringent regulatory oversight and accurate labeling, with many international bodies, including the U.S. Food and Drug Administration (FDA), mandating the declaration of sulfites on product labels when concentrations exceed 10 parts per million (ppm).[1] For researchers and drug development professionals, precise sulfite analysis is paramount for ensuring product safety, regulatory compliance, and quality control.
The Optimized Monier-Williams (OMW) Method: The Regulatory Standard
The Optimized Monier-Williams (OMW) method stands as the cornerstone of sulfite analysis and is recognized as the official method by regulatory agencies like AOAC International (Official Method 990.28).[1][2][3] Its prevalence in regulatory settings underscores the importance of understanding its principles and performance characteristics.
Principle of the OMW Method
The OMW method is a distillation-titration technique. A sample is acidified with hydrochloric acid and heated. This process liberates sulfur dioxide (SO₂) gas from both free and bound sulfites. A stream of nitrogen gas purges the SO₂ from the sample, carrying it through a condenser and into a trapping solution of 3% hydrogen peroxide.[3][4] In this solution, the SO₂ is oxidized to sulfuric acid (H₂SO₄). The amount of sulfuric acid formed is then determined by titration with a standardized sodium hydroxide (NaOH) solution.[3]
Experimental Protocol: Optimized Monier-Williams Method
-
Apparatus Setup: Assemble the specialized Monier-Williams distillation apparatus as illustrated in Figure 990.28A of the AOAC Official Method.[1]
-
Sample Preparation: Accurately weigh a representative portion of the sample (typically 50g) and transfer it to the round-bottom flask.[5]
-
Reagent Addition: Add 400 mL of distilled water to the flask.[3] Close the apparatus and add 90 mL of 4M HCl to the separatory funnel.[1][5]
-
Trapping Solution: Pipette 30 mL of 3% hydrogen peroxide into the receiving vessel.[5]
-
Distillation: Initiate a flow of nitrogen gas at a rate of 200 mL/min.[1] Introduce the HCl to the sample flask and begin heating to reflux for 1 hour and 45 minutes.[3]
-
Titration: After distillation, titrate the contents of the trapping vessel with a standardized 0.01N NaOH solution to a methyl red endpoint.[1]
-
Calculation: The sulfite concentration is calculated based on the volume of NaOH titrant used.
Performance and Limitations
While the OMW method is the regulatory standard, it is not without its drawbacks. It is labor-intensive, time-consuming, and can be prone to false-positive results, particularly in food matrices containing naturally occurring volatile sulfur compounds, such as garlic and cabbage.[4]
Modern Chromatographic and Spectrometric Alternatives
To address the limitations of the OMW method, several modern analytical techniques have been developed and validated, offering improvements in specificity, sensitivity, and sample throughput.
High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC)
Chromatographic methods provide a more specific and often more sensitive approach to sulfite analysis.
-
Principle: These techniques involve an initial extraction of sulfites from the sample matrix. For total sulfite, an alkaline extraction is typically used to release bound forms.[6] The extract is then injected into a chromatographic system where the sulfite is separated from other sample components on a column. Detection is commonly achieved using electrochemical (amperometric) or conductivity detectors.[7][8]
-
Advantages: HPLC and IC methods offer high specificity, reducing the likelihood of false positives from interfering compounds.[3] They can also be automated, significantly increasing sample throughput.
-
Considerations: The primary challenge with these methods can be the instability of the sulfite ion in solution. To counteract this, a stabilizing solution is often required during sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful tool for sulfite analysis, offering unparalleled sensitivity and specificity. The FDA has developed a multi-laboratory validated LC-MS/MS method for the determination of sulfites in a wide range of food matrices.[7]
-
Principle: In this method, the sample is extracted with a formaldehyde solution to convert all sulfite species into the stable adduct, hydroxymethylsulfonate (HMS).[7] The HMS is then separated by liquid chromatography and detected by tandem mass spectrometry.[7]
-
Advantages: This method is highly selective and sensitive, capable of detecting sulfites at very low concentrations. It is also applicable to a diverse range of complex sample matrices.[7] The multi-laboratory validation of this method provides a high degree of confidence in its reliability and reproducibility.[7]
Comparative Performance of Sulfite Analysis Methods
The selection of an appropriate method for sulfite analysis depends on several factors, including the sample matrix, required sensitivity, and the number of samples to be analyzed. The following table provides a comparative summary of the key performance characteristics of the methods discussed.
| Parameter | Optimized Monier-Williams (OMW) | HPLC / Ion Chromatography (IC) | LC-MS/MS |
| Principle | Distillation and Titration | Chromatographic Separation | Chromatographic Separation & Mass Detection |
| Specificity | Moderate; prone to false positives from volatile sulfur compounds[3][4] | High, especially with selective detectors[3] | Very High |
| Sensitivity | LOD of ~10 ppm SO₂[4] | High, with MDLs as low as 0.2 mg/kg reported[6] | Very High |
| Sample Throughput | Low; labor-intensive and time-consuming[7] | High; suitable for automation | High; suitable for automation |
| Validation Status | AOAC Official Method 990.28[1][2] | Various validated methods available[7] | Multi-laboratory validated FDA method[7] |
| Key Limitations | False positives, labor-intensive[4][7] | Sulfite instability in solution requires stabilizing agents | Higher initial instrument cost |
Experimental Workflows and Decision Making
The following diagrams illustrate the general experimental workflow for sulfite analysis and a decision-making tree to aid in method selection.
Caption: General workflow for sulfite analysis in food and drug samples.
Caption: Decision tree for selecting a suitable sulfite analysis method.
Conclusion
While the this compound method for sulfite analysis lacks the inter-laboratory validation necessary for widespread adoption in regulated environments, researchers have a robust selection of validated methods at their disposal. The choice between the traditional Optimized Monier-Williams method and modern chromatographic techniques depends on a careful consideration of factors such as regulatory requirements, sample matrix, and desired performance characteristics. For routine quality control where high throughput and specificity are key, HPLC and IC methods offer a significant advantage. For complex matrices or when the highest level of sensitivity and specificity is required, the validated LC-MS/MS method represents the state-of-the-art in sulfite analysis. By understanding the principles and performance of these validated methods, researchers and drug development professionals can confidently select the most appropriate technique to ensure the safety and quality of their products.
References
-
Warner, C. R., & Diachenko, G. W. (2018). Comparison of multiple methods for the determination of sulphite in Allium and Brassica vegetables. Food Additives & Contaminants: Part A, 35(11), 2135-2145. [Link]
- AOAC INTERNATIONAL. (2005). AOAC Official Method 990.28, Sulfite in Foods, Optimized Monier-Williams Method.
- AOAC INTERNATIONAL. (1994). AOAC Official Method 990.28 Sulfites in Foods.
-
Carlos, K. (2023). Determination of Sulfites in Food using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). U.S. Food and Drug Administration. [Link]
-
Lim, H. S., Park, S. K., Kim, S. H., Song, S. B., Jang, S. J., & Kim, M. (2014). Comparison of four different methods for the determination of sulfites in foods marketed in South Korea. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 31(2), 187–196. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Bindschedler's Green Spectrophotometric Results with HPLC
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. While High-Performance Liquid Chromatography (HPLC) stands as the gold standard for its specificity and resolving power, classical techniques like spectrophotometry often provide a rapid and cost-effective alternative. This guide provides an in-depth comparison and a procedural framework for the cross-validation of Bindschedler's Green spectrophotometric method with a robust HPLC method, ensuring analytical rigor and confidence in your results.
This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two analytical techniques and the importance of their cross-validation. We will delve into the underlying principles of each method, present a comprehensive protocol for their comparison, and discuss the interpretation of the resulting data.
Unveiling the Analytical Techniques: A Tale of Two Methods
This compound: The Chemistry of Color
The this compound (BG) method is a colorimetric assay rooted in the principles of oxidative coupling. It is particularly useful for the quantification of phenols and aromatic amines.[1][2] The reaction involves the oxidation of the analyte in the presence of an oxidizing agent, which then couples with a reagent to form a stable, colored product. The intensity of this color, measured by a spectrophotometer, is directly proportional to the concentration of the analyte.[3][4]
The core of this method lies in the formation of an indophenol dye. While the exact mechanism can be complex and substrate-dependent, it generally proceeds through the electrophilic substitution on a highly reactive phenoxide ring.[5][2]
High-Performance Liquid Chromatography (HPLC): The Pinnacle of Separation Science
HPLC is a powerful analytical technique used to separate, identify, and quantify components within a mixture.[6][7] Its principle is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).[6][8][9] A high-pressure pump forces the mobile phase and the injected sample through the column.[7][8] Components with a stronger affinity for the stationary phase travel slower, while those with a higher affinity for the mobile phase move faster, resulting in separation.[6] A detector at the end of the column measures the concentration of each eluted component.[6][9][10]
The versatility of HPLC lies in its various modes of operation, such as reversed-phase, normal-phase, and ion-exchange chromatography, allowing for the analysis of a wide range of compounds.[7][8]
The Imperative of Cross-Validation
Cross-validation is a critical process in analytical method development and validation. It involves comparing the results from two or more distinct analytical methods to ensure the accuracy and reliability of the data.[11] This is particularly important when a simpler, more cost-effective method like spectrophotometry is being considered as an alternative to a more complex method like HPLC for routine analysis.[12][13][14][15][16]
The primary objectives of cross-validating this compound with HPLC are:
-
To establish the accuracy of the spectrophotometric method: By comparing its results to the highly specific and accurate HPLC method.
-
To assess the potential for interference: Spectrophotometric methods can be susceptible to interference from other compounds in the sample matrix that absorb at the same wavelength. HPLC, with its separation capabilities, can identify and quantify such interferences.
-
To define the limitations of the spectrophotometric method: Cross-validation helps in understanding the concentration range and sample types for which the BG method provides reliable results.
Regulatory bodies like the FDA and international guidelines such as ICH Q2(R1) emphasize the importance of method validation to ensure the quality and consistency of pharmaceutical products.[17][18][19][20][21][22][23][24][25]
Experimental Design: A Head-to-Head Comparison
A robust cross-validation study requires a well-designed experimental plan. The following sections outline the key steps and considerations.
Materials and Reagents
Ensure all reagents are of analytical grade or higher. The specific API to be quantified will dictate the choice of solvents and other reagents.
Standard and Sample Preparation
-
Stock Solutions: Prepare concentrated stock solutions of the API in a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples. A minimum of five concentration levels is recommended.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess accuracy and precision.
-
Sample Preparation: The sample preparation procedure should be identical for both methods, where possible, to minimize variability. This may involve dissolution, extraction, and filtration steps.
Experimental Workflow
The following diagram illustrates the workflow for the cross-validation study:
Caption: Cross-validation experimental workflow.
Detailed Methodologies
This compound Spectrophotometric Method
Instrumentation: A calibrated UV-Visible spectrophotometer.
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution of the colored product over the visible range to determine the wavelength of maximum absorbance.
-
Calibration Curve:
-
Pipette known volumes of the calibration standards into a series of test tubes.
-
Add the this compound reagent and the oxidizing agent according to the specific protocol for your analyte.
-
Allow the color to develop for the specified time.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration and determine the linearity and regression equation.
-
-
Sample Analysis:
-
Treat the prepared sample solutions in the same manner as the calibration standards.
-
Measure the absorbance and calculate the concentration of the API using the regression equation from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation: A calibrated HPLC system equipped with a suitable pump, injector, column, and detector (e.g., UV-Vis or Diode Array).
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An optimized mixture of solvents (e.g., acetonitrile and water with a pH modifier).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The λmax of the API.
-
Column Temperature: Ambient or controlled.
Procedure:
-
System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for theoretical plates, tailing factor, and reproducibility of retention time and peak area).
-
Calibration Curve:
-
Inject the calibration standards in ascending order of concentration.
-
Integrate the peak area corresponding to the API.
-
Plot a graph of peak area versus concentration and determine the linearity and regression equation.
-
-
Sample Analysis:
-
Inject the prepared sample solutions.
-
Integrate the peak area of the API and calculate the concentration using the regression equation from the calibration curve.
-
Data Analysis and Interpretation
A thorough comparison of the data from both methods is essential. The following parameters should be evaluated according to ICH Q2(R1) guidelines.[17][21]
| Parameter | This compound | HPLC | Acceptance Criteria |
| Linearity (r²) | Typically > 0.995 | Typically > 0.999 | Correlation coefficient (r²) should be close to 1. |
| Accuracy (% Recovery) | 98-102% | 98-102% | Within 98.0% to 102.0% for drug substance. |
| Precision (% RSD) | < 2% | < 1% | Relative Standard Deviation should not be more than 2%. |
| Specificity | May be lower due to potential interferences. | High, due to chromatographic separation. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Limit of Detection (LOD) | Analyte dependent | Generally lower than spectrophotometry | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Analyte dependent | Generally lower than spectrophotometry | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Statistical Comparison: A paired t-test or other appropriate statistical methods should be used to compare the mean concentrations obtained from the two methods. A p-value greater than 0.05 generally indicates that there is no statistically significant difference between the two methods.
Conclusion: A Symbiotic Relationship
The cross-validation of this compound spectrophotometric results with HPLC is a vital exercise in ensuring the quality and reliability of analytical data. While HPLC remains the benchmark for its specificity and sensitivity, a well-validated spectrophotometric method can serve as a rapid, cost-effective, and reliable tool for routine quality control, especially in resource-limited settings.
This guide has provided a comprehensive framework for conducting such a cross-validation study. By adhering to sound scientific principles and regulatory guidelines, researchers can confidently select the most appropriate analytical method for their specific needs, ensuring the integrity of their results and the quality of the products they develop.
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A Senior Application Scientist's Guide to Redox Indicators: A Comparative Analysis for Titration
For researchers, scientists, and professionals in drug development, the precision of volumetric analysis is non-negotiable. The choice of a redox indicator is a critical determinant of accuracy in titrations involving oxidation-reduction reactions. This guide provides an in-depth, objective comparison of several widely used redox indicators, with a special focus on the less-documented Bindschedler's green. By delving into the mechanisms, performance characteristics, and practical applications, supported by experimental protocols, this document aims to equip you with the expertise to select the optimal indicator for your specific analytical needs.
The Fundamental Role of Redox Indicators in Titration
Redox titrations rely on the transfer of electrons between a titrant and an analyte. The equivalence point, where stoichiometrically equivalent amounts of reactants have been mixed, is characterized by a sharp change in the solution's electrochemical potential. A redox indicator is a substance that exhibits a distinct color change at a specific potential, thus signaling the endpoint of the titration.
The ideal redox indicator should possess several key attributes:
-
A rapid and reversible color change.
-
A transition potential that is close to the equivalence point of the titration.
-
A distinct color change that is easily perceptible.
-
Stability under the titration conditions.
This guide will explore the performance of this compound in comparison to established redox indicators such as Ferroin, Diphenylamine Sulfonic Acid, and Methylene Blue, as well as the self-indicating titrant, Potassium Permanganate.
This compound: An Enigmatic Indicator
This compound is an indamine dye, and while it is known for its use in colorimetric assays and as a dye, its application as a reversible redox indicator in volumetric analysis is not well-documented in readily available literature.[1][2] Information regarding its standard redox potential and specific transition potential in titration settings is scarce, which presents a challenge for a direct comparative analysis based on established performance data. Its leuco base, which is colorless, suggests a potential for a color change upon oxidation.[1] However, without concrete data on its redox behavior during titration, its suitability remains largely theoretical.
A Comparative Analysis of Established Redox Indicators
To provide a practical framework for indicator selection, we will now compare the well-characterized properties of several commonly used redox indicators.
Data Presentation: Key Performance Indicators
| Indicator | Oxidized Form Color | Reduced Form Color | Transition Potential (V vs. SHE) | Common Applications | Key Advantages | Limitations |
| Ferroin | Pale Blue | Red | +1.06[3][4] | Cerimetry[3][5] | Sharp, reversible color change; stable solution[6] | Can be slow to react in some titrations[7] |
| Diphenylamine Sulfonic Acid | Red-Violet | Colorless | +0.84 | Dichromate titrations of Fe(II)[8] | Good general-purpose indicator | Color change can be less sharp than ferroin |
| Methylene Blue | Blue | Colorless | +0.01 (pH dependent)[9] | Titrations with strong reducing agents | Useful for titrations at lower potentials | pH-dependent potential; slower reaction kinetics |
| Potassium Permanganate | Purple (MnO₄⁻) | Colorless (Mn²⁺) | N/A (Self-indicating) | Permanganometry (e.g., titration of Fe(II), oxalates)[10][11] | No need for an external indicator; strong oxidizing agent | Intense color can make reading the meniscus difficult; not a primary standard[12] |
| This compound | Green (presumed) | Colorless (Leuco form)[1] | Not Found | Not established for titration | - | Lack of data on redox potential and titration performance |
Mechanistic Insights and Causality in Indicator Selection
The choice of a redox indicator is fundamentally governed by the Nernst equation, which relates the potential of a redox couple to the concentrations of its oxidized and reduced forms. The indicator's transition potential should align with the steep portion of the titration curve, which corresponds to the equivalence point.
Caption: Logical workflow for redox indicator function.
For instance, in the titration of ferrous ions (Fe²⁺) with a strong oxidizing agent like ceric sulfate (Ce⁴⁺), the potential of the solution increases as the titration progresses. Ferroin, with a transition potential of +1.06 V, is an excellent choice because this potential is typically reached at the equivalence point of this specific titration.[3][4][13] The sharp color change from red to pale blue provides a clear and accurate endpoint determination.[4]
Conversely, for titrations involving a weaker oxidizing agent or a stronger reducing agent, an indicator with a lower transition potential, such as methylene blue, might be more appropriate.[14] The pH dependence of methylene blue's redox potential also highlights the importance of controlling the acidity of the titration medium.[9]
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical method lies in its reproducibility. The following protocols are designed to be self-validating, providing a clear and reliable means of comparing the performance of different redox indicators.
Experiment 1: Standardization of Potassium Permanganate with Sodium Oxalate
Rationale: Potassium permanganate is not a primary standard, so its concentration must be accurately determined before use as a titrant.[12] Sodium oxalate is a stable primary standard suitable for this purpose.[15][16] This titration is self-indicating.
Procedure:
-
Accurately weigh approximately 0.25-0.30 g of dried sodium oxalate and transfer it to a 250 mL Erlenmeyer flask.[16]
-
Add 100 mL of distilled water and 60 mL of 1 M sulfuric acid.[16]
-
Heat the solution to about 70°C.[16]
-
Titrate with the potassium permanganate solution while the oxalate solution is still hot. The purple color of the permanganate will disappear as it is added.
-
The endpoint is reached when the first persistent faint pink color remains for at least 30 seconds.[16][17]
-
Record the volume of potassium permanganate solution used.
-
Repeat the titration at least two more times to ensure concordant results.
Experiment 2: Determination of Iron(II) with Standardized Potassium Dichromate using Diphenylamine Sulfonic Acid
Rationale: This experiment demonstrates the use of diphenylamine sulfonic acid in a classic dichromate titration. Phosphoric acid is added to lower the formal potential of the Fe³⁺/Fe²⁺ couple, which sharpens the endpoint.
Procedure:
-
Accurately weigh a sample of ferrous ammonium sulfate and dissolve it in a flask containing approximately 100 mL of distilled water and 30 mL of dilute sulfuric acid.
-
Add 7 mL of 85% phosphoric acid and 5-8 drops of diphenylamine sulfonic acid indicator.[18]
-
Titrate with a standardized potassium dichromate solution.
-
The initial color of the solution will be greenish. The endpoint is reached when the color changes to a deep violet.
-
Record the volume of potassium dichromate solution used.
-
Repeat the titration for a total of three concordant readings.
Experiment 3: Cerimetric Titration of Iron(II) using Ferroin Indicator
Rationale: Cerimetry is a powerful titrimetric method that often utilizes ferroin as an indicator due to its sharp and reversible color change at a suitable potential.[3][5]
Procedure:
-
Pipette a known volume of a ferrous iron solution into a conical flask.
-
Add approximately 15 mL of 5 M sulfuric acid.[13]
-
Add two drops of ferroin indicator. The solution will turn red.[13]
-
Titrate with a standardized cerium(IV) sulfate solution.
-
The endpoint is indicated by a sharp color change from red to a pale blue or milky yellow.[13]
-
Record the volume of the ceric sulfate solution used.
-
Repeat the titration to obtain at least three concordant readings.
Caption: Decision process for selecting a redox titration indicator.
Conclusion
The selection of an appropriate redox indicator is a critical step in ensuring the accuracy and reliability of volumetric analysis. While this compound remains a compound of interest, the current lack of available data on its performance as a redox indicator for titration precludes its recommendation for this application. In contrast, indicators such as ferroin and diphenylamine sulfonic acid are well-characterized and have proven efficacy in specific titration systems like cerimetry and dichrometry, respectively. The self-indicating nature of potassium permanganate also offers a distinct advantage in certain analyses.
Ultimately, the choice of indicator should be guided by the specific redox potentials of the titrant and analyte, the desired sharpness of the endpoint, and the overall chemical compatibility with the titration medium. The experimental protocols provided in this guide offer a robust framework for the empirical evaluation and comparison of different indicators, empowering researchers to make informed decisions and achieve the highest level of analytical integrity.
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Standardization of permanganate solutions with sodium oxalate. (n.d.). Retrieved from [Link]
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To calculate the strength of ferrous ammonium sulphate with the help of k2cr2O7 with external indicator. (2024, June 12). Brainly.in. Retrieved from [Link]
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Solved: In the titration of ferrous ammonium sulphate and potassium dichromate, the external indic [Chemistry]. (n.d.). Gauth. Retrieved from [Link]
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Performance characteristics of Bindschedler's green in different analytical matrices
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical reagent is a critical decision that directly impacts the accuracy, sensitivity, and reliability of experimental results. Bindschedler's Green (BG), a redox indicator with a rich history in analytical chemistry, offers a compelling option for the quantification of various analytes across diverse matrices. This guide provides an in-depth, objective comparison of the performance characteristics of this compound in different analytical matrices, supported by experimental data and protocols, to empower you in making informed decisions for your applications.
Unveiling this compound: A Redox-Active Chromophore
This compound (N,N,N',N'-tetramethyl-4,4'-diaminodiphenylamine) is a fascinating molecule that exists in two forms: a colorless leuco base and a vibrant green oxidized form.[1][2] This transformation is the cornerstone of its utility as a redox indicator. The leuco form, this compound Leuco Base (BGLB), is readily oxidized by various oxidizing agents, resulting in the formation of the intensely colored this compound cation. This distinct color change provides a robust signal for spectrophotometric quantification.
The fundamental reaction involves the transfer of electrons from the BGLB to an oxidizing agent. This process is reversible, allowing for its application in various redox titrations and colorimetric assays.[1] The intensity of the green color produced is directly proportional to the concentration of the oxidizing agent, forming the basis for quantitative analysis.
Performance in Environmental Matrices: Water and Wastewater Analysis
A primary application of this compound is in the determination of residual chlorine in water, a critical parameter for ensuring water quality and safety. In this arena, BG competes with the well-established N,N-diethyl-p-phenylenediamine (DPD) method.
Comparison with the DPD Method for Residual Chlorine
| Performance Metric | This compound | DPD (N,N-diethyl-p-phenylenediamine) | References |
| Principle | Oxidation of colorless leuco base to a green-colored radical cation. | Oxidation of DPD to a magenta-colored radical cation. | [1],[3][4] |
| λmax | ~725 nm | ~515 nm (for free chlorine) | [3][5] |
| Sensitivity | High | High | [4] |
| Interferences | Turbidity can cause light scattering, leading to inaccurate readings. | Also susceptible to turbidity. Color interference from the sample matrix can also be a challenge. | [6][7] |
| Stability of Reagent | The leuco base is sensitive to air and light and should be stored accordingly. | DPD reagents are also sensitive to oxidation and should be handled with care. | [2] |
| Advantages | Potentially higher molar absorptivity may offer greater sensitivity in certain applications. | Well-established and widely accepted method with numerous standardized protocols. | [3][4] |
| Disadvantages | Less commonly used than DPD, with fewer commercially available standardized kits. | Interference from other oxidizing agents can occur. | [8] |
Experimental Insight: The choice between BG and DPD often hinges on the specific characteristics of the water matrix. For highly turbid samples, both methods require a sample blank to correct for light scattering.[6][7] However, the longer wavelength of maximum absorbance for BG might offer an advantage in samples with inherent yellow color, which absorbs more strongly in the region of DPD's λmax.
Determination of Permanganate Index
The permanganate index (PI) is a measure of the total amount of oxidizable organic and inorganic substances in a water sample.[3] While traditionally determined by titration, a spectrophotometric approach using this compound can be envisioned. The principle would involve the reaction of the sample with a known excess of permanganate, followed by the quantification of the unreacted permanganate by its reaction with BGLB.
Experimental Protocol: Spectrophotometric Determination of Residual Chlorine in Water using this compound
This protocol outlines a general procedure for the determination of free chlorine in a water sample.
Materials:
-
This compound Leuco Base (BGLB) solution (e.g., 0.1% w/v in a suitable organic solvent, freshly prepared and protected from light)
-
Phosphate buffer solution (pH 6.5)
-
Chlorine standard solutions (prepared from a certified standard)
-
Spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Calibration Curve:
-
Prepare a series of chlorine standards of known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) in chlorine-demand-free water.
-
To 10 mL of each standard, add 1 mL of phosphate buffer.
-
Add a fixed volume of BGLB solution (e.g., 0.5 mL) to each standard, mix well, and allow the color to develop for a specified time (e.g., 5 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for this compound (approximately 725 nm) against a reagent blank (water treated with buffer and BGLB).
-
Plot a graph of absorbance versus chlorine concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Take 10 mL of the water sample and add 1 mL of phosphate buffer.
-
Add the same fixed volume of BGLB solution as used for the standards, mix, and allow for color development.
-
Measure the absorbance of the sample at 725 nm.
-
Determine the chlorine concentration in the sample by referring to the calibration curve.
-
Workflow for Chlorine Determination:
Caption: Workflow for spectrophotometric chlorine analysis using this compound.
Performance in Biological Matrices: Navigating Complexity
The analysis of analytes in biological matrices such as serum, plasma, and urine presents significant challenges due to the presence of interfering substances like proteins and lipids.[9] While direct applications of this compound in routine clinical chemistry are not widespread, its redox properties make it a candidate for specialized assays, particularly those involving enzymatic reactions that produce an oxidizing agent.
Potential Applications in Enzymatic Assays
Many enzymatic reactions produce hydrogen peroxide (H₂O₂) as a byproduct.[10] This H₂O₂ can be quantified using a peroxidase-catalyzed reaction where a chromogenic substrate is oxidized. This compound leuco base could potentially serve as such a substrate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Probes Used for Detection of Hydrogen Peroxide under Biological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing Chlorine Measurement Methods [ysi.com]
- 4. A Guide to Testing for Free and Total Chlorine Levels - Palintest [palintest.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. cdn.hach.com [cdn.hach.com]
- 7. Quantifying hydrogen peroxide in iron-containing solutions using leuco crystal violet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aqualab.com.au [aqualab.com.au]
- 9. Interference in Ion-Selective Electrodes Due to Proteins and Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfide-Sensing Spectrophotometric Methods: Bindschedler's Green vs. Methylene Blue
This comparison moves beyond a mere listing of procedural steps to offer a comprehensive analysis of their accuracy, precision, and underlying chemical principles. By understanding the nuances of each method, you will be equipped to select the most appropriate technique for your specific research needs, ensuring the integrity and validity of your experimental data.
Foundational Principles: A Tale of Two Dyes
Both the Methylene Blue and Bindschedler's Green methods are rooted in the oxidative coupling of a phenylenediamine derivative with sulfide in the presence of an iron (III) catalyst. This reaction culminates in the formation of a distinctly colored thiazine dye, the absorbance of which is directly proportional to the initial sulfide concentration.
The primary distinction between the two methods lies in the specific phenylenediamine reagent employed. The Methylene Blue method utilizes N,N-dimethyl-p-phenylenediamine, while the this compound method employs N,N-diethyl-p-phenylenediamine sulfate.[1][2] This seemingly subtle difference in alkyl substituents on the amine group can influence the reaction kinetics, stability of the resulting dye, and sensitivity of the assay.
At a Glance: Performance Characteristics
The following table summarizes the key performance metrics for the this compound and Methylene Blue methods for sulfide determination. It is important to note that direct, side-by-side comparative studies are limited in the literature. The data presented here is a synthesis of findings from various sources and should be considered in the context of the specific experimental conditions under which they were generated.
| Performance Metric | This compound (N,N-diethyl-p-phenylenediamine) | Methylene Blue (N,N-dimethyl-p-phenylenediamine) |
| Linear Range | 0.5 - 100 µg S²⁻[2] | 0.1 - 20.0 mg/L S²⁻[3] |
| Limit of Detection (LOD) | ~0.08 µg at 1.0 µg level[2] | 0.4 mg/L (on a microfluidic platform)[4] |
| Precision | Standard deviation of ~0.08 µg at 1.0 µg level[2] | Standard deviation of 0.04 mg/L for concentrations between 0.2 and 1.5 mg/L[3] |
| Reported Recoveries | Not explicitly stated in reviewed literature | 89% for samples < 0.1 mg/L; 92% for 0.5-1.5 mg/L[3] |
| Common Interferences | Strong reducing agents (e.g., sulfite, thiosulfate), iodide, ferrocyanide, certain metals (Hg, Cd, Cu)[3] | Strong reducing agents (e.g., sulfite, thiosulfate), iodide, ferrocyanide, certain metals (Hg, Cd, Cu)[3] |
Deep Dive: A Comparative Analysis
Accuracy and Precision
The Methylene Blue method has been extensively validated and is recognized as a standard method for sulfide analysis in various matrices.[3] Published data indicates good precision, with a standard deviation of 0.04 mg/L in the 0.2 to 1.5 mg/L range.[3] Average recoveries are reported to be between 89% and 92%, demonstrating a high degree of accuracy.[3]
For the this compound method, quantitative data on accuracy and precision for sulfide analysis is less abundant in readily available literature. However, one study reports a standard deviation of approximately 0.08 µg at a 1.0 µg sulfide level, suggesting high precision at lower concentrations.[2] The inherent similarity in the reaction chemistry to the MB method suggests that it can also achieve high accuracy, though this would need to be validated for specific applications.
Sensitivity
The this compound method, utilizing N,N-diethyl-p-phenylenediamine, has been reported to be highly sensitive, with a capability to determine sulfide in the range of 0.5 to 100 µg.[2] The Methylene Blue method is also sensitive, with a reported detection limit of 0.4 mg/L on a microfluidic platform, and is suitable for a wide range of applications.[4] The choice between the two may therefore depend on the expected concentration range of sulfide in the samples.
Interferences
Both methods are susceptible to similar interferences. Strong reducing agents like sulfite and thiosulfate can prevent the formation of the colored dye, leading to underestimation of the sulfide concentration.[3] Certain metal ions, such as mercury, cadmium, and copper, can precipitate sulfide, also resulting in lower measured values.[3] Iodide and ferrocyanide can also interfere with color development.[3] It is crucial for researchers to be aware of the sample matrix and to implement appropriate mitigation strategies, such as precipitation and removal of interfering metals, to ensure accurate results.
The Chemistry Unveiled: Reaction Mechanisms
The core of both methods is the formation of a colored phenothiazine dye. The reaction proceeds through the initial oxidation of the p-phenylenediamine derivative by ferric ions. The resulting radical cation then reacts with hydrogen sulfide to form a colorless leuco-base. Subsequent oxidation and cyclization lead to the formation of the intensely colored dye.
Methylene Blue Formation
Caption: Formation of Methylene Blue from N,N-dimethyl-p-phenylenediamine and H₂S.
This compound Formation (Inferred Mechanism)
The reaction mechanism for this compound formation is analogous to that of Methylene Blue, with N,N-diethyl-p-phenylenediamine as the starting reagent.
Caption: Inferred formation of this compound from N,N-diethyl-p-phenylenediamine and H₂S.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for the Methylene Blue and this compound methods. It is essential to optimize these protocols for your specific sample matrix and instrumentation.
Methylene Blue Method Protocol
This protocol is based on standard methods for water and wastewater analysis.[3]
Reagents:
-
Amine-Sulfuric Acid Stock Solution: Dissolve 27 g of N,N-dimethyl-p-phenylenediamine sulfate in a mixture of 50 mL of concentrated sulfuric acid and 20 mL of distilled water. Cool and dilute to 100 mL with distilled water.
-
Ferric Chloride Solution: Dissolve 100 g of FeCl₃·6H₂O in 40 mL of distilled water.
-
Di-ammonium Hydrogen Phosphate Solution: Dissolve 400 g of (NH₄)₂HPO₄ in 800 mL of distilled water.
-
Sulfide Stock Solution (1000 mg/L): Dissolve 7.5 g of sodium sulfide nonahydrate (Na₂S·9H₂O) in 1 L of deoxygenated distilled water. Standardize this solution iodometrically.
-
Working Sulfide Standards: Prepare a series of standards by diluting the stock solution.
Procedure:
-
To 7.5 mL of sample or standard in a test tube, add 0.5 mL of the amine-sulfuric acid stock solution and mix.
-
Add 0.15 mL of the ferric chloride solution and mix again.
-
Allow the color to develop for at least 10 minutes.
-
Add 1.6 mL of the di-ammonium hydrogen phosphate solution and mix to eliminate the color from excess ferric ions.
-
Measure the absorbance at 664 nm against a reagent blank.
-
Construct a calibration curve of absorbance versus sulfide concentration to determine the concentration in the samples.
This compound Method Protocol (Adapted)
This protocol is adapted from literature describing the use of N,N-diethyl-p-phenylenediamine for sulfide analysis.[2]
Reagents:
-
N,N-diethyl-p-phenylenediamine (DPD) Reagent: Dissolve 1.5 g of N,N-diethyl-p-phenylenediamine sulfate in 100 mL of 20% v/v sulfuric acid.
-
Ferric Chloride Solution: Dissolve 100 g of FeCl₃·6H₂O in 40 mL of distilled water.
-
Sulfide Stock Solution and Standards: Prepare as described for the Methylene Blue method.
Procedure:
-
To 10 mL of sample or standard, add 0.5 mL of the DPD reagent and mix.
-
Add 0.5 mL of the ferric chloride solution and mix thoroughly.
-
Allow the mixture to stand for 15-20 minutes for full color development.
-
Measure the absorbance at the wavelength of maximum absorbance for this compound (typically around 670 nm, but should be determined experimentally).
-
Prepare a calibration curve and calculate the sulfide concentration in the samples.
Workflow for Method Selection and Validation
Choosing the appropriate method and ensuring its validity is paramount for generating reliable data. The following workflow provides a logical sequence for this process.
Caption: A systematic workflow for selecting and validating a sulfide determination method.
Conclusion: Making an Informed Choice
Both the this compound and Methylene Blue methods offer robust and reliable means for the spectrophotometric determination of sulfide. The Methylene Blue method is well-established and supported by a wealth of validation data, making it a dependable choice for a wide range of applications.
The this compound method, while less commonly cited for sulfide analysis, shows promise as a highly sensitive alternative, particularly for samples with low sulfide concentrations. The choice between the two will ultimately depend on the specific requirements of the research, including the expected sulfide concentration, the nature of the sample matrix, and the desired level of sensitivity.
Regardless of the method chosen, it is imperative to conduct a thorough in-house validation to ensure the accuracy and precision of the results within the context of your specific experimental setup. By carefully considering the information presented in this guide, researchers can confidently select and implement the most appropriate method for their sulfide analysis needs, thereby ensuring the scientific rigor of their findings.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 17). Understanding the Chemistry: Sulfide Detection with N,N-Diethyl-p-Phenylenediamine Sulfate. Available at: [Link]
-
Semantic Scholar. (n.d.). The determination of trace amounts of sulphide in condensed steam with NN-diethyl-p-phenylenediamine. Retrieved from [Link]
-
PubMed. (2012, November 20). Spectrophotometric determination of aqueous sulfide on a pneumatically enhanced centrifugal microfluidic platform. Available at: [Link]
-
Standard Methods. (n.d.). 4500-S2- D: Sulfide by Methylene Blue. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Analyte Detection: Bindschedler's Green in Context
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes at low concentrations is a cornerstone of robust experimental design and reliable data. The selection of an appropriate analytical method is therefore a critical decision, with the limit of detection (LOD) and limit of quantification (LOQ) being paramount performance metrics. This guide provides an in-depth comparison of analytical methods for the detection of common analytes, with a focus on the use of Bindschedler's Green (BG) as a chromogenic reporter, placed in the context of widely-used alternative techniques.
Understanding the Core Principles: Limit of Detection and Quantification
Before delving into specific methods, it is crucial to establish a firm understanding of the key validation parameters that define the sensitivity of an analytical assay. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are experimentally determined and are fundamental to assessing the suitability of a method for a specific application.
This compound: A Versatile Chromogenic Reporter
This compound (N,N,N',N'-tetramethyl-p-phenylenediamine) is a redox indicator that, in its leuco (colorless) form, can be oxidized to produce a stable, intensely colored green cation radical. This property makes its leuco base a valuable chromogenic substrate in various enzyme-catalyzed reactions, particularly those involving horseradish peroxidase (HRP). In the presence of an analyte that generates hydrogen peroxide (H₂O₂), or a system where H₂O₂ is a reactant, HRP catalyzes the oxidation of the BG leuco base, resulting in a measurable color change.
While this compound is recognized for its role in analytical chemistry, specific, validated limit of detection and quantification data for its direct use in assays is not extensively available in the current body of peer-reviewed literature. However, its application in sensitive coupled enzyme assays, such as the detection of pyruvate via the formation of this compound from the leuco dye DA-64, suggests its utility in low-level analyte detection. The performance of such an assay is influenced by factors such as the potential for cellular components like NADH to reduce the colored this compound back to its leuco form, which can interfere with signal detection[1].
To provide a practical and data-driven comparison for researchers, this guide will focus on well-characterized and validated alternative methods for the detection of two key analytes where BG could be employed: hydrogen peroxide and sulfide.
Hydrogen Peroxide Detection: A Comparative Analysis
Hydrogen peroxide is a key reactive oxygen species involved in numerous biological processes and is a common analyte in a wide range of assays. The following table compares the performance of several established methods for H₂O₂ detection.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Amplex® Red Assay | Fluorogenic; HRP-catalyzed oxidation of Amplex® Red by H₂O₂ to fluorescent resorufin. | 10 picomoles (in 100 µL)[2][3] | 30 pmoles/assay[4] | High sensitivity, stable fluorescent product. | Can be susceptible to auto-oxidation. |
| Ferrous Ion Oxidation-Xylenol Orange (FOX) Assay | Colorimetric; Oxidation of Fe²⁺ to Fe³⁺ by H₂O₂, which forms a colored complex with xylenol orange. | ~5 µM[5] | Not consistently reported. | Inexpensive, not sensitive to light or oxygen.[6] | Lower sensitivity compared to fluorescent methods. |
| Chemiluminescence-Based Assays | Luminescent; HRP-catalyzed oxidation of luminol or other substrates by H₂O₂, producing light. | 2.39 ng/mL (buffer)[7]; 0.308 mM[8] | 15.5 µM[9] | Extremely high sensitivity. | Signal can be transient, may require specialized equipment. |
Sulfide Detection: A Comparative Analysis
The determination of sulfide is crucial in environmental monitoring and various biological studies. The Methylene Blue method, which shares a similar chemical basis with the this compound reaction (oxidative coupling of a diamine), is a well-established standard for sulfide detection.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Methylene Blue Method | Colorimetric; Reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of Fe³⁺ to form methylene blue. | 0.005 mg/L[3] - 1.5 µg/L | Not consistently reported. | Standardized and widely accepted method. | Can be subject to interferences from other sulfur compounds. |
| Enzyme-Coupled Fluorescent Assay | Fluorogenic; Conversion of HS⁻ to L-cysteine, followed by derivatization with a fluorescent dye. | ~120 times more sensitive than Methylene Blue method.[9] | Not explicitly stated. | High sensitivity and specificity. | More complex, multi-step procedure. |
Experimental Protocols
To ensure the practical application of this guide, detailed, step-by-step methodologies for key experiments are provided below. These protocols are designed to be self-validating, incorporating essential controls and calibration steps.
Protocol 1: Hydrogen Peroxide Detection using the Amplex® Red Assay
This protocol outlines the steps for the sensitive detection of hydrogen peroxide using the Amplex® Red reagent in a 96-well microplate format.
Materials:
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) standard solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, flat-bottom microplate
-
Microplate reader with fluorescence capabilities (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Amplex® Red reagent in DMSO.
-
Prepare a 10 U/mL stock solution of HRP in PBS.
-
Prepare a series of H₂O₂ standards (e.g., 0 to 10 µM) by diluting a concentrated stock solution in PBS.
-
-
Assay Reaction:
-
In each well of the microplate, add 50 µL of the H₂O₂ standard or unknown sample.
-
Prepare a working solution of Amplex® Red/HRP by mixing 50 µL of Amplex® Red stock solution and 100 µL of HRP stock solution in 4.85 mL of PBS. This is sufficient for 100 reactions.
-
Add 50 µL of the Amplex® Red/HRP working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (0 µM H₂O₂) from all readings.
-
Generate a standard curve by plotting the fluorescence intensity against the H₂O₂ concentration.
-
Determine the concentration of the unknown samples from the standard curve.
-
Protocol 2: Sulfide Detection using the Methylene Blue Method
This protocol describes the colorimetric determination of sulfide in aqueous samples.
Materials:
-
N,N-dimethyl-p-phenylenediamine sulfate solution
-
Ferric chloride (FeCl₃) solution
-
Sulfide stock solution (e.g., from Na₂S·9H₂O)
-
Hydrochloric acid (HCl)
-
96-well clear, flat-bottom microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~670 nm
Procedure:
-
Preparation of Reagents:
-
Amine-sulfuric acid stock solution: Dissolve N,N-dimethyl-p-phenylenediamine sulfate in 50% H₂SO₄.
-
Ferric chloride solution: Dissolve FeCl₃·6H₂O in concentrated HCl.
-
Prepare a series of sulfide standards by diluting the stock solution in deoxygenated water.
-
-
Assay Reaction:
-
To 50 µL of standard or sample in a microplate well, add 10 µL of the amine-sulfuric acid solution and mix.
-
Add 10 µL of the ferric chloride solution and mix immediately.
-
-
Incubation and Measurement:
-
Allow the color to develop for 15 minutes at room temperature.
-
Measure the absorbance at 670 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM sulfide) from all readings.
-
Construct a calibration curve by plotting absorbance versus sulfide concentration.
-
Calculate the sulfide concentration in the unknown samples using the calibration curve.
-
Visualizing the Chemistry and Workflows
To further elucidate the principles and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: HRP-catalyzed oxidation of a chromogenic substrate.
Caption: Experimental workflow for the Amplex® Red assay.
Conclusion
The selection of an analytical method for the detection and quantification of low-level analytes requires a thorough evaluation of its performance characteristics, particularly the LOD and LOQ. While this compound serves as a useful chromogenic reporter in various enzymatic assays, a lack of readily available, validated performance data necessitates a careful consideration of well-characterized alternatives.
For the detection of hydrogen peroxide, fluorometric methods like the Amplex® Red assay and sensitive chemiluminescent assays offer superior limits of detection compared to colorimetric methods such as the FOX assay. For sulfide determination, the Methylene Blue method remains a robust and widely accepted standard, though more sensitive, albeit complex, fluorescent methods are emerging.
By understanding the principles, performance metrics, and experimental protocols of these various methods, researchers can make informed decisions to select the most appropriate assay for their specific needs, ensuring the generation of high-quality, reliable, and reproducible data.
References
-
Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes. PMC - NIH. [Link]
-
FOX reagent. Wikipedia. [Link]
-
One-Step Chemiluminescent Assay for Hydrogen Peroxide Analysis in Water. MDPI. [Link]
-
Development of an Improved Peroxidase-Based High-Throughput Screening for the Optimization of D-Glycerate Dehydratase Activity. PubMed Central. [Link]
-
Design, validation, and application of an enzyme coupled hydrogen sulfide detection assay. [Link]
-
Use of an Artificial Miniaturized Enzyme in Hydrogen Peroxide Detection by Chemiluminescence. MDPI. [Link]
-
Water quality-Determination of sulfide-Methylene blue spectrophotometric method. National standard of the People's Republic of China. [Link]
-
Maximizing Data Quality for Analysis of Sulfide and H₂S in Water. ALS Global. [Link]
-
Using a modified ferrous oxidation-xylenol orange (FOX) assay for detection of lipid hydroperoxides in plant tissue. PubMed. [Link]
-
(PDF) Using a Modified Ferrous Oxidation−Xylenol Orange (FOX) Assay for Detection of Lipid Hydroperoxides in Plant Tissue. ResearchGate. [Link]
Sources
- 1. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of leuco-dyes in the quantitative colorimetric microdetermination of hemoglobin and other heme compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying hydrogen peroxide in iron-containing solutions using leuco crystal violet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying hydrogen peroxide in iron-containing solutions using leuco crystal violet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of an Improved Peroxidase-Based High-Throughput Screening for the Optimization of D-Glycerate Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tekhelet.com [tekhelet.com]
- 9. bvda.com [bvda.com]
Safety Operating Guide
Navigating the Disposal of Bindschedler's Green: A Guide to Safe and Compliant Laboratory Practices
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors of daily innovation. Yet, the life cycle of these chemicals extends beyond their immediate use, culminating in a critical final step: proper disposal. Bindschedler's green, an indamine dye with significant applications in analytical chemistry, presents a unique set of disposal challenges due to its inherent hazardous properties. This guide provides a comprehensive, scientifically-grounded framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the chemical's hazard profile is paramount. This compound, in both its oxidized and leuco forms, is a compound that demands respect and careful handling.
Key Hazards:
-
Toxicity: this compound is harmful if swallowed.[1]
-
Suspected Carcinogen and Mutagen: There is evidence to suggest that this compound may cause genetic defects and cancer.[1]
-
Environmental Hazard: This dye is classified as very toxic to aquatic life with long-lasting effects.[1] Release into the environment must be strictly avoided.
-
Sensitivity: The leuco base of this compound is known to be air and light sensitive.
These hazards underscore the necessity of a disposal strategy that prioritizes containment and complete deactivation or removal by qualified professionals.
The Core Directive: Professional Hazardous Waste Disposal
The most critical and mandated procedure for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2] This is not merely a recommendation but a fundamental requirement to ensure compliance with environmental regulations and to mitigate the significant risks associated with this chemical.
Step-by-Step Protocol for Segregation and Collection:
-
Designated Waste Container: Establish a clearly labeled, dedicated waste container for all solid this compound waste, including contaminated personal protective equipment (PPE), weighing papers, and absorbent materials. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled in accordance with all local and national regulations. The label should include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number (if available for the specific form). For the leuco base, the CAS number is 637-31-0.
-
The hazard pictograms for "Health Hazard," "Harmful," and "Environmental Hazard."
-
The date on which the first item of waste was placed in the container.
-
-
Aqueous Waste: All aqueous solutions containing this compound must be collected in a separate, clearly labeled hazardous waste container. Under no circumstances should these solutions be disposed of down the drain.
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1] this compound is known to react violently with strong oxidizing agents.
-
Scheduled Pickup: Arrange for regular pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Decontamination of Glassware and Work Surfaces
While bulk quantities of this compound must be handled by professional disposal services, the decontamination of laboratory glassware and work surfaces is a necessary in-lab procedure. The goal of this process is to degrade the dye into less harmful compounds, although it is crucial to note that the resulting products may still require disposal as hazardous waste.
Decontamination Protocol (for glassware and minor spills):
This protocol is based on the general principles of oxidizing organic dyes. It is essential to perform a small-scale test to ensure compatibility and effectiveness before proceeding with large quantities.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Preparation of Oxidizing Solution: In a fume hood, prepare a fresh solution of a strong oxidizing agent. A common laboratory-prepared solution for this purpose is a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Extreme caution must be exercised when preparing and using piranha solution due to its highly corrosive and reactive nature. An alternative, and often safer, oxidizing agent is a solution of sodium hypochlorite (bleach).
-
Application:
-
For Glassware: Carefully rinse the glassware with the oxidizing solution in a designated container within a fume hood. Allow the solution to remain in contact with the glassware for a sufficient time to decolorize the dye.
-
For Spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully transfer the absorbent material to a designated hazardous waste container. Apply the oxidizing solution to the contaminated surface and allow for sufficient contact time.
-
-
Neutralization and Rinsing: After decolorization, carefully quench the oxidizing solution according to your institution's established procedures for neutralizing strong oxidants. For example, piranha solution must be allowed to cool and then slowly and carefully diluted with water before neutralization with a base.
-
Waste Collection: Collect all rinsates and neutralized solutions as aqueous hazardous waste.
-
Final Cleaning: Wash the decontaminated glassware with soap and water.
Incompatible Materials
Proper segregation of this compound waste is critical to prevent dangerous reactions. The following materials should be kept separate from this compound and its waste:
| Incompatible Material | Reason for Incompatibility |
| Strong Oxidizing Agents | Can lead to violent reactions.[1] |
| Strong Acids | May cause decomposition and release of hazardous fumes. |
| Strong Bases | May cause decomposition. |
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. While the primary directive is the use of professional hazardous waste services, understanding the principles of decontamination allows for the safe management of residual contamination within the laboratory. By adhering to these scientifically-grounded procedures, researchers can ensure that their innovative work does not come at the cost of their safety or the health of the planet.
References
-
Dummies, How to Work with and Dispose of Dyes Safely. (2016-03-26). Available at: [Link]
-
Columbia University, Safely Handling Dyes. (n.d.). Available at: [Link]
-
U.S. Environmental Protection Agency, Waste from the Production Of Dyes and Pigments Listed as Hazardous. (n.d.). Available at: [Link]
-
European Chemicals Agency, Search for chemicals. (n.d.). Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
